15(R)-Iloprost
Description
An eicosanoid, derived from the cyclooxygenase pathway of arachidonic acid metabolism. It is a stable and synthetic analog of EPOPROSTENOL, but with a longer half-life than the parent compound. Its actions are similar to prostacyclin. Iloprost produces vasodilation and inhibits platelet aggregation.
Properties
IUPAC Name |
5-[5-hydroxy-4-(3-hydroxy-4-methyloct-1-en-6-ynyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861012 | |
| Record name | 5-[5-Hydroxy-4-(3-hydroxy-4-methyloct-1-en-6-yn-1-yl)hexahydropentalen-2(1H)-ylidene]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78919-13-8 | |
| Record name | (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 15(R)-Iloprost: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation. It is clinically used for the treatment of pulmonary arterial hypertension, severe Raynaud's phenomenon, and other diseases involving vasoconstriction. Iloprost is a mixture of two diastereomers, the (15S)- and (15R)-isomers. This technical guide focuses specifically on the chemical structure, properties, and known biological activities of the 15(R)-Iloprost epimer. While the 15(S) isomer is the more biologically active component, understanding the characteristics of the 15(R) isomer is crucial for a comprehensive pharmacological profile of the drug substance.
Chemical Structure and Identification
This compound is a carbobicyclic compound with a pentanoic acid side chain. Its chemical structure is closely related to that of naturally occurring prostacyclin, with key modifications that enhance its chemical stability.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]-pentanoic acid | [1] |
| Molecular Formula | C₂₂H₃₂O₄ | [2][3] |
| Molecular Weight | 360.49 g/mol | [3] |
| SMILES | CC#CCC(C)--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--O | [2] |
| InChI Key | HIFJCPQKFCZDDL-GAGQTBDJSA-N | |
| CAS Number | 85026-51-3 |
Physicochemical Properties
The physical and chemical properties of this compound are important for its formulation and delivery. While specific data for the 15(R) isomer is limited, the following table summarizes available information.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | A solution in methyl acetate | |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (30 mg/ml). Poorly soluble in water (PBS, pH 7.2: 0.5 mg/ml). | |
| Storage Temperature | -20°C |
Biological Activity and Signaling Pathways
Iloprost exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The binding of Iloprost to the IP receptor initiates a signaling cascade that leads to its characteristic vasodilatory and anti-platelet effects. However, there is a significant difference in the biological potency between the 15(S) and 15(R) isomers.
Prostacyclin Receptor (IP) Signaling
The primary signaling pathway for prostacyclin analogs like Iloprost involves the following steps:
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Receptor Binding: Iloprost binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to:
-
Vasodilation: In vascular smooth muscle cells, PKA-mediated phosphorylation leads to the sequestration of intracellular calcium and a decrease in myosin light chain kinase activity, resulting in smooth muscle relaxation and vasodilation.
-
Inhibition of Platelet Aggregation: In platelets, PKA activation inhibits platelet activation and aggregation, contributing to the antithrombotic effects of Iloprost.
-
Stereoselectivity and Biological Potency
Crucially, the biological activity of Iloprost is highly stereoselective. The 15(S) isomer is significantly more potent than the 15(R) isomer. This difference is attributed to a less favorable binding orientation of the 15(R) isomer within the prostacyclin receptor.
Table 3: Comparative Biological Activity of Iloprost Isomers
| Parameter | 15(S)-Iloprost | This compound | Fold Difference | Source |
| Inhibition of Collagen-Induced Platelet Aggregation | More Potent | 20-fold less potent | 20x | |
| Receptor Binding Affinity (Kd) | 13.4 nM | 288 nM | ~21.5x lower affinity | |
| Maximal Number of Binding Sites (Bmax) | 665 fmol/mg protein | 425 fmol/mg protein |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize prostacyclin analogs like this compound. Specific parameters may need to be optimized for the 15(R) isomer.
Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Kd) and the density of receptors (Bmax) for a ligand.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line or tissue expressing the prostacyclin receptor (e.g., platelets, HEK293 cells transfected with the IP receptor).
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-Iloprost) and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. A saturation binding experiment, where varying concentrations of the radioligand are incubated with the membranes, can be used to determine Kd and Bmax directly.
cAMP Measurement Assay
This assay quantifies the intracellular accumulation of cyclic AMP in response to receptor activation.
Methodology:
-
Cell Culture: Culture cells expressing the prostacyclin receptor (e.g., vascular smooth muscle cells, platelets, or a suitable cell line).
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Generate a dose-response curve to determine the EC₅₀ value for cAMP production.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
Methodology:
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) or washed platelets from fresh whole blood.
-
Incubation: Pre-incubate the platelet suspension with varying concentrations of this compound or a vehicle control.
-
Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.
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Measurement: Monitor the change in light transmission through the platelet suspension over time using an aggregometer. As platelets aggregate, the light transmission increases.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound, a stereoisomer of the clinically used drug Iloprost, exhibits significantly lower biological activity compared to its 15(S) counterpart. This is primarily due to its reduced binding affinity for the prostacyclin receptor. While the 15(S) isomer is the main contributor to the therapeutic effects of Iloprost, a thorough understanding of the properties and pharmacology of the 15(R) isomer is essential for a complete characterization of the drug and for the development of future, more selective prostacyclin analogs. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other related compounds.
References
15(R)-Iloprost mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 15(R)-Iloprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost is a stable synthetic analog of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1][2] It is clinically used for treating conditions such as pulmonary arterial hypertension (PAH) and peripheral vascular disease.[1][2] Iloprost is manufactured as a mixture of two diastereoisomers, 15(S)-Iloprost (or 16(S)) and this compound (or 16(R)), with the S-isomer being significantly more potent.[3] This guide focuses on the in vitro mechanism of action of the this compound isomer, detailing its receptor interactions, downstream signaling cascades, and the experimental methodologies used for its characterization.
Receptor Binding and Affinity
The primary molecular target for Iloprost is the prostacyclin receptor, also known as the IP receptor. This receptor is a member of the G-protein coupled receptor (GPCR) family. The 15(R) and 15(S) stereoisomers of Iloprost exhibit markedly different binding affinities for the platelet IP receptor. The 15(S) isomer demonstrates a much higher affinity and consequently, greater biological activity.
Studies comparing the isomers have shown that 15(S)-Iloprost is approximately 20 times more potent in inhibiting collagen-induced platelet aggregation than the 15(R) isomer. This difference in potency is directly linked to their receptor binding characteristics. Equilibrium binding assays reveal a significant disparity in dissociation constants (Kd) and maximal binding capacities (Bmax).
Quantitative Binding Data
The following table summarizes the equilibrium binding characteristics of Iloprost isomers to platelet membrane receptors.
| Isomer | Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) | Observed Association Rate (k_on) |
| 15(S)-Iloprost | 13.4 nM | 665 fmol/mg protein | 0.036 s⁻¹ |
| This compound | 288 nM | 425 fmol/mg protein | 0.001 s⁻¹ |
| Data sourced from a study on human platelet membranes. |
Beyond the primary IP receptor, Iloprost has been shown to interact with other prostanoid receptors, notably the Prostaglandin E2 receptor EP1 subtype, for which it also acts as an agonist. Its affinity for the EP1 receptor is high, though typically lower than for the IP receptor. In pathological conditions where IP receptor expression may be reduced, such as in pulmonary hypertension, Iloprost may also exert effects through the EP4 receptor.
Downstream Signaling Pathways
The mechanism of action of this compound is primarily initiated by its binding to the Gs-coupled IP receptor. This interaction triggers a well-defined intracellular signaling cascade.
-
G-Protein Activation: Upon agonist binding, the IP receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. This causes the Gαs subunit to release GDP, bind GTP, and dissociate from the Gβγ dimer.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase (AC).
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP). In vitro studies have consistently demonstrated that Iloprost provokes a dose-dependent increase in intracellular cAMP levels in various cell types, including alveolar epithelial cells and erythrocytes.
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA then phosphorylates numerous downstream target proteins, leading to the final cellular response. In vascular smooth muscle cells, this includes the phosphorylation and inactivation of myosin light chain kinase (MLCK), resulting in muscle relaxation and vasodilation. In platelets, PKA-mediated phosphorylation inhibits platelet activation and aggregation.
This primary signaling pathway is responsible for the main therapeutic effects of Iloprost.
Signaling Pathway Diagram
References
The Biological Activity of 15(R)-Iloprost Epimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost is a synthetic analog of prostacyclin (PGI₂) renowned for its potent vasodilatory and anti-platelet aggregatory effects. It is used in the treatment of pulmonary arterial hypertension, Raynaud's phenomenon, and other vasospastic disorders. Iloprost is a chiral molecule and is typically synthesized as a mixture of stereoisomers. The biological activity of these isomers can vary significantly, highlighting the importance of stereochemistry in its pharmacological profile. This guide focuses on the biological activity of the 15(R)-Iloprost epimer, providing a comprehensive overview of its receptor binding, functional activity, and the underlying signaling pathways.
While the user's request specified the 15(R)-epimer, the available scientific literature predominantly focuses on the stereoisomers at the C-16 position. It is highly probable that the query refers to the 16(R)- and 16(S)-epimers, as these are the well-characterized and compared isomers of Iloprost. This guide will, therefore, present a detailed comparison of the biological activities of the 16(S)- and 16(R)-Iloprost epimers.
Data Presentation
The following tables summarize the quantitative data on the biological activity of the 16(S)- and 16(R)-Iloprost epimers, focusing on their interaction with platelet receptors and their functional consequences.
Table 1: Platelet Receptor Binding Affinity of Iloprost Epimers
| Epimer | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |
| 16(S)-Iloprost | 13.4 | 665 |
| 16(R)-Iloprost | 288 | 425 |
Data from Tsai et al., 1988.[1]
Table 2: Inhibition of Collagen-Induced Platelet Aggregation by Iloprost Epimers
| Epimer | Potency Ratio (16(S) vs. 16(R)) |
| 16(S)-Iloprost | 20-times more potent |
| 16(R)-Iloprost | - |
Data from Tsai et al., 1988.[1]
Signaling Pathways
Iloprost exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by Iloprost binding to the IP receptor is detailed below.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of Iloprost epimers.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a ligand to its receptor.
Methodology:
-
Membrane Preparation: Platelet membranes are prepared from whole blood by a series of centrifugation steps to isolate the membrane fraction containing the IP receptors.
-
Incubation: The platelet membranes are incubated with increasing concentrations of a radiolabeled Iloprost epimer (e.g., [³H]-Iloprost). To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Iloprost.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
cAMP Immunoassay
This assay measures the intracellular concentration of cyclic AMP (cAMP), a key second messenger in the Iloprost signaling pathway.
Methodology:
-
Cell Stimulation: Platelets or cells engineered to express the IP receptor are treated with various concentrations of the Iloprost epimer for a defined period.
-
Cell Lysis: The cells are then lysed to release the intracellular cAMP.
-
Competitive ELISA: The concentration of cAMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the cAMP from the sample competes with a known amount of enzyme-labeled cAMP for binding to a limited number of anti-cAMP antibodies.
-
Signal Detection: After a washing step to remove unbound reagents, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent). The intensity of the signal is inversely proportional to the amount of cAMP in the sample.
-
Quantification: The concentration of cAMP is calculated by comparing the signal from the sample to a standard curve generated with known concentrations of cAMP.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a substance to inhibit platelet aggregation, a key functional effect of Iloprost.
References
The Discovery and Synthesis of Iloprost Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost, a synthetic analog of prostacyclin (PGI₂), represents a significant advancement in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic disorders. Its development was driven by the need for a chemically stable alternative to the potent but highly unstable endogenous PGI₂. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of iloprost and its analogs, intended to serve as a resource for professionals in the field of drug development and cardiovascular research.
Prostacyclin is a powerful vasodilator and inhibitor of platelet aggregation, but its therapeutic potential is limited by its short half-life of only 2-3 minutes. The discovery of iloprost, a carbacyclin analog with a modified omega side chain, provided a more stable molecule with a similar pharmacological profile, making it a viable therapeutic agent. This guide will delve into the intricate details of its signaling pathway, the stereocontrolled synthesis of iloprost and related compounds, and the experimental methodologies used to characterize their biological activity.
Pharmacology and Mechanism of Action
Iloprost and its analogs exert their therapeutic effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This activation triggers a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.
Signaling Pathway
The binding of iloprost to the IP receptor on vascular smooth muscle cells and platelets initiates the following sequence of events:
-
G-Protein Activation: The activated IP receptor couples to a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The α-subunit of the Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various intracellular proteins, resulting in:
-
In Vascular Smooth Muscle Cells: Phosphorylation of myosin light chain kinase (MLCK), leading to its inactivation. This prevents the phosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.
-
In Platelets: Phosphorylation of proteins that inhibit platelet activation and aggregation, reducing the propensity for thrombus formation.
-
Quantitative Biological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of iloprost and its key analogs at various prostanoid receptors and in platelet aggregation assays. This data is crucial for understanding the structure-activity relationships and selectivity profiles of these compounds.
Table 1: Binding Affinities (Ki, nM) of Prostacyclin Analogs at Prostanoid Receptors
| Compound | IP Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | DP1 Receptor |
| Iloprost | 3.9 | 1.1 | >1000 | >1000 | >1000 | >1000 |
| Treprostinil | 32 | >1000 | 3.6 | >1000 | >1000 | 4.4 |
| Beraprost | 15.8 | 126 | 316 | 1000 | 316 | 1000 |
| Cicaprost | 4.9 | 1000 | 1000 | 1000 | 1000 | 1000 |
Data compiled from various sources.
Table 2: Functional Potency (EC50/IC50, nM) of Prostacyclin Analogs
| Compound | cAMP Accumulation (EC50) | Platelet Aggregation Inhibition (IC50) |
| Iloprost | 0.37 | 0.5 - 3.6 |
| Treprostinil | 1.9 | 1.8 |
| Beraprost | 2.5 | 3.2 |
| Cicaprost | 0.3 | 0.6 |
Data compiled from various sources. IC50 values for platelet aggregation can vary depending on the agonist used.
Experimental Protocols
In Vitro Assays
This protocol outlines a competitive binding assay to determine the affinity of unlabeled iloprost analogs for the IP receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human IP receptor (e.g., HEK293, CHO).
-
Radiolabeled ligand (e.g., [³H]-Iloprost).
-
Unlabeled iloprost analogs (competitors).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with cell membranes in the presence of increasing concentrations of the unlabeled competitor analog.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
This protocol measures the functional potency of iloprost analogs by quantifying their ability to stimulate cAMP production in cells expressing the IP receptor.
-
Materials:
-
A cell line stably expressing the human IP receptor.
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Iloprost analogs at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of the iloprost analog for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a suitable assay kit and a microplate reader.
-
Plot the concentration of the analog against the cAMP response and fit a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Protocol: Monocrotaline-Induced Pulmonary Hypertension in Rats
This model is widely used to evaluate the efficacy of potential PAH therapies.
-
Induction of PAH:
-
Administer a single subcutaneous injection of monocrotaline (MCT; e.g., 60 mg/kg) to male Wistar rats.
-
MCT induces endothelial damage in the pulmonary vasculature, leading to progressive pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling over several weeks.
-
-
Treatment Protocol:
-
After a set period post-MCT injection (e.g., 2-4 weeks, allowing for the development of PAH), begin treatment with the iloprost analog or vehicle control.
-
Administration can be via various routes, such as subcutaneous infusion, oral gavage, or inhalation, depending on the analog's properties.
-
Continue treatment for a specified duration (e.g., 2-4 weeks).
-
-
Efficacy Assessment:
-
Hemodynamic Measurements: At the end of the treatment period, anesthetize the rats and perform right heart catheterization to measure key hemodynamic parameters, including right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and cardiac output.
-
Right Ventricular Hypertrophy: Excise the heart and measure the weight of the right ventricle (RV) and the left ventricle plus septum (LV+S). The Fulton index (RV/[LV+S]) is a measure of right ventricular hypertrophy.
-
Histopathology: Perfuse and fix the lungs for histological analysis. Stain lung sections (e.g., with hematoxylin and eosin, or specific antibodies for smooth muscle actin) to assess the degree of pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arteries.
-
Synthesis of Iloprost
The total synthesis of iloprost is a complex undertaking due to its multiple stereocenters. A common and efficient strategy involves a stereocontrolled approach to construct the bicyclic core and then append the two side chains.
Key Synthetic Steps:
-
Formation of a Chiral Bicyclic Intermediate: The synthesis often commences with the construction of a key bicyclic building block with the desired stereochemistry. This can be achieved through various methods, including asymmetric catalysis or the use of chiral starting materials.
-
Introduction of the Omega Side Chain: The lower (omega) side chain is typically introduced via a stereoselective conjugate addition of an organocuprate reagent to an enone intermediate. This step is critical for establishing the correct stereochemistry at C15 and C16.
-
Introduction of the Alpha Side Chain: The upper (alpha) side chain, containing the carboxylic acid moiety, is often introduced using a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination. This allows for the stereoselective formation of the C5-C6 double bond.
-
Deprotection and Purification: The final steps involve the removal of any protecting groups and purification of the final iloprost molecule, typically by chromatography.
Conclusion
The discovery and development of iloprost and its analogs have provided invaluable therapeutic options for patients with severe cardiovascular diseases. This technical guide has outlined the fundamental aspects of their pharmacology, biological evaluation, and chemical synthesis. The continued exploration of structure-activity relationships and the development of novel synthetic strategies will undoubtedly lead to the discovery of new prostacyclin mimetics with improved pharmacokinetic profiles, enhanced selectivity, and greater therapeutic efficacy. The detailed experimental protocols and data presented herein are intended to facilitate further research and innovation in this critical area of drug discovery.
A Technical Guide to 15(R)-Iloprost: A Prostacyclin (PGI2) Analog
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost is a synthetic, chemically stable analog of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1][2] It is used clinically for the treatment of pulmonary arterial hypertension (PAH) and other vascular diseases.[1][3] Chemically, Iloprost is a mixture of two diastereomers, the (15S)- and (15R)-epimers, with the (15S) isomer being the more pharmacologically active component.[4] This guide focuses on the technical aspects of the less active epimer, 15(R)-Iloprost, providing insight into its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization. Understanding the properties of both epimers is crucial for comprehensive drug development and research in the field of prostanoids.
Mechanism of Action: IP Receptor Signaling
As a prostacyclin analog, this compound exerts its biological effects by mimicking endogenous PGI2. It binds to and activates the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) family. The IP receptor is primarily coupled to the Gs alpha subunit (Gαs).
Upon agonist binding, the following signaling cascade is initiated:
-
G-Protein Activation: The IP receptor undergoes a conformational change, activating the associated Gs protein.
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates membrane-bound adenylyl cyclase (AC).
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, leading to the characteristic physiological responses of PGI2, including smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.
Pharmacological Profile
While specific high-affinity binding data for the isolated this compound epimer is sparse, the pharmacological profile is well-characterized for Iloprost, which is a mixture of the (15S) and (15R) isomers. The (15S) isomer is known to be significantly more potent. Iloprost exhibits high affinity for the IP receptor but also interacts with other prostanoid receptors, notably the EP1 receptor. This cross-reactivity can influence its overall biological effect, as EP1 receptor activation can provoke vasoconstriction, potentially offsetting the IP-mediated vasodilation.
Table 1: Binding Affinity and Functional Activity of Iloprost at Human Prostanoid Receptors
| Receptor | Binding Affinity (Ki, nM) | Functional Assay | Functional Potency (EC50, nM) |
| IP | 3.9 | cAMP Elevation | 0.37 |
| DP1 | >1000 | cAMP Elevation | >1000 |
| EP1 | 1.1 | Calcium Influx | 0.30 |
| EP2 | >1000 | cAMP Elevation | >1000 |
| EP3 | 227 | - | >1000 |
| EP4 | 509 | cAMP Elevation | >1000 |
| FP | 134 | - | >1000 |
| TP | >1000 | - | >1000 |
| Data sourced from Whiting et al., 2012. |
Key Experimental Protocols
Characterization of prostacyclin analogs like this compound involves a standard set of in vitro assays to determine receptor binding, functional potency, and physiological effects.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation: Cell membranes from a line stably expressing the human IP receptor are prepared via homogenization and centrifugation.
-
Incubation: In a 96-well plate, the membranes (e.g., 10-20 µg protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Iloprost) and varying concentrations of the unlabeled test compound (this compound). The incubation is typically performed at 30°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filter plates (e.g., GF/C). This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand.
-
Washing: Filters are washed multiple times with ice-cold buffer to minimize non-specific binding.
-
Detection: After drying, a scintillation cocktail is added to the filters, and the retained radioactivity is measured using a scintillation counter.
-
Analysis: The data are used to generate a competitive inhibition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the IP receptor and trigger the production of the second messenger cAMP.
Methodology:
-
Cell Culture: A cell line stably expressing the human IP receptor (e.g., HEK293, CHO) is seeded into 96-well plates and grown to confluency.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for 15-30 minutes. This prevents the enzymatic degradation of cAMP and enhances signal accumulation.
-
Stimulation: The cells are then stimulated with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Following stimulation, the cells are lysed. The intracellular cAMP concentration in the lysate is quantified using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Analysis: A dose-response curve is generated by plotting the cAMP signal against the log concentration of this compound. The EC50 value, representing the concentration that produces 50% of the maximal response, is calculated using non-linear regression.
Platelet Aggregation Assay
This assay assesses the functional effect of this compound on inhibiting platelet aggregation, a primary physiological role of PGI2.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human or animal blood by centrifugation.
-
Incubation: PRP is pre-incubated with either a vehicle control or varying concentrations of this compound at 37°C for a short period (e.g., 5-20 minutes).
-
Aggregation Measurement: The PRP sample is placed in an aggregometer cuvette with a stir bar. A baseline light transmittance is established. A platelet agonist, such as ADP, collagen, or thrombin, is added to induce aggregation.
-
Detection: As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. This change is recorded over time to generate an aggregation curve.
-
Analysis: The maximum aggregation is measured, and the percentage inhibition by this compound at each concentration is calculated relative to the vehicle control. An IC50 value for the inhibition of platelet aggregation can be determined.
Conclusion
This compound, as a component of the clinical drug Iloprost, is a functional prostacyclin PGI2 analog. It activates the IP receptor to initiate a Gs-cAMP-PKA signaling cascade, leading to vasodilation and inhibition of platelet function. Although it is the less potent of the two epimers that constitute Iloprost, its characterization is essential for a complete understanding of the drug's pharmacological profile. The standardized experimental protocols outlined in this guide—radioligand binding, cAMP accumulation, and platelet aggregation assays—form the cornerstone for evaluating the potency, efficacy, and mechanism of action of this compound and other novel prostacyclin analogs in drug discovery and development.
References
The Receptor Binding Affinity and Selectivity of 15(R)-Iloprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary hypertension and other vascular diseases.[1][2] Iloprost is commercially available as a mixture of two diastereoisomers, 16(S)-Iloprost and 16(R)-Iloprost. The stereochemistry at the C-16 position significantly influences its biological activity and receptor binding characteristics. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of the 15(R)-Iloprost isomer, with a focus on its interaction with the family of prostanoid receptors.
A note on nomenclature: The literature predominantly refers to the isomers as 16(R)- and 16(S)-Iloprost. For the purpose of this guide, we will use this nomenclature, assuming it corresponds to the requested this compound.
Receptor Binding Affinity and Selectivity
The primary therapeutic effects of Iloprost are mediated through its interaction with the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). However, its overall pharmacological profile is also defined by its binding to other prostanoid receptors, including the prostaglandin E receptors (EP1, EP2, EP3, EP4), the prostaglandin D receptor (DP), the prostaglandin F receptor (FP), and the thromboxane receptor (TP).
Isomer-Specific Binding at the IP Receptor
A critical aspect of Iloprost's pharmacology is the differential binding affinity of its stereoisomers to the primary target, the IP receptor. Studies on human platelet membranes have demonstrated a significant disparity in the binding affinity between the 16(S) and 16(R) isomers.[3]
Table 1: Binding Affinity of Iloprost Isomers for the Human IP Receptor [3]
| Isomer | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |
| 16(S)-Iloprost | 13.4 | 665 |
| 16(R)-Iloprost | 288 | 425 |
The data clearly indicates that the 16(S) isomer possesses a substantially higher affinity for the IP receptor, with a Kd value more than 20-fold lower than that of the 16(R) isomer. This difference in binding affinity directly correlates with their biological activity, where the 16(S) isomer is approximately 20 times more potent in inhibiting collagen-induced platelet aggregation.[3]
Selectivity Profile of Iloprost (Isomeric Mixture) Across Prostanoid Receptors
Table 2: Binding Affinity (Ki, nM) of Iloprost (Isomeric Mixture) for Human Prostanoid Receptors
| Receptor | Ki (nM) |
| IP | 3.9 |
| EP1 | 1.1 |
| EP2 | >1000 |
| EP3 | 130 |
| EP4 | 240 |
| DP | >1000 |
| FP | 110 |
| TP | >1000 |
Data presented as the inhibitory constant (Ki) from radioligand displacement assays.
The data reveals that Iloprost exhibits the highest affinity for the EP1 and IP receptors. Its affinity for EP3 and FP receptors is moderate, while it is significantly lower for EP4 receptors. Iloprost shows very low affinity for EP2, DP, and TP receptors. This profile suggests that while Iloprost is a potent IP receptor agonist, it also has considerable activity at the EP1 receptor, which may contribute to its overall pharmacological effects.
Experimental Protocols
Radioligand Competition Binding Assay
The determination of binding affinities (Ki values) for this compound and other ligands at prostanoid receptors is typically performed using a radioligand competition binding assay.
Objective: To determine the affinity of a test compound (e.g., this compound) for a specific prostanoid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparations: Cell membranes expressing the specific human prostanoid receptor of interest (e.g., from HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Iloprost for the IP receptor).
-
Test Compound: this compound or other unlabeled ligands.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
IP Receptor Signaling Pathway
Upon binding of an agonist like this compound, the IP receptor activates a downstream signaling cascade primarily through the Gs alpha subunit of its associated heterotrimeric G-protein.
Caption: IP Receptor signaling cascade initiated by this compound.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps in a typical radioligand competition binding assay used to determine the binding affinity of this compound.
Caption: Workflow for a radioligand competition binding assay.
Conclusion
The available data indicates that Iloprost is a potent agonist at the IP receptor, with the 16(S) isomer exhibiting significantly higher affinity than the 16(R) isomer. The selectivity profile of the isomeric mixture reveals high affinity for both IP and EP1 receptors, suggesting that its overall pharmacological effects may be a composite of actions at both receptors. A complete binding profile of the this compound isomer across the full panel of prostanoid receptors is not currently available in the public literature, highlighting an area for future research to fully elucidate its selectivity and potential off-target effects. The methodologies and signaling pathways described herein provide a framework for the continued investigation and development of selective prostanoid receptor agonists.
References
- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Efficacy of 15(R)-Iloprost: A Deep Dive into Animal Model Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. Its more stable 15(R) stereoisomer has been the subject of extensive preclinical research to elucidate its therapeutic potential across a range of diseases. This technical guide provides an in-depth summary of the in vivo effects of 15(R)-Iloprost in various animal models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanisms of Action
Iloprost exerts its effects primarily by mimicking the actions of endogenous prostacyclin.[1][2] It binds to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR), on the surface of vascular smooth muscle cells and platelets.[2] This binding initiates a signaling cascade that involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation. Beyond its vasodilatory and anti-platelet effects, Iloprost has demonstrated cytoprotective and anti-inflammatory properties, and has been shown to modulate vascular remodeling.
Signaling Pathway of Iloprost
References
A Comparative Pharmacodynamic Analysis of 15(R)-Iloprost and 15(S)-Iloprost
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vascular disorders.[1] As a chiral molecule, Iloprost exists as a mixture of stereoisomers, primarily the 15(S) and 15(R) epimers. While often administered as a racemic mixture, the individual stereoisomers exhibit distinct pharmacodynamic profiles, with the 15(S)-Iloprost isomer demonstrating significantly greater biological activity. This technical guide provides a comprehensive comparison of the pharmacodynamics of 15(R)-Iloprost and 15(S)-Iloprost, detailing their receptor binding affinities, functional potencies, and the underlying experimental methodologies.
Core Pharmacodynamic Properties: A Tale of Two Epimers
The therapeutic effects of Iloprost are predominantly mediated through its interaction with the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit vasodilation and inhibit platelet activation.[2]
The stereochemistry at the C-15 position of the Iloprost molecule plays a critical role in its interaction with the IP receptor, resulting in a significant disparity in the pharmacodynamic properties of the 15(R) and 15(S) epimers.
Quantitative Comparison of this compound and 15(S)-Iloprost
The following tables summarize the key quantitative differences in the pharmacodynamics of the two Iloprost epimers.
Table 1: Platelet Receptor Binding Affinity
| Epimer | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |
| 15(S)-Iloprost | 13.4 | 665 |
| This compound | 288 | 425 |
Data derived from equilibrium binding of Iloprost isomers to platelet membrane receptors.[3]
Table 2: Inhibition of Platelet Aggregation
| Epimer | Potency vs. This compound |
| 15(S)-Iloprost | 20-fold more potent |
| This compound | Baseline |
Comparison of potency in inhibiting collagen-induced platelet aggregation.
Signaling Pathways and Experimental Workflows
The differential activity of the Iloprost epimers can be understood through their interaction with the IP receptor signaling cascade and the experimental workflows used to characterize them.
Iloprost Signaling Pathway
The binding of Iloprost to the IP receptor initiates a signaling cascade that ultimately leads to its physiological effects.
Experimental Workflow: Receptor Binding Assay
To determine the binding affinities of the Iloprost epimers to the IP receptor, a radioligand binding assay is typically employed.
Experimental Workflow: Platelet Aggregation Assay
The functional consequence of receptor binding is assessed by measuring the inhibition of platelet aggregation, often using light transmission aggregometry.
Detailed Experimental Protocols
Radioligand Binding Assay for Prostanoid Receptors
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of 15(R)- and 15(S)-Iloprost for the IP receptor.
Materials:
-
Human platelet membranes
-
Radiolabeled ligand (e.g., [³H]-Iloprost)
-
Unlabeled this compound and 15(S)-Iloprost
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Human platelets are isolated from whole blood by centrifugation. The platelet pellet is washed and then lysed by sonication or homogenization in a hypotonic buffer. The cell lysate is centrifuged at a high speed to pellet the membranes, which are then resuspended in the binding buffer. Protein concentration is determined using a standard protein assay.
-
Binding Reaction: In a series of tubes, a constant amount of platelet membrane protein is incubated with a fixed concentration of the radiolabeled ligand. To determine total binding, only the radioligand and membranes are added. To determine non-specific binding, a high concentration of unlabeled Iloprost is also included to saturate the specific binding sites. For competition binding, increasing concentrations of unlabeled 15(R)- or 15(S)-Iloprost are added.
-
Incubation: The reaction tubes are incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration of the reaction mixture through glass fiber filters under vacuum. The filters are then washed quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity retained on the filters (representing the bound ligand) is counted in a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For competition binding experiments, the concentration of the unlabeled epimer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Kd for the unlabeled ligand can then be calculated using the Cheng-Prusoff equation. Saturation binding data is analyzed using Scatchard analysis or non-linear regression to determine Kd and Bmax.
Adenylyl Cyclase Activation Assay
Objective: To measure the ability of 15(R)- and 15(S)-Iloprost to stimulate cAMP production.
Materials:
-
Cell membranes expressing the IP receptor (e.g., from platelets or a recombinant cell line)
-
This compound and 15(S)-Iloprost
-
Assay buffer (e.g., Tris-HCl buffer containing ATP, MgCl₂, and a phosphodiesterase inhibitor like IBMX)
-
[α-³²P]ATP (radiolabeled substrate)
-
Reaction termination solution (e.g., trichloroacetic acid)
-
Alumina and Dowex chromatography columns
-
Scintillation counter
Procedure:
-
Reaction Setup: Cell membranes are incubated in the assay buffer with varying concentrations of 15(R)- or 15(S)-Iloprost.
-
Initiation of Reaction: The reaction is initiated by the addition of [α-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
Termination: The reaction is stopped by the addition of a termination solution.
-
Separation of cAMP: The newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.
-
Quantification: The amount of [³²P]cAMP is quantified by scintillation counting.
-
Data Analysis: The adenylyl cyclase activity is expressed as pmol of cAMP produced per minute per mg of protein. Dose-response curves are generated to determine the EC50 (the concentration of the epimer that produces 50% of the maximal response) for each isomer.
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
Objective: To determine the potency of 15(R)- and 15(S)-Iloprost in inhibiting platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound and 15(S)-Iloprost
-
Platelet agonist (e.g., collagen, adenosine diphosphate (ADP))
-
Spectrophotometer (aggregometer)
Procedure:
-
PRP and PPP Preparation: Whole blood is centrifuged at a low speed to obtain PRP. A portion of the remaining blood is centrifuged at a high speed to obtain PPP, which is used as a reference for 100% light transmission.
-
Assay Setup: A cuvette containing PRP is placed in the aggregometer and warmed to 37°C with constant stirring.
-
Baseline Measurement: The baseline light transmission through the PRP is recorded.
-
Pre-incubation: A specific concentration of 15(R)- or 15(S)-Iloprost (or vehicle control) is added to the PRP and incubated for a short period.
-
Induction of Aggregation: A platelet agonist is added to the cuvette to induce aggregation.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, and the light transmission increases. This change in light transmission is recorded over time.
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum change in light transmission. Dose-response curves are constructed by testing a range of concentrations for each Iloprost epimer to determine the IC50 value (the concentration that inhibits 50% of the maximal aggregation).
Conclusion
The pharmacodynamics of Iloprost are markedly stereoselective, with the 15(S) epimer being significantly more potent than the 15(R) epimer in both receptor binding and functional activity. The 15(S) isomer exhibits a much higher affinity for the platelet IP receptor and is approximately 20-fold more potent in inhibiting platelet aggregation. This profound difference in activity underscores the importance of stereochemistry in drug design and development. For researchers and professionals in the field, a thorough understanding of the distinct pharmacodynamic profiles of Iloprost's stereoisomers is crucial for the accurate interpretation of experimental data and the development of more targeted and effective therapeutic strategies. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of prostacyclin analogs and other chiral therapeutic agents.
References
Unlocking the Therapeutic Potential of 15(R)-Iloprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloprost, a synthetic and chemically stable analogue of prostacyclin (PGI2), has emerged as a significant therapeutic agent in various vasospastic and proliferative disorders.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and therapeutic applications of 15(R)-Iloprost, one of its active stereoisomers. It delves into the quantitative outcomes from key clinical trials, details of experimental protocols, and visual representations of its complex signaling networks. The primary aim is to equip researchers and drug development professionals with an in-depth understanding of Iloprost's therapeutic profile and to facilitate further investigation into its potential applications.
Introduction
Iloprost is a carbobicyclic compound that functions as a prostacyclin analogue, offering greater stability than its endogenous counterpart.[4] It is a potent vasodilator and inhibitor of platelet aggregation, primarily utilized in the treatment of pulmonary arterial hypertension (PAH), Raynaud's phenomenon, and systemic sclerosis (SSc).[2] Iloprost is administered via inhalation or intravenous infusion, with its therapeutic effects stemming from its interaction with the prostacyclin (IP) receptor. This guide will focus on the intricate signaling cascades initiated by Iloprost and the clinical evidence supporting its use.
Mechanism of Action and Signaling Pathways
Iloprost exerts its physiological effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular events, primarily mediated by the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the drug's therapeutic effects.
The Canonical cAMP-PKA Signaling Pathway
The primary signaling pathway for Iloprost involves the activation of the cAMP-PKA axis. In vascular smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation. In platelets, PKA phosphorylates vasodilator-stimulated phosphoprotein (VASP), which inhibits the activation of glycoprotein IIb/IIIa receptors, thereby preventing platelet aggregation.
PKA-Independent Signaling: The Epac-Rap1-Rac Pathway
Recent studies have elucidated a PKA-independent signaling pathway involving the Exchange protein directly activated by cAMP (Epac). Upon cAMP binding, Epac activates the small GTPase Rap1, which in turn activates Rac1. This pathway is crucial for enhancing endothelial barrier function by promoting the assembly of cell-cell junctions and reinforcing the actin cytoskeleton.
Anti-Inflammatory Signaling
Iloprost also exhibits significant anti-inflammatory properties by attenuating key inflammatory signaling pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK), both of which are critical mediators of the inflammatory response. This is achieved, in part, through the cAMP-mediated activation of Rac1, which interferes with these pro-inflammatory cascades.
Therapeutic Applications and Clinical Data
The multifaceted mechanism of action of Iloprost translates into its efficacy in a range of clinical conditions characterized by vascular dysfunction.
Pulmonary Arterial Hypertension (PAH)
Inhaled Iloprost is an established treatment for PAH, where it acts as a selective pulmonary vasodilator, improving exercise capacity and hemodynamic parameters.
| Clinical Trial | Patient Population | Intervention | Key Outcomes | Reference |
| AIR Study | Severe PAH and chronic thromboembolic PH | Inhaled Iloprost (median dose = 30 µ g/day ) | Significant improvement in NYHA functional class and ≥10% increase in 6-Minute Walk Distance (6MWD) compared to placebo. | |
| Uncontrolled Trial | Life-threatening PAH | Inhaled Iloprost (50 to 200 µg/d) | 6MWD improved by 148 m (95% CI, 4.5 to 282 m; P = 0.048) after 3 months. | |
| Multicenter Study | PH (WHO-FC II-IV) | Low-dose inhaled Iloprost (2.5 µg, 6x daily) | 6MWD increased by 59 m in WHO-FC II (P = 0.013) and 84 m in WHO-FC III–IV (P = 0.001) after 24 weeks. |
Raynaud's Phenomenon and Systemic Sclerosis (SSc)
Intravenous Iloprost is effective in treating Raynaud's phenomenon and digital ulcers, common and debilitating manifestations of SSc.
| Clinical Trial | Patient Population | Intervention | Key Outcomes | Reference |
| Cochrane Review | Raynaud's phenomenon in SSc | Intravenous Iloprost | Decreased frequency and severity of attacks; prevented and healed digital ulcers. | |
| Retrospective Study | SSc with Raynaud's and digital ulcers | Intravenous Iloprost | VAS for Raynaud's decreased from 71.5 to 36.9 (p < 0.001); deep ulcers decreased from 20.6% to 1% (p < 0.001). | |
| Retrospective Cohort | SSc with digital ulcers or severe Raynaud's | Monthly 10-hour IV Iloprost | 90.9% of patients healed digital ulcers within 12 months; 87.5% with severe Raynaud's had significant clinical improvement. | |
| Randomized Controlled Study | SSc with Raynaud's | Long-term cyclic IV Iloprost vs. nifedipine | Iloprost reduced skin score (p=0.002) and Raynaud's severity score (p=0.02) at 12 months. |
Experimental Protocols
In Vitro Endothelial Cell Barrier Function Assay
-
Cell Culture: Human pulmonary artery endothelial cells (HPAEC) are cultured to form a monolayer on transwell inserts.
-
Treatment: Cells are pre-treated with Iloprost (e.g., 200 ng/ml for 15 minutes) followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 300 ng/ml for 5 hours).
-
Permeability Assessment: Endothelial barrier function is assessed by measuring the flux of a tracer molecule (e.g., horseradish peroxidase) across the cell monolayer.
-
Signaling Analysis: Activation of signaling molecules (e.g., p38 MAPK, NF-κB) is determined by Western blot analysis of cell lysates using phospho-specific antibodies.
-
Workflow Diagram:
Clinical Trial Protocol for Intravenous Iloprost in SSc
-
Patient Selection: Patients with a confirmed diagnosis of Systemic Sclerosis and active digital ulcers or severe Raynaud's phenomenon.
-
Treatment Regimen: Monthly intravenous infusion of Iloprost over 10 hours. The dosing is adapted to individual tolerance.
-
Efficacy Assessment:
-
Healing of digital ulcers is assessed at baseline and at regular intervals (e.g., 1, 6, and 12 months).
-
Severity of Raynaud's phenomenon is evaluated using a Visual Analog Scale (VAS) and by recording the frequency and duration of attacks.
-
-
Safety Monitoring: Adverse events such as headache, flushing, nausea, and hypotension are monitored and recorded throughout the treatment period.
Conclusion and Future Directions
This compound is a well-established therapeutic agent with a robust mechanism of action centered on the prostacyclin IP receptor and subsequent cAMP-mediated signaling. Its clinical efficacy in pulmonary arterial hypertension, Raynaud's phenomenon, and systemic sclerosis is supported by a growing body of evidence. The elucidation of its anti-inflammatory and endothelial barrier-protective properties opens new avenues for its therapeutic application in inflammatory and vascular leak syndromes. Future research should focus on optimizing dosing regimens, exploring its potential in other diseases with underlying endothelial dysfunction, and further dissecting the intricate cross-talk between its various signaling pathways. This in-depth understanding will be pivotal for maximizing the therapeutic benefits of this potent prostacyclin analogue.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. Time-resolved characterization of cAMP/PKA-dependent signaling reveals that platelet inhibition is a concerted process involving multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early-Stage Research of 15(R)-Iloprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. It is clinically used for the treatment of pulmonary arterial hypertension (PAH), severe frostbite, and other conditions involving vasoconstriction.[1][2] Iloprost is a mixture of two diastereoisomers, 15(R)-Iloprost and 15(S)-Iloprost, in an approximate ratio of 47:53.[1] Early-stage research has focused on elucidating the distinct pharmacological properties of these individual isomers to better understand their contribution to the overall activity of the racemic mixture and to explore their potential as individual therapeutic agents. This technical guide provides a comprehensive overview of the core early-stage research on this compound, focusing on its synthesis, mechanism of action, and preclinical evaluation, with a comparative perspective to its more active 15(S) counterpart.
Stereoselective Synthesis of this compound
The synthesis of individual Iloprost isomers requires a stereoselective approach to control the chirality at the C-15 position. While the 15(S) isomer is often the primary target due to its higher biological activity, methods for the preparation of the 15(R) isomer have also been developed, often as part of a strategy to synthesize both epimers for comparative studies.
A common strategy involves the stereoselective reduction of a ketone precursor. For instance, a bicyclic ketone intermediate can be subjected to reduction using specific chiral reagents to favor the formation of the 15(R)-hydroxyl group. One patented method describes the preparation of 16(R)-Iloprost (which corresponds to this compound in systematic nomenclature) through a chemical synthesis route starting from a specific bicyclic intermediate.[3] The process involves a series of steps to construct the side chains with the desired stereochemistry.
Another general approach to obtaining specific prostaglandin isomers involves chiral high-performance liquid chromatography (HPLC) separation of the diastereomeric mixture.[4]
Experimental Protocol: General Approach for Stereoselective Synthesis
A generalized workflow for the stereoselective synthesis of this compound is outlined below. The specific reagents and conditions would be optimized to favor the formation of the R-epimer.
Caption: Stereoselective Synthesis Workflow for this compound.
Mechanism of Action: Interaction with the Prostacyclin (IP) Receptor
The pharmacological effects of Iloprost are primarily mediated through its interaction with the prostacyclin receptor (IP), a G-protein coupled receptor (GPCR). Activation of the IP receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation.
Early research has demonstrated a significant difference in the binding affinity and biological activity between the 15(R) and 15(S) isomers of Iloprost.
Prostacyclin (IP) Receptor Signaling Pathway
Caption: Simplified IP Receptor Signaling Pathway.
Preclinical Data: A Comparative Analysis
Comparative studies of the 15(R) and 15(S) isomers have been instrumental in understanding the structure-activity relationship of Iloprost. The data consistently show that the 15(S) isomer is significantly more potent than the 15(R) isomer.
Receptor Binding Affinity
Equilibrium binding studies on platelet membrane receptors have quantified the difference in affinity between the two isomers.
| Isomer | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |
| 15(S)-Iloprost | 13.4 | 665 |
| This compound | 288 | 425 |
Table 1: Binding affinities of Iloprost isomers to platelet membrane receptors.
In Vitro Biological Activity
The differential binding affinities translate to a marked difference in biological activity, as demonstrated by in vitro platelet aggregation assays.
| Isomer | IC50 for Inhibition of Collagen-Induced Platelet Aggregation | Potency vs. 15(R) Isomer |
| 15(S)-Iloprost | Not explicitly stated, but 20x more potent than 15(R) | ~20-fold higher |
| This compound | 65 nM | - |
Table 2: Comparative inhibitory activity of Iloprost isomers on platelet aggregation.
The observed association rate of the 15(S) isomer with the platelet receptor is also significantly faster than that of the 15(R) isomer (0.036 s⁻¹ vs. 0.001 s⁻¹ at 15 nM Iloprost). This difference in binding kinetics likely contributes to the pronounced disparity in biological potency.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the prostacyclin (IP) receptor.
General Protocol:
-
Membrane Preparation: Isolate platelet membranes from whole blood by differential centrifugation.
-
Binding Reaction: Incubate the platelet membranes with increasing concentrations of radiolabeled Iloprost (e.g., [³H]-Iloprost) in the absence (for total binding) and presence (for non-specific binding) of a high concentration of unlabeled Iloprost.
-
Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
Caption: Workflow for Radioligand Binding Assay.
Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on platelet aggregation.
General Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from citrated whole blood by centrifugation.
-
Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control.
-
Agonist Induction: Induce platelet aggregation by adding an agonist such as collagen, ADP, or thrombin.
-
Measurement: Monitor the change in light transmittance through the PRP suspension over time using an aggregometer. As platelets aggregate, the light transmittance increases.
-
Data Analysis: Determine the maximal aggregation for each concentration of this compound and calculate the IC50 value (the concentration that inhibits 50% of the maximal aggregation).
Caption: Workflow for Platelet Aggregation Assay.
Conclusion
The early-stage research on this compound has clearly established its significantly lower potency compared to its 15(S) counterpart in terms of both receptor binding and inhibition of platelet aggregation. This is attributed to a lower binding affinity and slower association rate with the prostacyclin (IP) receptor. While the 15(S) isomer is the primary contributor to the pharmacological activity of the Iloprost mixture, the characterization of the 15(R) isomer has been crucial for a complete understanding of the drug's properties. This knowledge is vital for drug development professionals in the context of optimizing therapeutic efficacy and for researchers exploring the nuanced structure-activity relationships of prostacyclin analogs. Further investigation into other potential, albeit less potent, biological activities of this compound may yet reveal unique pharmacological characteristics.
References
- 1. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 3. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to 15(R)-Iloprost and its Role in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloprost, a stable synthetic analogue of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. It is clinically used in the treatment of pulmonary arterial hypertension and other vasospastic diseases. Iloprost is commercially available as a stereoisomeric mixture of 15(S) and 15(R) epimers. This technical guide provides a comprehensive overview of the signal transduction pathways activated by the 15(R)-Iloprost isomer, with a focus on its interaction with prostanoid receptors and the subsequent downstream signaling cascades. This document includes quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.
Introduction: this compound
Iloprost is a carbobicyclic compound that is a structural analogue of prostaglandin I2. Its increased stability compared to the endogenous PGI2 makes it a valuable therapeutic agent. The commercially available form of Iloprost is a mixture of two diastereoisomers, the 15(S) and 15(R) epimers. While both isomers are biologically active, they exhibit different potencies and binding affinities for their primary target, the prostacyclin receptor (IP receptor). Understanding the specific contributions of each isomer to the overall pharmacological effect is critical for targeted drug development. This guide will focus on the this compound isomer and its engagement with cellular signaling machinery.
Primary Signal Transduction Pathway of this compound
The principal mechanism of action for this compound is through the activation of the prostacyclin (IP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The binding of this compound to the IP receptor initiates a cascade of intracellular events, primarily mediated by the stimulatory G-protein, Gs.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: this compound binds to the extracellular domain of the IP receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.
-
Downstream Phosphorylation: Activated PKA then phosphorylates a variety of downstream target proteins, leading to the physiological effects of Iloprost, such as vasodilation and inhibition of platelet aggregation.
Quantitative Data: Receptor Binding and Functional Activity
The stereochemistry at the C-15 position of Iloprost significantly influences its interaction with the IP receptor. The 15(S) isomer generally exhibits higher affinity and potency compared to the 15(R) isomer.
| Ligand | Receptor | Assay Type | Parameter | Value | Cell Type/Tissue | Reference |
| This compound | IP Receptor | Radioligand Binding | Kd | 288 nM | Human Platelet Membranes | [1] |
| 15(S)-Iloprost | IP Receptor | Radioligand Binding | Kd | 13.4 nM | Human Platelet Membranes | [1] |
| This compound | IP Receptor | Platelet Aggregation Inhibition | Potency Ratio (vs 15(S)) | 1/20 | Human Platelets | [1] |
| Iloprost (isomer mix) | IP Receptor | Radioligand Binding | Ki | 3.9 nM | Cells expressing human IP receptor | [2] |
| Iloprost (isomer mix) | EP1 Receptor | Radioligand Binding | Ki | 1.1 nM | Cells expressing human EP1 receptor | [2] |
| Iloprost (isomer mix) | IP Receptor | cAMP Elevation | EC50 | 0.37 nM | Cells expressing human IP receptor | |
| Iloprost (isomer mix) | EP1 Receptor | Calcium Influx | EC50 | 0.3 nM | Cells expressing human EP1 receptor |
Note: Some data is for the isomeric mixture of Iloprost, as specified.
Off-Target Effects and Alternative Signaling
While the primary signaling pathway of Iloprost is through the IP receptor, it is not entirely selective and can interact with other prostanoid receptors, which may contribute to its overall pharmacological profile and potential side effects. Notably, Iloprost has been shown to bind to and activate the prostaglandin E1 (EP1) receptor. The EP1 receptor is coupled to the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
Furthermore, in conditions where IP receptor expression is downregulated, such as in severe pulmonary hypertension, Iloprost has been shown to mediate its effects through the EP4 receptor, which, like the IP receptor, is coupled to Gs and stimulates cAMP production.
Detailed Experimental Protocols
Radioligand Binding Assay for this compound
This protocol is a representative method for determining the binding affinity (Kd) of this compound to the IP receptor in human platelet membranes.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound at the IP receptor.
Materials:
-
Human platelet membranes (prepared from healthy donor blood)
-
[3H]-Iloprost (radioligand)
-
Unlabeled this compound and 15(S)-Iloprost
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare platelet membranes from whole blood by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: [3H]-Iloprost at various concentrations (e.g., 0.1-50 nM) and platelet membranes (e.g., 50 µg protein).
-
Non-specific Binding: [3H]-Iloprost at each concentration, platelet membranes, and a high concentration of unlabeled Iloprost (e.g., 10 µM) to saturate the specific binding sites.
-
Competition Binding: A fixed concentration of [3H]-Iloprost (close to its Kd) and varying concentrations of unlabeled this compound or 15(S)-Iloprost.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum filtration manifold. Wash the filters quickly with ice-cold wash buffer (e.g., 3 x 5 mL) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of [3H]-Iloprost and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the unlabeled ligand and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Measurement Assay
This protocol describes a method for measuring intracellular cAMP levels in response to this compound stimulation in cultured cells.
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.
Materials:
-
Cultured cells expressing the IP receptor (e.g., HEK293 cells transfected with the human IP receptor)
-
Cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or other commercially available kits)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.
-
Pre-treatment: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a specific time (e.g., 15 minutes) at 37°C. Include a vehicle control and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).
-
Cell Lysis: Terminate the stimulation by removing the medium and adding lysis buffer to each well.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound primarily exerts its physiological effects through the activation of the IP receptor and the subsequent Gs-cAMP-PKA signaling cascade. The stereochemistry at the C-15 position is a critical determinant of its biological activity, with the 15(R) isomer displaying a lower affinity and potency for the IP receptor compared to its 15(S) counterpart. A comprehensive understanding of the distinct pharmacological profiles of each isomer is essential for the development of more selective and effective therapeutic agents targeting the prostacyclin signaling pathway. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and its role in signal transduction.
References
Molecular Targets of 15(R)-Iloprost: A Technical Guide
Introduction
Iloprost is a stable, synthetic analogue of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension, peripheral vascular disease, and other conditions requiring vasodilation and inhibition of platelet aggregation.[1][2] Commercial Iloprost is a mixture of two diastereoisomers, the 16(S) and 16(R) forms, in an approximate 53:47 ratio.[1][2] The stereochemistry at the 15-position is (S) in the active form of most prostaglandins; however, the 15(R) epimer of Iloprost exists and, like the 16(R) isomer, exhibits significantly different biological activity compared to its more potent (S) counterpart. This guide provides an in-depth technical overview of the known molecular targets of the 15(R)-Iloprost isomer, focusing on its interactions with cell surface and nuclear receptors, the resultant signaling pathways, and the experimental methodologies used for these determinations.
Primary and Secondary Molecular Targets
The biological effects of Iloprost isomers are mediated through their interaction with a range of molecular targets. The primary target is the G-protein coupled prostacyclin receptor (IP receptor). However, Iloprost also interacts with other prostanoid receptors and, notably, with nuclear receptors of the peroxisome proliferator-activated receptor (PPAR) family. The 15(R) isomer generally displays a lower affinity for these targets compared to the 15(S) isomer.
Prostanoid Receptors
Prostanoid receptors are a subfamily of G-protein coupled receptors (GPCRs) that mediate the effects of prostaglandins. The 16(R) isomer of Iloprost, which is often studied as the less active isomer, has been shown to bind to the IP receptor with significantly lower affinity than the 16(S) form.[3]
-
Prostacyclin (IP) Receptor: This is the principal target for prostacyclin and its analogues. Binding of Iloprost to the IP receptor on platelets and vascular smooth muscle cells initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation. The 16(R) isomer binds to the platelet IP receptor with a dissociation constant (Kd) approximately 21-fold higher than the 16(S) isomer, indicating a much weaker interaction.
-
Prostaglandin E1 (EP1) Receptor: Studies using the general Iloprost mixture have demonstrated high-affinity binding to the EP1 receptor. This receptor is coupled to Gq proteins and mediates cellular responses through calcium mobilization. The interaction with the EP1 receptor may contribute to some of Iloprost's secondary effects and desensitization phenomena.
-
Other Prostanoid Receptors: Iloprost has also been shown to interact with EP3 receptors, while having very low affinity for EP2, DP1, or TP receptors.
Peroxisome Proliferator-Activated Receptors (PPARs)
Beyond its classical GPCR targets, Iloprost has been identified as a direct agonist for nuclear receptors, specifically PPARα and PPARδ. This interaction provides a structural basis for the drug's effects on gene transcription related to metabolic and cardiovascular physiology. Iloprost functions as a selective PPARα/δ dual agonist, inducing the binding of coactivators to these transcription factors.
Quantitative Data: Binding Affinities and Potency
The following tables summarize the quantitative data for the interaction of Iloprost isomers with their molecular targets. Data for the 15(R) or 16(R) isomer is specifically highlighted.
Table 1: Binding Characteristics of Iloprost Isomers to Platelet IP Receptors
| Isomer | Dissociation Constant (Kd) | Max. Binding Sites (Bmax) | Association Rate (k_on) |
| 16(S)-Iloprost | 13.4 nM | 665 fmol/mg protein | 0.036 s⁻¹ |
| 16(R)-Iloprost | 288 nM | 425 fmol/mg protein | 0.001 s⁻¹ |
| Data derived from equilibrium binding studies on platelet membrane receptors. |
Table 2: Binding Affinities (Ki) of Iloprost for Human Prostanoid Receptors
| Receptor | Binding Affinity (Ki) in nM |
| EP1 | 1.1 |
| IP | 3.9 |
| EP3 | Low Affinity |
| EP4 | Low Affinity |
| FP | Low Affinity |
| DP1 | Very Low Affinity |
| EP2 | Very Low Affinity |
| TP | Very Low Affinity |
| Data represents the affinity of the Iloprost mixture, as isomer-specific data for all receptors is not available. |
Signaling Pathways
The interaction of this compound with its receptors triggers distinct intracellular signaling cascades.
IP Receptor Signaling
The IP receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins. Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet activation.
EP1 Receptor Signaling
The EP1 receptor is coupled to Gq proteins. Upon Iloprost binding, the activated Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium can lead to various cellular responses, including smooth muscle contraction, although the net effect of Iloprost is vasodilation due to the dominance of IP receptor signaling.
PPARα/δ Signaling
As a PPARα/δ agonist, Iloprost can diffuse through the cell membrane and into the nucleus, where it binds to the ligand-binding domain of PPARs. This binding induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The PPAR then forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Experimental Protocols
The characterization of this compound's molecular targets involves several key experimental techniques.
Radioligand Binding Assay
This method is used to determine the binding affinity (Kd) and density of receptors (Bmax) in a given tissue or cell preparation.
Detailed Methodology:
-
Membrane Preparation: Platelets or cells expressing the receptor of interest are harvested and homogenized in a cold buffer (e.g., Tris-HCl with MgCl2). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Binding Reaction: A fixed concentration of radiolabeled ligand (e.g., [³H]Iloprost) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled competitor ligand (e.g., this compound).
-
Separation: The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C). The receptor-bound radioligand is then separated from the unbound ligand. A common method is rapid filtration, where the reaction mixture is quickly filtered through a glass fiber filter, trapping the membranes while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined by adding a large excess of unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using non-linear regression (e.g., Scatchard or Cheng-Prusoff analysis) to calculate Kd and Bmax or Ki values.
Functional Assays (cAMP Measurement)
To determine the functional consequence of receptor binding (agonist vs. antagonist activity), second messenger levels are quantified.
Detailed Methodology:
-
Cell Culture: Cells endogenously expressing or transfected with the receptor of interest (e.g., IP receptor) are cultured to an appropriate density.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with varying concentrations of this compound for a defined period.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration in the lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A standard curve is generated, and the cAMP concentrations are determined. Dose-response curves are plotted to calculate the potency (EC50) and efficacy (Emax) of the compound.
References
The Stereoisomers of Iloprost: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Iloprost, a stable synthetic analogue of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. It is clinically used in the treatment of pulmonary arterial hypertension and peripheral vascular disease. Iloprost is synthesized as a mixture of two diastereomers, the 16(S) and 16(R) isomers. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of these isomers, detailing their differential interactions with prostanoid receptors and the consequent impact on their biological activity.
Quantitative Analysis of Isomer Activity
The biological activity of iloprost is intrinsically linked to the stereochemistry at the C-16 position. The 16(S) isomer consistently demonstrates significantly higher potency and binding affinity, particularly for the prostacyclin (IP) receptor, which is the primary target for iloprost's therapeutic effects. The following tables summarize the key quantitative data comparing the 16(S) and 16(R) isomers, as well as the broader receptor profile of iloprost.
Table 1: Comparison of Iloprost Isomers on Human Platelet Prostacyclin (IP) Receptors
| Parameter | 16(S)-Iloprost | 16(R)-Iloprost | Reference |
| Binding Affinity (Kd) | 13.4 nM | 288 nM | [1][2] |
| Maximum Binding Capacity (Bmax) | 665 fmol/mg protein | 425 fmol/mg protein | [1][2] |
| Association Rate Constant (kon) | 0.036 s⁻¹ | 0.001 s⁻¹ | [1] |
| Inhibition of Platelet Aggregation (IC50) | 3.5 nM | 65 nM | |
| Relative Potency in Platelet Aggregation Inhibition | ~20-fold more potent | - |
Table 2: Binding Affinities (Ki, nM) of Iloprost at Human Prostanoid Receptors
Note: The specific isomer tested was not specified in the primary source for this comprehensive panel.
| Receptor | Ki (nM) | Reference |
| IP | 3.9 | |
| EP1 | 1.1 | |
| EP2 | >1000 | |
| EP3 | 130 | |
| EP4 | 240 | |
| DP1 | >1000 | |
| FP | 120 | |
| TP | >1000 |
Table 3: Functional Potency (EC50, nM) of Iloprost at Human Prostanoid Receptors
Note: The specific isomer tested was not specified in the primary source.
| Receptor | Second Messenger | EC50 (nM) | Reference |
| IP | cAMP Elevation | 0.37 | |
| EP1 | Calcium Influx | 0.3 |
Signaling Pathways and Experimental Workflows
The interaction of iloprost with its primary target, the IP receptor, initiates a cascade of intracellular events. The following diagrams, generated using the Graphviz DOT language, illustrate these signaling pathways and the workflows of key experimental procedures used to characterize the activity of iloprost isomers.
Iloprost-Induced Signaling Cascade
Iloprost binding to the Gs-protein coupled IP receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which mediates the downstream effects of vasodilation and inhibition of platelet activation.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of iloprost isomers for a specific prostanoid receptor.
Experimental Workflow: cAMP Accumulation Assay (HTRF)
This diagram illustrates the workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure changes in intracellular cAMP levels upon stimulation with iloprost isomers.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from methodologies used for characterizing prostanoid receptor binding.
Objective: To determine the binding affinity (Ki) of 16(S)- and 16(R)-iloprost for a specific human prostanoid receptor expressed in a cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the human prostanoid receptor of interest.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: e.g., [³H]-Iloprost.
-
Unlabeled ligands: 16(S)-iloprost and 16(R)-iloprost.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the target receptor.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
50 µL of membrane suspension (containing a predetermined optimal amount of protein).
-
50 µL of [³H]-Iloprost at a fixed concentration (typically at or near its Kd).
-
50 µL of binding buffer or unlabeled iloprost isomer at various concentrations (for competition curve).
-
For total binding, add 50 µL of binding buffer.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled iloprost (e.g., 10 µM).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled isomer.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular cAMP Accumulation Assay (HTRF)
This protocol outlines a method for quantifying iloprost-induced cAMP production.
Objective: To determine the functional potency (EC50) of 16(S)- and 16(R)-iloprost in stimulating cAMP production in cells expressing the IP receptor.
Materials:
-
HEK293 cells stably expressing the human IP receptor.
-
Cell culture medium.
-
Stimulation buffer.
-
16(S)-iloprost and 16(R)-iloprost.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture HEK293-IP cells to ~80% confluency.
-
Harvest the cells and resuspend them in stimulation buffer at a predetermined optimal cell density.
-
-
Cell Stimulation:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of a serial dilution of either 16(S)- or 16(R)-iloprost to the appropriate wells. Include a vehicle control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Add 5 µL of the cAMP-d2 conjugate diluted in lysis buffer to each well.
-
Add 5 µL of the anti-cAMP-cryptate conjugate diluted in lysis buffer to each well.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Plot the HTRF ratio against the log concentration of the iloprost isomer.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes a classic method for assessing the inhibitory effect of iloprost isomers on platelet function.
Objective: To determine the inhibitory potency (IC50) of 16(S)- and 16(R)-iloprost on platelet aggregation induced by an agonist.
Materials:
-
Fresh human whole blood collected in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., collagen, ADP, thrombin).
-
16(S)-iloprost and 16(R)-iloprost.
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Adjust the platelet count of the PRP with PPP if necessary.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a specific concentration of the iloprost isomer or vehicle and incubate for a defined period (e.g., 2 minutes).
-
Add a platelet agonist to induce aggregation.
-
Record the change in light transmission for a set time (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of the iloprost isomer.
-
Plot the percentage of inhibition of aggregation against the log concentration of the isomer.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The structure-activity relationship of iloprost isomers is clearly defined by the stereochemistry at the C-16 position. The 16(S) isomer exhibits markedly superior binding affinity and functional potency at the primary IP receptor, translating to a more potent inhibition of platelet aggregation. This stereoselectivity underscores the importance of the three-dimensional orientation of the molecule for optimal interaction with the receptor binding pocket. While iloprost interacts with other prostanoid receptors, particularly EP1, the detailed comparative selectivity profile of the individual isomers across the full panel of prostanoid receptors warrants further investigation to fully elucidate their complete pharmacological profiles. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations and for the broader characterization of prostacyclin analogues in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols: 15(R)-Iloprost Solution Preparation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iloprost is a synthetic and chemically stable analog of prostacyclin (PGI2), a lipid molecule with potent vasodilatory and anti-platelet aggregation effects.[1][2][3] It is widely used in research to study vascular biology, pulmonary hypertension, and fibrotic diseases.[4] Iloprost exerts its effects by binding to the prostacyclin receptor (IP), a G-protein coupled receptor, which in turn activates adenylate cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This application note provides detailed protocols for the preparation of 15(R)-Iloprost solutions for use in cell culture experiments and outlines common cell-based assays to assess its biological activity.
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring experimental reproducibility. This compound is typically supplied as a solution in an organic solvent, such as methyl acetate, and requires careful handling to prepare aqueous stock and working solutions.
1.1. Materials and Reagents:
-
This compound (typically in methyl acetate)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.2
-
Sterile, nuclease-free microcentrifuge tubes
-
Target cell culture medium (e.g., DMEM, FGM)
1.2. Preparation of Stock Solutions: It is recommended to prepare a high-concentration primary stock solution in an organic solvent like DMSO or ethanol. This stock can then be serially diluted to create working solutions.
-
Evaporate Shipping Solvent: If this compound is supplied in a volatile solvent like methyl acetate, carefully evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried this compound in a suitable organic solvent. Based on its known solubility, DMSO is a common choice for cell culture applications. To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, for 1 mg of this compound (Molecular Weight: 360.5 g/mol ), add 277.4 µL of DMSO.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The product is stable for at least two years when stored correctly.
1.3. Preparation of Working Solutions: Prepare working solutions by diluting the high-concentration stock solution directly into the cell culture medium immediately before use.
-
Intermediate Dilution (Optional): Perform a serial dilution of the primary stock in sterile PBS or culture medium to create an intermediate stock. This can help minimize the final concentration of the organic solvent in the culture.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells, typically below 0.1%.
-
Vortex Gently: Mix thoroughly by gentle vortexing or inversion before adding to the cells.
1.4. Stability in Culture Media: The stability of Iloprost in aqueous solutions, including cell culture media, is a critical consideration. While Iloprost is more stable than native PGI2, its half-life in culture conditions can be influenced by temperature, pH, and media components. For long-term experiments, it may be necessary to replenish the media with freshly prepared Iloprost solution periodically. It is best practice to prepare working solutions fresh for each experiment.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
|---|---|---|
| Solubility | ||
| DMSO | ~25 mg/mL | |
| Ethanol | ~30 mg/mL | |
| DMF | ~30 mg/mL | |
| PBS (pH 7.2) | ~1 mg/mL | |
| Storage | ||
| Temperature | -20°C |
| Stability | ≥ 2 years (at -20°C) | |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Cell Type / Assay | Working Concentration | Incubation Time | Source |
|---|---|---|---|
| Human Cardiac Fibroblasts (CTGF Expression) | 1 ng/mL | 24 hours | |
| Human Cardiac Fibroblasts (Migration Assay) | 1 ng/mL | 24 hours | |
| SSc Endothelial Cells (VE-Cadherin Clustering) | Not specified | 2 hours |
| Rabbit Pulmonary Smooth Muscle Cells (cAMP) | 100 nM | 1 - 24 hours | |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for Iloprost involves the activation of the prostacyclin (IP) receptor, leading to a cascade of intracellular events.
Caption: The this compound signaling cascade.
Caption: General experimental workflow for cell-based assays.
Experimental Protocols
Protocol 1: cAMP Measurement Assay This protocol outlines a method to quantify intracellular cAMP levels following Iloprost treatment, a direct measure of IP receptor activation.
-
Cell Seeding: Seed cells (e.g., human pulmonary artery smooth muscle cells, cardiac fibroblasts) in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well. Culture overnight to allow for attachment.
-
Pre-incubation: The next day, replace the culture medium with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30-60 minutes.
-
Treatment: Add varying concentrations of the freshly prepared this compound working solution to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal time may vary by cell type and should be determined empirically.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., ELISA or HTRF-based kits).
-
Quantification: Measure the intracellular cAMP concentration using a plate reader. Results are typically expressed as pmol/well or normalized to protein concentration.
Protocol 2: Cell Migration (Wound Healing) Assay This assay assesses the effect of Iloprost on the migratory capacity of cells, such as fibroblasts, which is relevant in fibrosis research.
-
Cell Seeding: Seed cells (e.g., human cardiac fibroblasts) in a 24-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the center of the monolayer using a sterile 200 µL pipette tip.
-
Wash and Treat: Gently wash the wells with sterile PBS to remove detached cells. Replace with fresh, low-serum medium containing the desired concentration of this compound (e.g., 1 ng/mL) or a vehicle control.
-
Image Acquisition (Time 0): Immediately acquire images of the scratch in each well using a microscope with a camera. Mark the position for subsequent imaging.
-
Incubation: Incubate the plate at 37°C in a cell culture incubator.
-
Image Acquisition (Time X): Acquire images of the same marked positions at regular intervals (e.g., 12, 24, 48 hours) to monitor wound closure.
-
Data Analysis: Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area for both treated and control groups.
Protocol 3: Cell Viability/Cytotoxicity Assay It is essential to confirm that the observed biological effects are not due to Iloprost-induced cytotoxicity. A resazurin-based assay is a common method.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well). Allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing a range of this compound concentrations, including concentrations higher than those used in functional assays. Include vehicle and untreated controls.
-
Incubation: Incubate the cells for the longest duration used in the functional assays (e.g., 24-48 hours).
-
Assay: Add resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours until a color change is observed.
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance using a plate reader.
-
Analysis: Calculate the percentage of viable cells by normalizing the readings of treated wells to the vehicle control wells.
References
- 1. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 3. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Dissolving 15(R)-Iloprost in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
15(R)-Iloprost is a stereoisomer of Iloprost, a synthetic analog of prostacyclin (PGI₂). Iloprost is a potent vasodilator and inhibitor of platelet aggregation, with clinical applications in pulmonary arterial hypertension and certain vascular diseases.[1][2][3] For in vitro and in vivo research, the preparation of a concentrated stock solution is a critical first step. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic molecules. This document provides a detailed protocol for the dissolution of this compound in DMSO, ensuring a stable and usable stock solution for experimental applications.
Physicochemical Properties and Solubility Data
A summary of the key physicochemical properties and solubility of this compound is presented in the table below. This data is essential for calculating the required amounts for stock solution preparation and for understanding the compound's behavior in different solvents.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₂O₄ | [4] |
| Molecular Weight | 360.5 g/mol | [4] |
| CAS Number | 85026-51-3 | |
| Appearance | Typically supplied as a solution in methyl acetate or as a neat oil | |
| Solubility in DMSO | ~25 mg/mL | |
| Solubility in Ethanol | ~30 mg/mL | |
| Solubility in DMF | ~25 mg/mL | |
| Solubility in PBS (pH 7.2) | ~0.5 mg/mL | |
| Storage (as supplied) | -20°C | |
| Storage (in DMSO) | -20°C for up to 1 month, -80°C for up to 6 months |
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs, ensuring it does not exceed the maximum solubility.
Materials:
-
This compound (as supplied, likely in methyl acetate)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Gentle stream of nitrogen gas
-
Vortex mixer
-
(Optional) Ultrasonic water bath
Procedure:
-
Preparation of this compound:
-
If this compound is supplied in methyl acetate, the solvent must first be removed.
-
Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate from the vial containing the this compound.
-
Ensure all the solvent has evaporated, leaving behind the neat oil of this compound.
-
-
Dissolution in DMSO:
-
Immediately add the desired volume of anhydrous DMSO to the vial containing the dried this compound. For a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of this compound.
-
Cap the vial securely.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Ultrasonication (if necessary):
-
If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath.
-
Sonicate for 5-10 minute intervals until the solution is clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Safety Precautions:
-
This compound should be handled as a hazardous material.
-
Conduct all procedures in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Diagrams
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution in DMSO.
Signaling Pathway of Iloprost Analogs
Caption: Simplified signaling pathway of Iloprost analogs.
References
Application Notes and Protocols: 15(R)-Iloprost for In Vivo Rat Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iloprost is a stable synthetic analogue of prostacyclin (PGI2) known for its potent vasodilatory and anti-platelet aggregatory effects.[1][2][3] It is comprised of a mixture of 15(R) and 15(S) diastereoisomers.[4] In research, particularly in rat models of pulmonary hypertension and right ventricular failure, iloprost is a critical tool for investigating disease mechanisms and therapeutic interventions.[5] Its primary mechanism involves binding to prostacyclin (IP) receptors, activating adenylate cyclase, and increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). This cascade leads to vasodilation and inhibits platelet aggregation.
These application notes provide a comprehensive overview of 15(R)-Iloprost dosages, administration protocols, and experimental workflows derived from various in vivo rat studies.
Quantitative Data Summary: Iloprost Dosage in Rat Models
The following tables summarize dosages and administration routes for Iloprost in common rat models of cardiovascular and pulmonary disease.
Table 1: Inhaled Administration of Iloprost
| Rat Model | Dosage | Frequency & Duration | Key Findings | Reference |
| SU5416/Hypoxia-Induced Pulmonary Arterial Hypertension (PAH) | 0.1 µg/kg (nebulized) | Three times daily for 2 weeks | Improved right ventricular (RV) function and exercise capacity; reversed established RV fibrosis. | |
| Thromboxane A2 analogue (U46619)-Induced Pulmonary Hypertension | Total dose of 0.4 ± 0.08 µg/kg | Nebulized over a 10-minute period | Caused transient reduction in pulmonary artery pressure. |
Table 2: Intravenous (IV) Administration of Iloprost
| Rat Model | Dosage | Administration Protocol | Key Findings | Reference |
| Monocrotaline (MCT)-Induced PAH | 20 µg/kg | Single IV infusion over 5-15 minutes | Demonstrated a positive inotropic effect, increasing RV contractility and ejection fraction. | |
| MCT-Induced PAH & Pulmonary Trunk Banding (PTB) | Low Dose: 140 ng/kg loading + 10 ng/kg/min maintenanceHigh Dose: 1,400 ng/kg loading + 100 ng/kg/min maintenance | 2-min loading dose followed by an 8-min maintenance infusion | High dose improved RV function directly, independent of afterload reduction. | |
| Conscious, Chronically Instrumented Rats | 0.0375 to 4 µ g/min | 10-minute infusions | Dose-dependent reduction in mean arterial blood pressure and preferential vasodilation in hindlimb vascular resistance. |
Experimental Protocols
Protocol 1: Induction of Pulmonary Hypertension via Monocrotaline (MCT)
This protocol describes the induction of pulmonary arterial hypertension (PAH) in rats, a common model for testing therapeutics like Iloprost.
Materials:
-
Monocrotaline (MCT) powder
-
6 M Hydrochloric acid (HCl)
-
10 M Sodium hydroxide (NaOH)
-
Sterile Saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
pH meter
Procedure:
-
MCT Solution Preparation: Dissolve MCT powder in 6 M HCl. Adjust the pH to a neutral 7.4 using 10 M NaOH.
-
Dilution: Dilute the pH-adjusted MCT solution with sterile saline to the final desired concentration.
-
Administration: Administer a single intraperitoneal (IP) injection of the MCT solution at a dose of 60 mg/kg to Sprague-Dawley rats.
-
Disease Development: Allow 21 days to 6 weeks for the rats to develop significant PAH and right ventricular hypertrophy and dysfunction before commencing experimental measurements or treatment.
Protocol 2: Administration of Iloprost
A. Intravenous (IV) Infusion
This method is suitable for studying acute hemodynamic responses.
Materials:
-
Iloprost solution (e.g., Ilomedin)
-
Sterile Saline or 5% Glucose for dilution
-
Infusion pump
-
Catheterized rat (e.g., femoral or jugular vein)
Procedure (High-Dose Study Example):
-
Preparation: Dilute Iloprost to the desired concentration. For a high-dose study, prepare for a loading dose of 1,400 ng/kg and a maintenance dose of 100 ng/kg/min.
-
Loading Dose: Infuse the loading dose intravenously over a 2-minute period.
-
Maintenance Dose: Immediately following the loading dose, begin a continuous infusion of the maintenance dose for a specified period (e.g., 8 minutes).
-
Monitoring: Perform hemodynamic measurements at baseline (before infusion) and after the maintenance infusion period.
B. Inhaled (Nebulized) Administration
This route delivers the drug directly to the lungs, achieving selective pulmonary vasodilation.
Materials:
-
Iloprost solution for inhalation
-
Nebulizer system (e.g., Aerogen vibrating mesh nebulizer, ultrasonic nebulizer)
-
Restraining device or inhalation chamber for the rat
Procedure (Chronic Treatment Example):
-
Dosage Preparation: Prepare the Iloprost solution to deliver a dose of 0.1 µg/kg.
-
Nebulization: Place the rat in the restraining device or chamber connected to the nebulizer.
-
Administration: Administer the nebulized Iloprost. The duration will depend on the nebulizer's output rate to ensure the target dose is delivered.
-
Treatment Schedule: For chronic studies, repeat the administration as required by the protocol, for example, three times daily for 2 weeks.
Visualizations: Pathways and Workflows
Signaling Pathway of Iloprost
Iloprost exerts its therapeutic effects by activating the prostacyclin receptor pathway, which leads to vasodilation and also has anti-fibrotic properties.
Caption: Iloprost signaling cascade leading to vasodilation and anti-fibrotic effects.
Experimental Workflow for In Vivo Rat Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Iloprost in a rat model of pulmonary hypertension.
Caption: General experimental workflow for an in vivo rat study of Iloprost.
References
- 1. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 4. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols: 15(R)-Iloprost in Pulmonary Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH).[1][2] It is a mixture of two diastereoisomers, the 4R and 4S forms, with the 4S isomer being the more potent vasodilator.[3] The 15(R) configuration is a key structural feature of this therapeutic agent. These application notes provide detailed information and protocols for the use of 15(R)-Iloprost in preclinical research settings to investigate its therapeutic potential and mechanism of action in pulmonary hypertension. Iloprost exerts its effects primarily through vasodilation of the pulmonary and systemic arterial vascular beds and inhibition of platelet aggregation.[1][2]
Mechanism of Action
This compound acts as a potent agonist at the prostacyclin (IP) receptor, a G-protein coupled receptor. Binding of iloprost to the IP receptor on pulmonary artery smooth muscle cells (PASMCs) and platelets activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In PASMCs, this cascade results in the inhibition of myosin light chain kinase, leading to smooth muscle relaxation and vasodilation. In platelets, increased cAMP levels inhibit activation and aggregation. Additionally, iloprost has been shown to have anti-proliferative effects on PASMCs, which is a key factor in the vascular remodeling seen in PAH.
Data Presentation
The following tables summarize key quantitative data for iloprost from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Iloprost on Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| EC₅₀ (Proliferation Inhibition) | 21.0 nM | HPASMC | Serum-induced proliferation | |
| EC₅₀ (cAMP Generation) | 4.8 nM | HPASMC | - | |
| Maximal cAMP Increase | ~34-fold over basal | HPASMC | 1 µM Iloprost |
Table 2: In Vitro Efficacy of Iloprost on Platelet Aggregation
| Parameter | Value | Species | Experimental Condition | Reference |
| IC₅₀ (Platelet Aggregation) | 3.6 nM | Human | Collagen-stimulated platelet-rich plasma | |
| IC₅₀ (Platelet Aggregation with Aspirin) | 0.5 nM | Human | Collagen-stimulated platelet-rich plasma | |
| IC₅₀ (Thrombin-induced Ca²⁺ increase) | 0.2 µg/L (~0.55 nM) | Human | Fura-2-loaded platelets |
Table 3: Hemodynamic Effects of Iloprost in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension
| Parameter | Treatment Group | Value | Timepoint | Reference |
| Right Ventricular Systolic Pressure (RVSP) | Iloprost (20 µg/kg IV) | ↓ (from 42.3 to 39.2 mmHg) | 10-15 min post-infusion | |
| Pulmonary Vascular Resistance (PVR) | Iloprost (20 µg/kg IV) | ↓ (from 0.50 to 0.33 Wood units) | 10-15 min post-infusion | |
| Cardiac Output | Iloprost (20 µg/kg IV) | ↑ (from 47.3 to 51.1 mL/min) | 10-15 min post-infusion | |
| RV Ejection Fraction | Iloprost (20 µg/kg IV) | ↑ (from 48.0% to 52.5%) | 10-15 min post-infusion |
Signaling Pathway
The primary signaling pathway for this compound in pulmonary artery smooth muscle cells is depicted below.
Caption: Iloprost signaling pathway in PASMCs.
Experimental Protocols
In Vitro: Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of this compound on human PASMCs.
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
-
Smooth Muscle Cell Growth Medium (supplemented with 5% Fetal Bovine Serum (FBS), growth factors, and antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
This compound stock solution
-
[³H]-Thymidine
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HPASMCs in growth medium at 37°C in a humidified atmosphere of 5% CO₂. Passage cells upon reaching 80-90% confluency.
-
Seeding: Seed HPASMCs into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a serum-free medium for 24-48 hours.
-
Treatment: Following serum starvation, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) in the presence of a mitogen such as 10% FBS or platelet-derived growth factor (PDGF) to stimulate proliferation. Include a vehicle control (medium with mitogen only).
-
[³H]-Thymidine Incorporation: After 24 hours of incubation with iloprost, add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Wash the cells with PBS, lyse the cells, and harvest the DNA. Measure the amount of incorporated [³H]-thymidine using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (mitogen-stimulated cells without iloprost). Calculate the EC₅₀ value, which is the concentration of iloprost that causes 50% inhibition of proliferation.
Caption: Workflow for PASMC proliferation assay.
In Vivo: Monocrotaline-Induced Pulmonary Hypertension in Rats
This protocol describes the induction of PAH in rats using monocrotaline (MCT) and subsequent treatment with this compound to evaluate its therapeutic effects.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT) solution (60 mg/kg in sterile saline)
-
This compound solution for administration (e.g., inhalation or intravenous)
-
Anesthesia (e.g., isoflurane)
-
High-resolution echocardiography system
-
Pressure-volume loop system for hemodynamic measurements
Procedure:
-
PAH Induction: Administer a single subcutaneous or intraperitoneal injection of MCT (60 mg/kg) to the rats. House the animals under standard conditions for 3-4 weeks to allow for the development of PAH.
-
Baseline Measurements: After the development of PAH, perform baseline measurements.
-
Echocardiography: Assess right ventricular (RV) function, including RV wall thickness, tricuspid annular plane systolic excursion (TAPSE), and pulmonary artery acceleration time (PAAT).
-
Hemodynamics (optional, terminal): In a subset of animals, perform right heart catheterization under anesthesia to measure right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and cardiac output.
-
-
Treatment: Administer this compound via the desired route. For inhalation, nebulize a solution (e.g., 6 µg/kg/day) and deliver it to the animals in a closed chamber. For intravenous administration, infuse a specific dose (e.g., 20 µg/kg) via a tail vein catheter. A control group should receive the vehicle.
-
Follow-up Measurements: At the end of the treatment period (e.g., 2 weeks for chronic studies), repeat the echocardiographic and hemodynamic measurements.
-
Histological Analysis: Euthanize the animals and collect the heart and lungs for histological analysis. Assess RV hypertrophy (Fulton's index: RV weight / (Left Ventricle + Septum weight)), pulmonary artery muscularization, and vascular remodeling.
-
Data Analysis: Compare the changes in echocardiographic, hemodynamic, and histological parameters between the iloprost-treated and control groups.
Caption: Workflow for in vivo MCT-induced PAH model.
Conclusion
This compound is a valuable tool for pulmonary hypertension research. Its well-defined mechanism of action and potent biological effects make it an important compound for studying the pathophysiology of PAH and for the preclinical evaluation of novel therapeutic strategies. The protocols and data provided in these application notes offer a framework for researchers to effectively utilize this compound in their studies.
References
Application of 15(R)-Iloprost in Fibrosis Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to 15(R)-Iloprost and its Role in Fibrosis
Iloprost is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] The 15(R) stereoisomer of Iloprost is a stable and biologically active form that has garnered significant interest for its potential therapeutic applications beyond its well-established use in pulmonary arterial hypertension.[2] Emerging evidence highlights the anti-fibrotic properties of Iloprost, suggesting its utility as a pharmacological tool and a potential therapeutic agent in various fibrotic diseases.[3] Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to tissue scarring and organ dysfunction, representing a final common pathway in many chronic diseases affecting the lungs, liver, kidneys, and heart.
The anti-fibrotic effects of Iloprost are primarily mediated through its interaction with the prostacyclin receptor (IP), a G protein-coupled receptor.[4] Activation of the IP receptor triggers a cascade of intracellular signaling events, most notably the elevation of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[4] This signaling pathway counteracts the pro-fibrotic actions of key mediators like Transforming Growth Factor-beta (TGF-β) and Connective Tissue Growth Factor (CTGF), which are central to the pathogenesis of fibrosis.
Mechanism of Anti-Fibrotic Action
The anti-fibrotic activity of this compound is multifaceted, targeting several key cellular and molecular events in the fibrotic process:
-
Inhibition of Pro-fibrotic Cytokines: Iloprost has been shown to suppress the expression of CTGF, a critical downstream mediator of TGF-β signaling. By blocking CTGF, Iloprost can inhibit the excessive production of collagen and other ECM components by fibroblasts.
-
Modulation of Fibroblast Activation: Iloprost can prevent the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM deposition in fibrotic tissues. This is achieved, in part, by interfering with TGF-β1-induced fibroblast activation and migration.
-
Promotion of ECM Degradation: Iloprost has been demonstrated to induce the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme that plays a role in the degradation of collagen and other ECM proteins. This suggests that Iloprost may not only halt the progression of fibrosis but also contribute to its reversal.
-
Induction of Autophagy: Some studies indicate that Iloprost can induce autophagy, a cellular process of degradation and recycling, which may be involved in the breakdown of intracellular collagen.
Visualization of Key Signaling Pathways
Caption: Iloprost signaling pathway in fibroblasts.
Application in Preclinical Fibrosis Models
This compound has been investigated in a variety of preclinical models of fibrosis, demonstrating its potential as an anti-fibrotic agent. The following tables summarize the quantitative data from key studies.
Table 1: Application of this compound in Cardiac Fibrosis Models
| Fibrosis Model | Animal | Dosage and Administration | Duration | Key Quantitative Outcomes | Reference |
| SU5416/hypoxia-induced pulmonary hypertension with right ventricular (RV) fibrosis | Rat | 0.1 µg/kg nebulized, three times daily | 2 weeks | - Significant reduction in RV collagen deposition- Decreased procollagen mRNA levels- Reduced Connective Tissue Growth Factor (CTGF) expression | |
| Pulmonary artery banding-induced RV fibrosis | Rat | 0.1 µg/kg nebulized, three times daily | 2 weeks | - Striking reduction in RV collagen deposition- Decreased procollagen mRNA levels- Reduced CTGF expression |
Table 2: Application of this compound in Lung Fibrosis Models
| Fibrosis Model | Animal | Dosage and Administration | Duration | Key Quantitative Outcomes | Reference |
| Bleomycin-induced pulmonary fibrosis | Rat | Intraperitoneal injection (dose not specified) | 16 days | - Significantly lower fibrosis scores compared to placebo and methyl-prednisolone- Significantly lower lung hydroxyproline content compared to placebo | |
| Hyperoxia-induced lung injury | Newborn Mouse | Intraperitoneal injection | 14 days | - Prevented hyperoxia-induced reductions in alveolar septal elastin |
Table 3: Application of Prostacyclin Analogs in Renal Fibrosis Models
| Fibrosis Model | Animal | Prostacyclin Analog | Dosage and Administration | Duration | Key Quantitative Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Unilateral Ureteral Obstruction (UUO) | Mouse | Beraprost Sodium (oral PGI2 analog) | Intragastric administration | 3 and 7 days | - Reduced interstitial fibrosis- Suppressed endothelial-mesenchymal transition | | | Ischemia-Reperfusion Injury | Rabbit | Iloprost | Continuous intravenous infusion | 4.5 hours | - Reduced histologic scores of tubular necrosis and atrophy | |
Note: While direct studies of this compound in chronic liver fibrosis models like CCl4 or BDL were limited in the search, the known anti-fibrotic mechanisms suggest its potential efficacy. Further research in these specific models is warranted.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Induction of Cardiac Fibrosis (SU5416/Hypoxia Model)
Caption: Workflow for SU5416/Hypoxia-induced cardiac fibrosis model.
Materials:
-
Male Sprague-Dawley rats
-
SU5416 (semaxinib)
-
Hypoxia chamber (10% O2)
-
Echocardiography system
-
Nebulizer for Iloprost administration
-
This compound solution
-
Vehicle control (e.g., saline)
Procedure:
-
Administer a single subcutaneous injection of SU5416 (20 mg/kg) to the rats.
-
Place the rats in a hypoxia chamber with 10% oxygen for 3 weeks to induce pulmonary hypertension.
-
Return the rats to normoxic conditions (room air) for 2 weeks.
-
Confirm the development of right ventricular (RV) dysfunction and pulmonary arterial hypertension (PAH) using echocardiography.
-
Randomize the animals into treatment and vehicle control groups.
-
Administer nebulized this compound (0.1 µg/kg) or vehicle three times daily for 2 weeks.
-
At the end of the treatment period, perform terminal procedures including hemodynamic measurements, and harvest the heart tissue for histological and molecular analysis.
Protocol 2: Quantification of Fibrosis using Masson's Trichrome Staining
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (5 µm)
-
Bouin's solution
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid solution
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Mordant in Bouin's solution for 1 hour at 56°C.
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain the nuclei black.
-
Stain in Biebrich scarlet-acid fuchsin for 5 minutes to stain the cytoplasm and muscle red.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes to stain collagen blue.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate, clear, and mount the sections.
-
Capture images of the stained sections at a consistent magnification.
-
Use image analysis software to quantify the blue-stained area (collagen) as a percentage of the total tissue area.
Protocol 3: Hydroxyproline Assay for Collagen Quantification
Materials:
-
Tissue samples (e.g., lung, heart)
-
6N HCl
-
Chloramine-T solution
-
Perchloric acid
-
p-Dimethylaminobenzaldehyde (DMAB) solution
-
Hydroxyproline standard solution
-
Spectrophotometer
Procedure:
-
Weigh the tissue samples (wet weight).
-
Hydrolyze the tissue in 6N HCl at 110-120°C for 12-24 hours.
-
Neutralize the hydrolysates with NaOH.
-
Incubate an aliquot of the hydrolysate with Chloramine-T solution for 20 minutes at room temperature to oxidize the hydroxyproline.
-
Stop the oxidation reaction by adding perchloric acid.
-
Add DMAB solution and incubate at 60°C for 20 minutes to develop the color.
-
Measure the absorbance at 557 nm using a spectrophotometer.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline. The results are typically expressed as µg of hydroxyproline per mg of wet tissue weight.
Protocol 4: Western Blot for Fibrotic Markers (Collagen I, Fibronectin)
Caption: Western blot workflow for fibrotic markers.
Materials:
-
Tissue or cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Collagen I, anti-Fibronectin, anti-α-SMA)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Prepare protein lysates from tissue or cell samples.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound demonstrates significant anti-fibrotic effects in various preclinical models of fibrosis, primarily through the activation of the IP receptor and subsequent cAMP-PKA signaling. This leads to the inhibition of key pro-fibrotic pathways involving TGF-β and CTGF. The provided data and protocols offer a comprehensive resource for researchers investigating the therapeutic potential of Iloprost and other prostacyclin analogs in the context of fibrotic diseases. Further studies are warranted to explore its efficacy in chronic liver and kidney fibrosis models and to translate these promising preclinical findings into clinical applications.
References
- 1. Effects of iloprost, a prostacyclin analog derivative, on renal plasma flow, renal function, and renin-aldosterone system in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prostacyclin in liver disease: a potential therapeutic option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostacyclin Mitigates Renal Fibrosis by Activating Fibroblast Prostaglandin I 2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15(R)-Iloprost Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of 15(R)-Iloprost, a stable synthetic analog of prostacyclin (PGI2). Iloprost is a potent vasodilator and inhibitor of platelet aggregation, with additional anti-inflammatory, anti-proliferative, and cytoprotective effects.[1][2][3] This document outlines its mechanism of action, provides detailed protocols for in vitro and in vivo studies, and presents quantitative data from relevant research.
Mechanism of Action
Iloprost exerts its effects primarily by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[1] This interaction initiates a signaling cascade that is central to its therapeutic effects.
-
Activation of Adenylate Cyclase: Upon binding to the IP receptor on vascular smooth muscle cells and platelets, Iloprost activates adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]
-
Increased Intracellular cAMP: The resulting increase in intracellular cAMP levels is a key second messenger in the signaling pathway.
-
Activation of Protein Kinase A (PKA): Elevated cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to:
-
Vasodilation: In vascular smooth muscle cells, PKA inactivates myosin light chain kinase (MLCK), preventing the phosphorylation of myosin light chains and causing muscle relaxation and vasodilation.
-
Inhibition of Platelet Aggregation: In platelets, PKA phosphorylates proteins such as vasodilator-stimulated phosphoprotein (VASP), which inhibits the activation of glycoprotein IIb/IIIa receptors, thereby reducing platelet aggregation.
-
Anti-inflammatory Effects: Iloprost can suppress the release of pro-inflammatory cytokines and inhibit leukocyte adhesion to the endothelium. It has also been shown to modulate the function of immune cells like T cells and dendritic cells.
-
Anti-proliferative Effects: Iloprost has been reported to attenuate the proliferation of vascular smooth muscle cells.
-
While Iloprost primarily acts through the IP receptor, it can also bind to and activate prostaglandin E2 (PGE2) receptors, specifically EP1, EP2, EP3, and EP4, although with less selectivity. Under conditions of low IP receptor expression, such as in pulmonary arterial hypertension, Iloprost can mediate its vasodilatory effects through the EP4 receptor.
Signaling Pathway Diagram
Caption: Iloprost signaling pathway leading to key cellular responses.
Experimental Design and Protocols
General Considerations
-
Solubility and Stability: Iloprost is often supplied as a solution in methyl acetate. For biological experiments, the solvent can be evaporated under a gentle stream of nitrogen, and the compound can be dissolved in solvents like ethanol, DMSO, or dimethylformamide at approximately 25 mg/mL. Further dilutions into aqueous buffers or isotonic saline should be made just before use. The solubility in PBS (pH 7.2) is about 1 mg/mL. Aqueous solutions are not recommended for storage for more than one day.
-
Concentration Range: The effective concentration of Iloprost can vary significantly depending on the cell type and the specific biological question. In vitro studies have used concentrations ranging from the low nanomolar (nM) to the micromolar (µM) range.
-
Controls: Appropriate vehicle controls (the solvent used to dissolve Iloprost) should be included in all experiments. For signaling pathway studies, consider using inhibitors of adenylate cyclase or PKA to confirm the mechanism of action.
Protocol 1: In Vitro Assessment of Iloprost's Effect on cAMP Levels
This protocol describes how to measure changes in intracellular cAMP levels in response to Iloprost treatment in cultured cells.
Materials:
-
Cultured cells of interest (e.g., vascular smooth muscle cells, platelets, endothelial cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well or 48-well plates) and allow them to adhere and grow to the desired confluency.
-
Pre-treatment (Optional but Recommended): Pre-incubate cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C to prevent the degradation of cAMP.
-
Iloprost Treatment: Add varying concentrations of Iloprost (e.g., 1 nM to 1 µM) to the cells and incubate for a specific time course (e.g., 15, 30, 60 minutes). A time-course experiment is recommended to determine the peak cAMP response.
-
Cell Lysis: At the end of the incubation period, remove the medium and wash the cells with cold PBS. Lyse the cells according to the instructions provided with the cAMP EIA kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the cAMP EIA kit, following the manufacturer's protocol.
-
Data Analysis: Normalize the cAMP concentration to the total protein content of each sample. Express the results as a fold change or percentage increase compared to the vehicle-treated control.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol outlines a method to assess the inhibitory effect of Iloprost on platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human or animal blood collected in anticoagulant (e.g., sodium citrate)
-
This compound
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Platelet aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Pre-incubation with Iloprost: Pre-incubate aliquots of PRP with different concentrations of Iloprost (e.g., 0.5 nM, 2 nM, 5 nM) or vehicle control for a specified time (e.g., 20 minutes) at 37°C.
-
Platelet Aggregation Measurement: Place the PRP samples in the aggregometer cuvettes with a stir bar. After establishing a baseline, add a platelet agonist (e.g., 2 µM ADP or 2.5 µg/mL collagen) to induce aggregation.
-
Data Recording: Record the change in light transmittance for several minutes to monitor the extent and rate of platelet aggregation.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each Iloprost concentration compared to the vehicle control. Determine the IC50 value (the concentration of Iloprost that inhibits 50% of the maximal aggregation).
Protocol 3: In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol details a method to evaluate the anti-proliferative effects of Iloprost on VSMCs.
Materials:
-
Cultured vascular smooth muscle cells (VSMCs)
-
Cell culture medium and supplements
-
This compound
-
Mitogen (e.g., Platelet-Derived Growth Factor - PDGF)
-
Cell proliferation assay kit (e.g., using [3H]thymidine incorporation, MTT, or BrdU)
Procedure:
-
Cell Seeding and Serum Starvation: Seed VSMCs in 96-well plates. Once they reach sub-confluency, serum-starve the cells for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
Treatment: Treat the cells with a mitogen (e.g., PDGF) in the presence or absence of various concentrations of Iloprost (e.g., 100 nM). Incubate for the desired period (e.g., 4 to 24 hours). Note that homologous desensitization has been observed with prolonged exposure.
-
Proliferation Assessment: Measure cell proliferation using a chosen method. For example, for a [3H]thymidine incorporation assay, add [3H]thymidine during the last few hours of incubation.
-
Data Analysis: Quantify the level of proliferation in each treatment group. Express the results as a percentage of the proliferation observed in the mitogen-only treated group.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro experiments with Iloprost.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Iloprost.
Table 1: Effect of Iloprost on Intracellular cAMP Levels
| Cell/Tissue Type | Iloprost Concentration | Incubation Time | Fold/Percent Increase in cAMP | Reference |
| Rabbit Erythrocytes | 1 µM | Not specified | 141 ± 16% increase | |
| Human Erythrocytes | 1 µM | Not specified | Potentiated by PDE inhibitors | |
| Rat Alveolar Type II Cells | 10 µM | ~15-30 minutes | ~50% of forskolin-induced max | |
| Rat RV Cardiomyocytes | [iloprost-1] | 30 minutes | ~25% increase | |
| Rat RV Cardiomyocytes | [iloprost-2] | 30 minutes | ~56% increase | |
| Rat RV Cardiomyocytes | [iloprost-3]* | 30 minutes | ~107% increase | |
| Human Platelets | 0.5, 2, 5 nM | 20 minutes | Concentration-dependent antagonism of thrombin-induced cAMP decrease | |
| Concentrations were not explicitly defined in the abstract. |
Table 2: Effect of Iloprost on Platelet Aggregation
| Species | Agonist | Iloprost Concentration | Percent Inhibition | Reference |
| Human (Normal) | Collagen | 0.51 ± 0.06 nM (IC50) | 50% | |
| Human (Type IIa Hypercholesterolemia) | Collagen | 0.77 ± 0.08 nM (IC50) | 50% | |
| Human (Healthy Volunteers) | ADP (2 & 6 µmol/L) | 15 µg (inhaled) | Significant inhibition at 30 min and 4h | |
| Human (Healthy Volunteers) | Epinephrine (1.25 & 5 µmol/L) | 15 µg (inhaled) | Significant inhibition at 30 min and 4h | |
| Human (Healthy Volunteers) | Collagen (2.5 µg/mL) | 15 µg (inhaled) | Significant inhibition at 30 min and 4h |
Table 3: Effect of Iloprost on Vascular Smooth Muscle Cell (VSMC) Proliferation
| Species | Mitogen | Iloprost Concentration | Incubation Time | Effect on Proliferation | Reference |
| Cattle (Coronary Artery) | PDGF | 100 nM | 4 hours | Marked inhibition | |
| Cattle (Coronary Artery) | PDGF | 100 nM | 24 hours | No decrease (desensitization) | |
| Swine | Angioplasty-induced | 2.25 µg (local delivery) | 8 days | Significant suppression (PCNA index: 7.98% vs 14.58% control) |
Table 4: In Vivo Hemodynamic Effects of Iloprost in Pulmonary Hypertension (PH)
| Population | Iloprost Administration | Parameter | Baseline | Post-treatment | Reference |
| Severe PH Patients (n=19) | Inhaled (50-200 µg/d) | 6-min walk distance | Not specified | Improved by 148 m after 3 months | |
| Primary PH Patients (n=24) | Inhaled (100-150 µg/d) | 6-min walk distance | Not specified | Improved by 80 m after 1 year | |
| PAH Patients (n=79) | Intravenous | PVR (dyn·s·cm⁻⁵) | 1858 | 1341 (after ~12 months) | |
| PAH Patients (n=79) | Intravenous | Cardiac Output (L/min) | 2.9 | 3.5 (after ~12 months) |
References
Application Notes and Protocols for Measuring 15(R)-Iloprost Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iloprost is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2] It is used in the treatment of conditions such as pulmonary arterial hypertension (PAH), scleroderma, and Raynaud's phenomenon.[2] The efficacy of Iloprost stems from its multifaceted mechanism of action, which includes vasodilation, inhibition of platelet aggregation, and anti-proliferative, anti-inflammatory, and anti-fibrotic properties.[1][3] Assessing the efficacy of 15(R)-Iloprost requires a range of in vitro and in vivo techniques that can quantify these diverse biological effects. These application notes provide detailed protocols for key assays used to measure its therapeutic potential.
Assessment of Vasodilatory and Hemodynamic Efficacy
Application Note: The primary therapeutic effect of Iloprost is the dilation of systemic and pulmonary arterial vascular beds. This leads to a reduction in vascular resistance and pressure, which is particularly beneficial in treating pulmonary hypertension. Efficacy is measured by assessing hemodynamic parameters in animal models or patients, and by evaluating vasorelaxation in isolated vessel preparations.
In Vivo Hemodynamic Measurement in Animal Models of PAH
Experimental Protocol: This protocol describes the measurement of hemodynamic parameters in a rat model of monocrotaline (MCT)-induced pulmonary hypertension, a common preclinical model.
-
Induction of PAH: Administer a single intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) to rats. Allow 4-6 weeks for PAH and right ventricular hypertrophy to develop.
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Catheterization: Surgically expose the right internal jugular vein and/or the right carotid artery.
-
Right Heart Catheterization: Insert a Swan-Ganz catheter through the jugular vein and advance it into the pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary artery pressure (mPAP).
-
Systemic Pressure: Insert a catheter into the carotid artery to measure systemic arterial pressure (SAP).
-
Cardiac Output Measurement: Measure cardiac output (CO) using the thermodilution technique.
-
Baseline Measurement: Record all baseline hemodynamic parameters (mPAP, RVSP, SAP, CO). Calculate pulmonary vascular resistance (PVR) and systemic vascular resistance (SVR).
-
Iloprost Administration: Administer Iloprost via the desired route (e.g., inhalation of aerosolized Iloprost at 6 µg/kg/day or intravenous infusion at 20 µg/kg).
-
Post-Treatment Measurement: Record hemodynamic parameters continuously or at fixed time points (e.g., 10-15 minutes post-infusion) after Iloprost administration.
-
Data Analysis: Compare pre- and post-treatment values to determine the effect of Iloprost on hemodynamic parameters.
Data Presentation:
Table 1: Hemodynamic Effects of Iloprost in MCT-Induced PAH Rat Model
| Parameter | Baseline (Pre-Iloprost) | Post-Iloprost Treatment | Percent Change | Reference |
|---|---|---|---|---|
| Mean Pulmonary Artery Pressure (mPAP) | 55 ± 4 mmHg | 35 ± 3 mmHg | ↓ 36.4% | |
| Right Ventricular Pressure (RVP) | 65 ± 5 mmHg | 42 ± 4 mmHg | ↓ 35.4% | |
| Pulmonary Vascular Resistance (PVR) | 0.50 ± 0.05 Wood units | 0.33 ± 0.05 Wood units | ↓ 34.0% | |
| Cardiac Output (CO) | 150 ± 15 mL/min | 180 ± 20 mL/min | ↑ 20.0% | |
| Systemic Arterial Pressure (SAP) | 120 ± 10 mmHg | 118 ± 9 mmHg | No significant change |
Note: Data are representative values synthesized from cited studies and may not reflect a single experiment.
Visualization:
Assessment of Anti-Platelet Aggregation Efficacy
Application Note: Iloprost mimics prostacyclin's potent inhibitory effect on platelet aggregation. This action contributes to its therapeutic benefit by preventing thrombosis in the microvasculature. The efficacy of Iloprost as an anti-platelet agent is determined using platelet aggregometry, which measures the extent of platelet clumping in response to various agonists.
In Vitro Platelet Aggregometry
Experimental Protocol: This protocol details the use of light transmission aggregometry (LTA) on human platelet-rich plasma (PRP) or washed platelets (WP).
-
Blood Collection: Draw whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet Preparation:
-
For PRP: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Collect the upper platelet-rich plasma layer.
-
For WP: Perform a second centrifugation of PRP at a higher speed to pellet the platelets. Wash the pellet with a suitable buffer before resuspending.
-
-
Platelet Rest: Allow platelets to rest for at least 30 minutes at 37°C before use.
-
Incubation with Iloprost: Pre-treat the platelet suspension (PRP or WP) with varying concentrations of Iloprost (e.g., 0.5, 2, 5 nM) or vehicle control (e.g., DMSO) for 20 minutes at 37°C.
-
Aggregometry:
-
Place the cuvette containing the platelet suspension into the aggregometer.
-
Add a platelet agonist such as ADP (10 µM), collagen (1 µg/mL), or thrombin (0.01 U/mL) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to an increase in platelet aggregation.
-
-
Data Analysis: Calculate the percentage of maximal platelet aggregation for each condition. Compare the aggregation in Iloprost-treated samples to the vehicle control to determine the inhibitory effect.
Data Presentation:
Table 2: Inhibition of Platelet Aggregation by Iloprost
| Agonist | Iloprost Concentration | Maximal Aggregation (% Inhibition) | Reference |
|---|---|---|---|
| ADP (10 µM) | 0 nM (Control) | 85 ± 5% (0%) | |
| 2 nM | 40 ± 7% (53%) | ||
| 5 nM | 20 ± 6% (76%) | ||
| Collagen (1 µg/mL) | 0 nM (Control) | 90 ± 4% (0%) | |
| 2 nM | 55 ± 8% (39%) | ||
| 5 nM | 25 ± 5% (72%) | ||
| Thrombin (0.01 U/mL) | 0 nM (Control) | 92 ± 3% (0%) | |
| 2 nM | 45 ± 9% (51%) | ||
| 5 nM | 15 ± 4% (84%) |
Note: Data are representative values synthesized from cited studies.
Visualization:
Assessment of Anti-Proliferative and Anti-Fibrotic Efficacy
Application Note: Chronic vascular remodeling, characterized by the proliferation of smooth muscle cells and excessive collagen deposition (fibrosis), is a key pathological feature of PAH. Iloprost has demonstrated anti-proliferative and anti-fibrotic effects, suggesting it can reverse this remodeling. These properties are evaluated using cell culture assays and histological analysis of tissues from animal models.
In Vitro Cell Proliferation (MTT) Assay
Experimental Protocol: This protocol measures the effect of Iloprost on the proliferation of human cardiac fibroblasts, which are key cells in the development of fibrosis.
-
Cell Culture: Culture human cardiac fibroblasts in appropriate growth medium in a 96-well plate until they reach 50-60% confluency.
-
Stimulation: Induce a pro-proliferative/pro-fibrotic state by adding a growth factor like Transforming Growth Factor-β1 (TGF-β1) to the medium.
-
Treatment: Treat the cells with various concentrations of Iloprost (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 560-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Compare the absorbance of Iloprost-treated wells to control wells to determine the effect on cell proliferation. Note: Some studies report Iloprost does not affect proliferation in certain cell types but rather other fibrotic processes.
Assessment of Anti-Fibrotic Effects in Animal Models
Experimental Protocol: This protocol assesses the reversal of established right ventricular (RV) fibrosis in a rat model of PAH.
-
Model Induction: Induce PAH and RV failure in rats (e.g., SU5416 injection followed by hypoxia, or pulmonary artery banding).
-
Treatment: After confirmation of RV dysfunction, randomize animals to receive treatment with nebulized Iloprost (e.g., 0.1 µg/kg, three times daily for 2 weeks) or a vehicle control.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and harvest the right ventricle of the heart.
-
Histological Analysis:
-
Fix the RV tissue in formalin and embed in paraffin.
-
Perform Masson's trichrome or Picrosirius red staining on tissue sections to visualize and quantify collagen deposition (fibrosis).
-
-
Molecular Analysis (qPCR):
-
Extract total RNA from a portion of the RV tissue.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of pro-fibrotic markers (e.g., procollagen, connective tissue growth factor [CTGF]) and matrix metalloproteinases (e.g., MMP-9) involved in collagen turnover.
-
-
Data Analysis: Quantify the fibrotic area from histological images and compare gene expression levels between Iloprost-treated and control groups.
Data Presentation:
Table 3: Anti-Fibrotic Effects of Iloprost in a Rat Model of RV Failure
| Parameter | Control Group (Vehicle) | Iloprost-Treated Group | Percent Change | Reference |
|---|---|---|---|---|
| RV Collagen Deposition (%) | 12.5 ± 1.5% | 5.0 ± 0.8% | ↓ 60.0% | |
| Procollagen mRNA Levels (relative) | 1.0 (normalized) | 0.4 ± 0.1 | ↓ 60.0% | |
| CTGF Expression (relative) | 1.0 (normalized) | 0.6 ± 0.15 | ↓ 40.0% | |
| MMP-9 Gene Expression (relative) | 1.0 (normalized) | 2.5 ± 0.5 | ↑ 150% |
Note: Data are representative values synthesized from cited studies.
Visualization:
References
Application Notes and Protocols for 15(R)-Iloprost Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the prostacyclin analog, 15(R)-Iloprost, in preclinical animal studies. The following sections detail quantitative data, experimental protocols, and the underlying signaling pathway to guide researchers in designing and executing studies involving this compound.
Summary of Administration Routes and Dosages
The administration of this compound in animal models has been explored through various routes, each with specific dosage ranges and experimental considerations. The choice of administration route significantly influences the pharmacokinetic and pharmacodynamic profile of the compound. Below is a summary of quantitative data from several key studies.
| Administration Route | Animal Model | Dosage | Frequency/Duration | Key Findings |
| Intravenous (IV) Infusion | Rats (Monocrotaline-induced PAH) | 20 µg/kg (bolus) | Single dose | Increased right ventricular contractility and ejection fraction.[1] |
| Rats (Monocrotaline-induced PAH) | 10 µg/kg followed by a second 10 µg/kg bolus | Dose-response assessment | Showed a trend towards a dose-dependent increase in inotropy. | |
| Rabbits (Ischemia-reperfusion model) | Continuous infusion | Started 30 min before reperfusion and during the 4-hour reperfusion period | Reduced renal ischemia-reperfusion injury. | |
| Inhalation | Rats (Monocrotaline-induced PAH) | 6 µg/kg/day | Daily for 2 weeks | Reversed pulmonary arterial hypertension and vascular remodeling. |
| Intranasal | Mice (Urethane-induced lung carcinogenesis) | 5 µ g/mouse | 5 days/week for 5 weeks | Reduced adenoma multiplicity. |
| Mice (LPS/elastase-induced COPD) | 5 µ g/mouse | Three doses at 0, 6, and 24 hours (acute) or 5 times/week for 6 weeks (chronic) | Reduced systemic inflammation and airway hyperresponsiveness (chronic).[2] | |
| Subcutaneous (SC) Injection | Rats (Monocrotaline-induced PAH) | 100 mg/kg (of ONO-1301MS, a prostacyclin analog) | Single injection of sustained-release formula | Attenuated pulmonary hypertension for 3 weeks.[1][3][4] |
Signaling Pathway of Iloprost
Iloprost exerts its effects by mimicking the action of endogenous prostacyclin (PGI2). It binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This binding activates Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to vasodilation and inhibition of platelet aggregation.
Caption: Iloprost signaling pathway.
Experimental Protocols
Detailed methodologies for the administration of this compound are crucial for the reproducibility of experimental findings. The following protocols are based on published animal studies.
Intravenous (IV) Administration Protocol (Rat Model of PAH)
This protocol is adapted from a study investigating the acute hemodynamic effects of Iloprost in a rat model of chronic pulmonary arterial hypertension (PAH) induced by monocrotaline (MCT).
Objective: To assess the acute effects of intravenous Iloprost on right ventricular hemodynamics.
Materials:
-
This compound solution
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., ketamine/xylazine)
-
Pressure-volume catheter
-
Infusion pump
-
Animal model: Sprague-Dawley rats with MCT-induced PAH
Workflow:
Caption: Intravenous administration workflow.
Procedure:
-
Animal Model Preparation: Induce pulmonary hypertension in rats by a single intraperitoneal (IP) injection of monocrotaline (60 mg/kg). Allow 6 weeks for the development of PAH.
-
Anesthesia and Catheterization: Anesthetize the rat and insert a pressure-volume catheter into the right ventricle for hemodynamic monitoring.
-
Baseline Measurements: Record baseline hemodynamic parameters, including right ventricular systolic pressure (RVSP), end-systolic pressure-volume relationship (ESPVR), and ejection fraction.
-
Iloprost Administration: Administer a single intravenous bolus of this compound (e.g., 20 µg/kg).
-
Post-infusion Measurements: Repeat hemodynamic measurements 10-15 minutes after the Iloprost infusion.
-
Data Analysis: Compare pre- and post-infusion hemodynamic data to assess the acute effects of Iloprost.
Inhalation Administration Protocol (Rat Model of PAH)
This protocol is based on a study investigating the chronic effects of inhaled Iloprost on vascular remodeling in MCT-induced PAH in rats.
Objective: To evaluate the long-term effects of inhaled Iloprost on pulmonary hemodynamics and vascular structure.
Materials:
-
This compound solution for nebulization
-
Vehicle (e.g., sterile saline)
-
Nebulizer and inhalation chamber
-
Animal model: Wistar rats with MCT-induced PAH
Procedure:
-
Animal Model Preparation: Induce PAH in rats with a single subcutaneous injection of MCT (60 mg/kg).
-
Treatment Initiation: Begin Iloprost or vehicle inhalation 4 weeks after MCT injection.
-
Iloprost Administration: Place the rats in an inhalation chamber and administer nebulized Iloprost (6 µg/kg) once daily for 15 minutes.
-
Treatment Duration: Continue the daily inhalation for 2 weeks.
-
Endpoint Analysis: At the end of the treatment period, perform hemodynamic measurements and histological analysis of the lung tissue to assess changes in pulmonary vascular resistance and remodeling.
Intranasal Administration Protocol (Mouse Model of Lung Carcinogenesis)
This protocol is derived from a study assessing the chemopreventive effects of intranasal Iloprost in a urethane-induced lung cancer model in mice.
Objective: To determine the effect of intranasal Iloprost on the development of lung adenomas.
Materials:
-
This compound solution
-
Vehicle (e.g., sterile saline)
-
Micropipette
-
Anesthetic (e.g., isoflurane)
-
Animal model: Mice with urethane-induced lung tumors
Procedure:
-
Animal Model Preparation: Induce lung tumors in mice with an intraperitoneal injection of urethane.
-
Treatment Initiation: Begin Iloprost or vehicle administration 9 weeks after urethane injection.
-
Iloprost Administration: Lightly anesthetize the mice. Administer 5 µg of Iloprost in a 100 µL volume, delivering 50 µL to each nostril using a micropipette.
-
Treatment Schedule: Administer the treatment 5 days a week for 5 weeks.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and count the number of lung adenomas.
Subcutaneous (SC) Administration Protocol (General Guidance)
Objective: To deliver a sustained dose of a substance via the subcutaneous route.
Materials:
-
This compound solution (formulated for subcutaneous injection)
-
Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Animal model: Mouse or rat
Procedure:
-
Animal Restraint: Properly restrain the animal to expose the dorsal region.
-
Site Preparation: If necessary, shave and disinfect the injection site.
-
Injection: Gently lift the skin to create a "tent." Insert the needle at the base of the tent, parallel to the body.
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel.
-
Injection: Slowly inject the solution.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site if needed.
-
Monitoring: Observe the animal for any adverse reactions at the injection site.
Note: The formulation of Iloprost for subcutaneous administration, including the vehicle and concentration, would need to be optimized for sustained release and to minimize local irritation. The use of osmotic mini-pumps for continuous subcutaneous infusion is also a viable option for long-term studies.
References
- 1. Single injection of a sustained-release prostacyclin analog improves pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of infused versus inhaled iloprost in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. atsjournals.org [atsjournals.org]
Analytical Methods for the Detection of 15(R)-Iloprost Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of metabolites of 15(R)-Iloprost, a synthetic analog of prostacyclin PGI2. The methods described herein are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for the quantification of prostanoids and their metabolites due to its high selectivity and sensitivity.
Introduction
Iloprost is a chemically stable prostacyclin analog used in the treatment of pulmonary arterial hypertension and other vascular diseases. It is administered as a racemic mixture of two diastereomers, 15(S)-Iloprost and this compound. The metabolic fate of Iloprost is a critical aspect of its pharmacology. The primary metabolic pathway for Iloprost is β-oxidation of the carboxyl side chain, leading to the formation of major metabolites such as dinor- and tetranor-iloprost[1]. Understanding the stereospecific metabolism of the 15(R) and 15(S) epimers is crucial for a comprehensive pharmacokinetic and pharmacodynamic characterization.
This guide outlines the necessary steps for the sensitive and specific quantification of this compound metabolites in biological matrices, such as plasma and urine.
Metabolic Pathway of Iloprost
The metabolism of Iloprost primarily occurs through β-oxidation, resulting in the shortening of the carboxylic acid side chain. This process leads to the formation of dinor- and tetranor-iloprost as the main urinary metabolites. The stereochemistry at the C-15 position can influence the rate and extent of this metabolic conversion.
Metabolic pathway of Iloprost via β-oxidation.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the analysis of prostanoids and related compounds using LC-MS/MS. While specific data for this compound metabolites is limited, the provided values for similar analytes offer a reference for expected method performance.
| Analyte | Matrix | Method | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Precision (%RSD) | Reference |
| Prostaglandin E2 | Human Serum | UHPLC-MS/MS | 0.020 | 0.020 - 20 | Not Reported | <15 | [1][2] |
| Prostaglandin D2 | Human Serum | UHPLC-MS/MS | 0.027 | 0.027 - 20 | Not Reported | <15 | [1][2] |
| 8-iso-PGF2α | Human Serum | UHPLC-MS/MS | 0.152 | 0.152 - 20 | Not Reported | <15 | |
| PGF2α | Human Serum | UHPLC-MS/MS | 0.179 | 0.179 - 20 | Not Reported | <15 | |
| 6-keto-PGF1α | Human Serum | UHPLC-MS/MS | 0.179 | 0.179 - 20 | Not Reported | <15 | |
| Thromboxane B2 | Human Serum | UHPLC-MS/MS | 0.013 | 0.013 - 20 | Not Reported | <15 | |
| 2,3-dinor-8-iso-PGF2α | Urine | UPLC-MS/MS | 0.020 | 0.049 - 6.39 | 89 | <15 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general procedure for the extraction of prostanoids from biological fluids and can be adapted for the analysis of this compound metabolites.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Internal Standard (IS) solution (e.g., deuterated Iloprost or a structural analog)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw biological samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: Add an appropriate amount of internal standard solution to each sample.
-
Protein Precipitation (for plasma/serum): Add 3 volumes of ice-cold acetonitrile to the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant (or diluted urine) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions for Chiral Separation: For the stereospecific analysis of this compound and its metabolites, a chiral stationary phase is required. Polysaccharide-based chiral columns have shown success in separating prostaglandin enantiomers.
-
Column: Chiral HPLC column (e.g., cellulose or amylose-based)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of the epimers and their metabolites.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Controlled, typically between 25-40°C.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions: The mass spectrometer should be operated in negative ionization mode using Multiple Reaction Monitoring (MRM) for quantification.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
Hypothetical MRM Transitions (to be optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Iloprost | 359.2 | Fragment 1, Fragment 2 |
| Dinor-Iloprost | 331.2 | Fragment 1, Fragment 2 |
| Tetranor-Iloprost | 303.2 | Fragment 1, Fragment 2 |
| Deuterated IS | Varies | Varies |
Note: The exact m/z values for the precursor and product ions should be determined experimentally.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound metabolites.
Analytical workflow for this compound metabolites.
Conclusion
The analytical methods outlined in this document provide a robust framework for the detection and quantification of this compound metabolites in biological samples. The use of chiral chromatography coupled with tandem mass spectrometry is essential for achieving the required stereoselectivity and sensitivity. While specific parameters such as MRM transitions and retention times will need to be empirically determined and the method fully validated according to regulatory guidelines, the provided protocols offer a solid starting point for researchers in this field.
References
developing a protocol for 15(R)-Iloprost stability testing
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Iloprost is a synthetic analog of prostacyclin I2 used for the treatment of pulmonary arterial hypertension and other vascular diseases. It is a more stable compound compared to its natural counterpart, epoprostenol. 15(R)-Iloprost is an epimer of Iloprost. The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. This document outlines a comprehensive protocol for conducting stability testing of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines, to evaluate its intrinsic stability and to develop a stability-indicating analytical method.
Forced degradation studies are an integral part of this protocol, designed to intentionally degrade the this compound sample under various stress conditions. These studies help in identifying potential degradation products and understanding the degradation pathways. This information is crucial for the development and validation of a stability-indicating analytical method capable of separating and quantifying the intact drug from its degradation products.
2. Signaling Pathways and Experimental Workflow
The stability testing protocol involves subjecting the this compound drug substance to a series of stress conditions to induce degradation. The degradation products are then identified and quantified using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
Caption: Experimental workflow for this compound stability testing.
3. Apparatus, Reagents, and Materials
-
Apparatus:
-
HPLC or UPLC system with a photodiode array (PDA) or UV detector.
-
LC-MS/MS system for identification of degradation products.
-
pH meter.
-
Analytical balance.
-
Forced-air oven.
-
Photostability chamber compliant with ICH Q1B guidelines.[1]
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
-
Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Hydrochloric acid (analytical grade).
-
Sodium hydroxide (analytical grade).
-
Hydrogen peroxide (30%, analytical grade).
-
Potassium phosphate monobasic (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
4. Experimental Protocols
4.1. Preparation of Stock and Standard Solutions
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
4.2. Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[2]
-
Acid Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute to a final concentration with the mobile phase and analyze by HPLC/UPLC.
-
-
Base Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute to a final concentration with the mobile phase and analyze by HPLC/UPLC.
-
-
Oxidative Degradation:
-
To a known volume of the this compound stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Dilute to a final concentration with the mobile phase and analyze by HPLC/UPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in a forced-air oven at a specified temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Dissolve the heat-stressed sample in a suitable solvent, dilute to a final concentration with the mobile phase, and analyze by HPLC/UPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[1][3]
-
A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same conditions.[4]
-
Analyze both the exposed and dark control samples by HPLC/UPLC.
-
4.3. Stability-Indicating HPLC/UPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for the separation of prostaglandins and their analogs.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile and/or methanol) is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 20 µL.
-
-
Method Validation: The developed analytical method must be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
5. Data Presentation
The quantitative data from the stability studies should be summarized in a clear and organized manner.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | Duration | % Assay of this compound | % Total Impurities | Remarks (Major Degradants) |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 hours | |||
| Base Hydrolysis | 0.1 M NaOH, 60 °C | 24 hours | |||
| Oxidation | 3% H₂O₂, RT | 24 hours | |||
| Thermal | 80 °C (Solid) | 48 hours | |||
| Photolytic | ICH Q1B | - |
Table 2: Stability Data for this compound under Long-Term and Accelerated Conditions
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Individual Impurity (%) | Total Impurities (%) |
| Long-Term | |||||
| 25 °C ± 2 °C / 60% RH ± 5% RH | 0 | ||||
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 | |||||
| 18 | |||||
| 24 | |||||
| Accelerated | |||||
| 40 °C ± 2 °C / 75% RH ± 5% RH | 0 | ||||
| 1 | |||||
| 3 | |||||
| 6 |
This protocol provides a comprehensive framework for conducting the stability testing of this compound. The successful execution of these studies will provide critical data on the intrinsic stability of the drug substance, facilitate the development of a robust stability-indicating analytical method, and support the determination of appropriate storage conditions and shelf-life. Adherence to ICH guidelines throughout the process is essential for regulatory acceptance. The identification of degradation products using techniques like LC-MS/MS is highly recommended for a thorough understanding of the degradation pathways.
References
- 1. Lung vasodilatory response to inhaled iloprost in experimental pulmonary hypertension: amplification by different type phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
Application Notes: 15(R)-Iloprost in Cardiac Fibroblast Culture
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts (myofibroblasts), is a central process in the pathophysiology of most heart diseases, leading to myocardial stiffening and dysfunction.[1][2] Iloprost, a stable synthetic analogue of prostacyclin (PGI2), is a potent vasodilator used in the treatment of pulmonary arterial hypertension.[3][4] Emerging research has highlighted its direct, load-independent anti-fibrotic effects on the heart, making it a molecule of significant interest for therapeutic development.[5] In vitro studies using cardiac fibroblast cultures have been instrumental in elucidating the mechanisms behind these protective effects.
15(R)-Iloprost, an isomer of Iloprost, is utilized in research to investigate these specific cellular pathways. In the context of cardiac fibroblast cultures, Iloprost has been shown to counteract the pro-fibrotic signaling cascade initiated by factors like Transforming Growth Factor-beta 1 (TGF-β1). Its primary mechanism of action involves binding to the prostacyclin (IP) receptor, a G protein-coupled receptor, which activates adenylate cyclase to increase intracellular cyclic AMP (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which mediates the downstream anti-fibrotic effects.
Key observed effects in cardiac fibroblast cultures include:
-
Inhibition of Myofibroblast Differentiation: Iloprost reduces the expression of α-smooth muscle actin (α-SMA), a hallmark of myofibroblast transformation.
-
Suppression of Pro-Fibrotic Gene Expression: It decreases the expression of key fibrotic mediators like Connective Tissue Growth Factor (CTGF) and procollagen mRNA.
-
Reduced Collagen Synthesis: The production and deposition of collagen, the primary component of fibrotic tissue, is attenuated.
-
Inhibition of Cell Migration: The migratory activity of activated fibroblasts is reduced, potentially limiting the spread of the fibrotic response.
-
Increased ECM Degradation: Iloprost has been found to upregulate the expression and activity of Matrix Metalloproteinase-9 (MMP-9) and induce autophagy genes associated with collagen degradation, suggesting it promotes the breakdown of existing fibrosis.
These application notes provide a summary of the effects of this compound on cardiac fibroblasts and detailed protocols for its use in a research setting.
Data Presentation
The following tables summarize the quantitative effects of Iloprost on cardiac fibroblasts as reported in the literature.
Table 1: Effect of Iloprost on Pro-Fibrotic Markers in Cardiac Fibroblasts
| Parameter Measured | Stimulus | Effect of Iloprost | Reference |
| Connective Tissue Growth Factor (CTGF) Expression | TGF-β1 | Significant Reduction | |
| Procollagen mRNA Levels | TGF-β1 | Decreased | |
| α-Smooth Muscle Actin (α-SMA) Expression | TGF-β1 | Significant Reduction | |
| Fibroblast Migration | TGF-β1 | Decreased |
Table 2: Effect of Iloprost on ECM Remodeling and Signaling Pathways
| Parameter Measured | Stimulus | Effect of Iloprost | Reference |
| Matrix Metalloproteinase-9 (MMP-9) Gene Expression | None | Significantly Induced | |
| Matrix Metalloproteinase-9 (MMP-9) Activity | None | Increased | |
| Autophagy Genes (p62, LC3B) | None | Increased Expression | |
| Intracellular cAMP Levels | None | Dose-dependent Increase |
Visualizations
Caption: Iloprost signaling inhibits the TGF-β1 pathway and promotes collagen degradation.
Caption: Workflow for assessing the anti-fibrotic effects of Iloprost on cardiac fibroblasts.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of this compound to cardiac fibroblast cultures.
Protocol 1: Culture of Human Cardiac Fibroblasts (HCF)
This protocol is adapted from standard procedures for primary human cell culture.
A. Materials and Reagents:
-
Cryopreserved Human Cardiac Fibroblasts (HCF)
-
Fibroblast Growth Medium (e.g., FGM-3)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Reagent for cell dissociation (e.g., Trypsin-EDTA or TrypLE™ Express)
-
DMSO
-
T-75 culture flasks, 6-well plates, 24-well plates
-
0.1% Gelatin solution (optional, for coating)
B. Thawing and Plating:
-
Pre-warm Fibroblast Growth Medium to 37°C.
-
Rapidly thaw the cryovial of HCF in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol and transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant, which contains residual DMSO.
-
Gently resuspend the cell pellet in 15 mL of fresh growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
C. Maintenance and Subculturing:
-
For the first 24 hours, do not disturb the culture to allow for optimal attachment.
-
After 24 hours, replace the medium to remove any remaining DMSO and non-adherent cells.
-
Change the growth medium every 2-3 days.
-
When cells reach 80-90% confluency, they should be subcultured.
-
To subculture, wash the cell monolayer with PBS, then add dissociation reagent and incubate for 3-5 minutes at 37°C.
-
Neutralize the dissociation reagent with growth medium, collect the cell suspension, and centrifuge.
-
Resuspend the cell pellet and plate at a desired density (e.g., 1:4 or 1:5 split ratio). It is recommended to use cells between passages 5 and 10 for experiments.
Protocol 2: Induction of Myofibroblast Differentiation and Iloprost Treatment
This protocol describes how to induce a pro-fibrotic phenotype in HCF using TGF-β1 and subsequently treat with Iloprost.
A. Materials and Reagents:
-
Cultured HCF (at ~70-80% confluency)
-
Serum-free basal medium
-
Recombinant Human TGF-β1 (stock solution in sterile, low-protein binding buffer)
-
This compound (stock solution, typically dissolved in DMSO or ethanol)
-
Vehicle control (same solvent as Iloprost)
B. Experimental Procedure:
-
Seed HCF in the appropriate culture vessel (e.g., 6-well plates for protein/RNA analysis, 24-well plates for proliferation assays).
-
Once cells reach the desired confluency, wash them with PBS and replace the growth medium with serum-free basal medium.
-
Incubate the cells in serum-free medium for 12-24 hours to induce quiescence.
-
Prepare working solutions of this compound and TGF-β1 in serum-free medium. A typical concentration for TGF-β1 to induce fibrosis is 1-10 ng/mL. Iloprost concentrations should be determined by a dose-response experiment, but studies have used ranges from 10 nM to 1 µM.
-
Pre-treat the cells by adding the medium containing this compound or vehicle control. Incubate for 1-2 hours.
-
Following pre-treatment, add TGF-β1 to the wells (except for the unstimulated control wells).
-
Incubate the cells for the desired duration based on the endpoint:
-
Gene Expression (qPCR): 24 hours.
-
Protein Expression (Western Blot): 48-72 hours.
-
Migration Assays: 24-48 hours.
-
Protocol 3: Analysis of Anti-Fibrotic Effects
A. Quantitative PCR (qPCR) for Gene Expression:
-
After treatment, lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA according to the kit manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for target genes (e.g., CTGF, COL1A1, ACTA2 [α-SMA]) and a housekeeping gene (e.g., GAPDH, B2M) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
B. Western Blot for Protein Expression:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-vimentin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band density using software like ImageJ.
C. Cell Migration (Wound Healing Assay):
-
Grow HCF to a confluent monolayer in a 6- or 12-well plate.
-
Create a "wound" by scratching the monolayer with a sterile 200 µL pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add serum-free medium containing the treatment conditions (Control, TGF-β1, TGF-β1 + Iloprost).
-
Capture images of the wound at time 0 and after 24-48 hours.
-
Measure the wound area at each time point to quantify cell migration into the gap.
References
- 1. Chronic activation of human cardiac fibroblasts in vitro attenuates the reversibility of the myofibroblast phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Studying 15(R)-Iloprost in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Iloprost, a stable synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1] It exerts its effects on endothelial cells primarily by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor.[1] This interaction triggers a cascade of intracellular signaling events, making it a subject of significant interest in vascular biology and drug development for conditions like pulmonary arterial hypertension and peripheral vascular disease. These application notes provide a comprehensive guide to the experimental setup for studying the effects of this compound on endothelial cells, including detailed protocols for key assays and data presentation guidelines.
Mechanism of Action and Signaling Pathways
Iloprost mimics the action of endogenous prostacyclin, which is naturally produced by endothelial cells.[1] Upon binding to the IP receptor, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets.[1] This primary signaling pathway leads to a range of cellular responses, including:
-
Vasodilation: Relaxation of vascular smooth muscle cells.
-
Inhibition of Platelet Aggregation: Reducing the risk of thrombosis.
-
Endothelial Barrier Protection: Enhancing the integrity of the endothelial monolayer.
-
Anti-inflammatory Effects: Suppressing the expression of adhesion molecules and the release of pro-inflammatory cytokines.
-
Modulation of Angiogenesis: Influencing the formation of new blood vessels.
Beyond the classical cAMP-PKA pathway, Iloprost has been shown to engage other signaling molecules, including the cAMP-responsive guanine nucleotide exchange factor (Epac), leading to the activation of Rap1. It also modulates the activity of Rho and Rac family GTPases, which are critical regulators of the actin cytoskeleton and cell-cell junctions. Furthermore, Iloprost can influence the p38 MAPK and NF-κB signaling pathways, contributing to its anti-inflammatory properties.
Signaling Pathway Diagram
References
Troubleshooting & Optimization
Navigating the Challenges of 15(R)-Iloprost Solubility in Aqueous Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic prostacyclin analog, 15(R)-Iloprost, is a valuable tool in cardiovascular and pulmonary research. However, its utility in experimental settings can be hampered by its limited solubility in aqueous buffers, a critical factor for achieving accurate and reproducible results in in vitro and in vivo studies. This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges associated with this compound. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to ensure the successful preparation and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is sparingly soluble in aqueous buffers. Its solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 0.5 mg/mL.[1] The solubility of the related compound, Iloprost, is slightly higher at approximately 1 mg/mL in PBS (pH 7.2).[2][3] It is important to note that solubility can be significantly influenced by the pH and composition of the buffer.
Q2: How is this compound typically supplied, and how does this affect its preparation in aqueous solutions?
A2: this compound is commonly supplied as a solution in an organic solvent, such as methyl acetate.[1] To prepare an aqueous solution, the organic solvent must first be removed. This is typically achieved by evaporating the solvent under a gentle stream of nitrogen. The resulting oily residue can then be dissolved in the aqueous buffer of your choice.
Q3: My this compound precipitated out of my aqueous buffer. What should I do?
A3: If precipitation occurs, it is generally not recommended to use the solution for quantitative experiments as the exact concentration will be unknown. However, for some applications, you may attempt to redissolve the compound by gentle warming or brief sonication. It is crucial to visually inspect the solution to ensure all precipitate has dissolved. To prevent precipitation, it is best to prepare fresh solutions for each experiment and avoid storing aqueous stocks.[2]
Q4: Can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation. For long-term storage, it is best to keep the compound in an organic solvent, such as DMSO, aliquoted and stored at -20°C or -80°C.
Q5: How does pH affect the solubility of this compound?
Data Presentation: Solubility of this compound and Related Compounds
The following tables summarize the known solubility of this compound and the closely related Iloprost in various solvents.
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | |
| Ethanol | ~30 mg/mL | |
| PBS (pH 7.2) | ~0.5 mg/mL |
Table 2: Solubility of Iloprost
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | |
| Ethanol | ~30 mg/mL | |
| PBS (pH 7.2) | ~1 mg/mL | |
| Aqueous Buffer (pH 3 and 5) | Very slightly soluble | |
| Aqueous Buffer (pH 7) | Soluble | |
| Aqueous Buffer (pH 9) | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound from a Methyl Acetate Solution
This protocol describes the fundamental steps for preparing an aqueous working solution of this compound from a stock solution in methyl acetate.
Materials:
-
This compound in methyl acetate
-
Desired aqueous buffer (e.g., PBS, pH 7.2), pre-warmed to room temperature
-
Sterile glass vial
-
Gentle stream of nitrogen gas
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Transfer the desired volume of the this compound/methyl acetate stock solution to a sterile glass vial.
-
Under a gentle stream of nitrogen, evaporate the methyl acetate until a thin, oily film of this compound remains at the bottom of the vial. Ensure all of the solvent has been removed.
-
Immediately add the desired volume of the pre-warmed aqueous buffer to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication (1-2 minutes) in a water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any precipitate before use.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.
Mandatory Visualizations
Signaling Pathways of Iloprost
Iloprost, a structural analog of this compound, exerts its biological effects primarily through the activation of the prostacyclin (IP) receptor and the prostaglandin E2 (EP1) receptor.
Caption: Signaling pathways of Iloprost via IP and EP1 receptors.
Experimental Workflow: Preparing an Aqueous Solution
This workflow outlines the key steps for preparing an aqueous solution of this compound for experimental use.
Caption: Workflow for preparing an aqueous solution of this compound.
Troubleshooting Decision Tree for Solubility Issues
This decision tree provides a logical approach to troubleshooting common solubility problems encountered with this compound.
Caption: Decision tree for troubleshooting this compound solubility.
References
Technical Support Center: 15(R)-Iloprost in Cell-Based Assays
Here is your requested technical support center for optimizing 15(R)-Iloprost concentration in cell assays.
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using this compound, a stable synthetic analog of prostacyclin (PGI₂), in in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of prostacyclin (PGI₂).[1][2] Its primary mechanism of action involves binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2][3] This activation stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in vascular smooth muscle cells leads to vasodilation and in platelets leads to the inhibition of aggregation. Iloprost also possesses cytoprotective and anti-inflammatory properties.
Q2: To which receptors does this compound bind?
A2: Iloprost has the highest binding affinity for the prostacyclin (IP) and prostaglandin E1 (EP1) receptors. It has lower affinity for other prostanoid receptors like FP, EP3, or EP4, and very low affinity for EP2, DP1, or TP receptors. This binding profile is crucial to consider when designing experiments, as activation of the EP1 receptor can sometimes provoke effects that may counteract the desired IP-receptor mediated responses.
Q3: What is a recommended starting concentration range for in vitro cell assays?
A3: Based on its high receptor binding affinity, a starting concentration range of 0.1 nM to 100 nM is recommended for most functional cell-based assays. For initial screening, a logarithmic dose-response curve within this range is advisable to determine the optimal effective concentration (EC₅₀) for your specific cell type and endpoint. Some studies have reported using concentrations around 1 ng/mL (approximately 2.8 nM) for in vitro experiments with cardiac fibroblasts.
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound is typically supplied as a solid or in a solution. It is recommended to consult the manufacturer's data sheet for specific solubility information. Generally, a high-concentration stock solution (e.g., 1-10 mM) can be prepared in an appropriate solvent like DMSO or ethanol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Always prepare fresh dilutions for each experiment.
Q5: How can I assess the effect of this compound on cell viability?
A5: It is essential to determine if the observed effects of Iloprost are specific and not due to cytotoxicity. Standard cell viability assays can be performed in parallel with your functional assays. Common methods include Resazurin (AlamarBlue®), MTT, or luminescent ATP-based assays (e.g., CellTiter-Glo®). These assays measure metabolic activity or ATP content as indicators of viable cell number.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at tested concentrations. | 1. Sub-optimal Concentration: The concentration range may be too low for your specific cell type or assay sensitivity. 2. Receptor Expression: The target cells may have low or no expression of the IP or EP1 receptors. 3. Compound Degradation: Iloprost has a half-life of 20-30 minutes, which might be too short for long-term assays. 4. Assay Endpoint: The chosen readout may not be sensitive to the Iloprost signaling pathway. | 1. Perform a wider dose-response analysis, extending the concentration up to 1 µM. 2. Confirm receptor expression using techniques like RT-qPCR, Western Blot, or flow cytometry. 3. For long-term experiments (>2-4 hours), consider replenishing the media with fresh Iloprost at regular intervals. 4. Measure a more direct downstream signaling event, such as intracellular cAMP levels. |
| High cell death or unexpected cytotoxicity. | 1. Concentration Too High: The concentrations used may be cytotoxic to your specific cell line. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO, ethanol) may be too high in the final culture medium. 3. Off-Target Effects: High concentrations may lead to unintended off-target signaling. | 1. Perform a cell viability assay (e.g., Resazurin, ATP assay) with the same concentration range to determine the cytotoxic concentration (CC₅₀). Ensure your experimental concentrations are well below this level. 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control. 3. Lower the concentration of Iloprost to a range closer to the known Ki values for its primary receptors (low nM range). |
| Inconsistent or variable results between experiments. | 1. Stock Solution Instability: Repeated freeze-thaw cycles may have degraded the compound. 2. Cell Passage Number: Cells at high passage numbers may have altered receptor expression or signaling capacity. 3. Inconsistent Cell Health: Variations in cell density, confluency, or overall health can impact responsiveness. | 1. Aliquot stock solutions into single-use tubes. Prepare fresh dilutions from a new aliquot for each experiment. 2. Maintain a consistent and low cell passage number for all experiments. Periodically restart cultures from a frozen, low-passage stock. 3. Standardize cell seeding density and ensure cells are in the logarithmic growth phase when starting the experiment. |
| Suspected off-target effects are confounding results. | 1. EP1 Receptor Activation: Iloprost binds with high affinity to the EP1 receptor, which can mediate opposing effects (e.g., vasoconstriction) to the IP receptor. 2. Non-specific Binding: At very high concentrations, Iloprost may interact with other cellular targets. | 1. Use a specific EP1 receptor antagonist in a control experiment to block this pathway and isolate the IP receptor-mediated effects. 2. Use the lowest effective concentration of Iloprost possible, as determined by your dose-response curve. 3. If available, use a structurally different IP receptor agonist as a positive control to confirm the phenotype is specific to IP receptor activation. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of Iloprost
This table summarizes the binding affinities (Ki) of Iloprost for various human prostanoid receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Prostacyclin (IP) | 3.9 - 32 | |
| Prostaglandin E1 (EP1) | 1.1 | |
| Prostaglandin D1 (DP1) | > 1000 | |
| Prostaglandin E2 (EP2) | > 1000 | |
| Prostaglandin E3 (EP3) | > 1000 | |
| Prostaglandin E4 (EP4) | > 1000 | |
| Prostaglandin F (FP) | > 1000 | |
| Thromboxane (TP) | > 1000 |
Data compiled from studies using recombinant human receptors.
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Range | Key Considerations |
| Receptor Binding Assays | 0.01 nM - 100 nM | To determine Ki or IC₅₀ values. |
| Functional Assays (e.g., cAMP accumulation) | 0.1 nM - 100 nM | To determine EC₅₀ for downstream signaling. |
| Cell Proliferation / Anti-Proliferation Assays | 1 nM - 1 µM | Effects may require higher concentrations or longer incubation times. |
| Cytotoxicity Assays | 0.1 nM - 10 µM | To establish a non-toxic working concentration range. |
Signaling Pathway & Experimental Workflow Visualizations
Caption: Iloprost signaling pathway via the IP receptor.
Caption: Experimental workflow for optimizing Iloprost concentration.
Experimental Protocols
Protocol 1: Generating a Dose-Response Curve for a Functional Assay (e.g., cAMP Accumulation)
This protocol provides a general framework for determining the effective concentration (EC₅₀) of Iloprost.
Materials:
-
Target cells cultured in appropriate plates (e.g., 96-well).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Serum-free cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Vehicle control (e.g., DMSO).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and reach the desired confluency (typically 80-90%) overnight.
-
Stock Dilution: Prepare a serial dilution series of this compound in serum-free medium. For a range from 100 nM to 0.01 nM, you might prepare 10 intermediate concentrations. Also, prepare a vehicle-only control.
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with warm PBS or serum-free medium.
-
Add serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 15-30 minutes at 37°C.
-
Add the various concentrations of Iloprost (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 15-30 minutes for rapid signaling events like cAMP accumulation).
-
Assay: Stop the reaction and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the response (e.g., cAMP concentration) against the logarithm of the Iloprost concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value.
Protocol 2: Assessing Cytotoxicity using a Resazurin-Based Viability Assay
This protocol determines the concentration of Iloprost that is toxic to the cells.
Materials:
-
Target cells cultured in a 96-well plate (clear bottom, black walls recommended for fluorescence).
-
This compound stock solution.
-
Complete cell culture medium.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered).
-
Vehicle control (e.g., DMSO).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Iloprost in complete culture medium at a concentration 10x the final desired concentration. Include a vehicle-only control and a "cells-only" control with medium.
-
Cell Treatment: Add the Iloprost dilutions to the corresponding wells. The incubation time should match the duration of your planned functional experiments (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After the treatment period, add Resazurin solution to each well to a final concentration of approximately 10% of the total volume (e.g., add 10 µL to 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the metabolic rate of your cells.
-
Measurement: Measure the fluorescence of the reduced product, resorufin, using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with medium only). Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the Iloprost concentration to determine the cytotoxic concentration 50 (CC₅₀).
References
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 15(R)-Iloprost Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 15(R)-Iloprost in solution. Iloprost is a chemically stable synthetic analogue of prostacyclin PGI2, but its stability in solution is highly dependent on storage and handling conditions.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: Rapid Loss of Potency in Acidic Buffers
-
Question: Why is my this compound solution losing biological activity shortly after preparation in a citrate buffer (pH 4.5)?
-
Answer: Iloprost, like other prostaglandin E-type compounds, is susceptible to degradation in acidic conditions.[3] The primary degradation pathway is acid-catalyzed dehydration, which leads to the formation of inactive isomers. To ensure stability, it is critical to use buffers with a neutral to slightly alkaline pH.
Issue 2: Precipitation Observed After Dilution in Aqueous Media
-
Question: After diluting my concentrated Iloprost stock (in DMSO) into my cell culture medium, the solution became cloudy. What is the cause?
-
Answer: Iloprost has limited solubility in aqueous solutions. While soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF) at concentrations around 25-30 mg/mL, its solubility in PBS (pH 7.2) is approximately 1 mg/mL.[4][5] When a concentrated organic stock is diluted into an aqueous medium, the final concentration may exceed its solubility limit, causing precipitation. To avoid this, ensure the final concentration in your aqueous working solution is below 1 mg/mL. If higher concentrations are needed, consider the use of solubilizing agents or different formulation strategies, if compatible with your experimental design.
Issue 3: Inconsistent Experimental Results Over Time
-
Question: My experiments are showing high variability. I've been using the same stock solution of Iloprost, stored at -20°C, for several weeks. Could the compound be degrading?
-
Answer: Yes, even when stored at the recommended -20°C, repeated freeze-thaw cycles and prolonged storage of diluted aqueous solutions can lead to gradual degradation. For optimal consistency, it is recommended to aliquot your concentrated stock solution into single-use volumes to minimize freeze-thaw cycles. Aqueous working solutions should be prepared fresh daily and should not be stored for more than one day.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound?
For long-term stability, this compound, whether as a neat oil or in an organic solvent, should be stored at -20°C. It should be stable for at least one to two years under these conditions.
What is the primary degradation pathway for Iloprost in solution?
The main chemical instability of prostaglandins like Iloprost in solution is degradation under acidic or basic conditions. In acidic environments (pH ≤ 3), the primary degradation is a dehydration reaction. In alkaline conditions, other isomerizations can occur. At very high temperatures, Iloprost can also decompose into various ester byproducts.
How should I prepare a stable aqueous working solution of Iloprost?
Start with a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol, or DMF. To prepare your aqueous working solution, dilute the stock solution into a buffer with a neutral pH, such as PBS at pH 7.2. It is crucial to prepare these aqueous solutions fresh before each experiment and not to store them for more than 24 hours.
What analytical method is best for assessing the stability of my Iloprost solution?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for stability testing of pharmaceutical compounds like Iloprost. An HPLC-based stability-indicating assay can separate the intact Iloprost from its degradation products, allowing for accurate quantification of its purity and concentration over time.
Data and Protocols
Data Summary Tables
Table 1: Effect of pH on Iloprost Solution Stability (Illustrative)
| pH Range | Condition | Expected Stability | Primary Degradation Risk |
| ≤ 3 | Strongly Acidic | Very Poor | Rapid acid-catalyzed dehydration |
| 4 - 6 | Mildly Acidic | Poor to Moderate | Gradual dehydration |
| 7 - 8 | Neutral / Slightly Alkaline | Good | Optimal for short-term use |
| ≥ 10 | Strongly Alkaline | Poor | Base-catalyzed isomerization |
Table 2: Recommended Storage and Handling Conditions
| Solution Type | Solvent | Storage Temperature | Maximum Recommended Storage Duration | Key Considerations |
| Stock Solution | DMSO, Ethanol, DMF | -20°C | ≥ 2 years | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | Aqueous Buffer (pH 7.2-7.4) | 2-8°C or Room Temp | < 24 hours | Prepare fresh daily. Ensure final concentration is below solubility limit (~1 mg/mL). |
Experimental Protocols
Protocol 1: Preparation of Iloprost Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in an organic solvent and a diluted aqueous working solution for immediate use in experiments.
Materials:
-
This compound (neat oil or solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature.
-
Reconstitute the Iloprost in anhydrous DMSO to a final concentration of 10 mg/mL. For example, add 100 µL of DMSO to 1 mg of Iloprost.
-
Vortex gently until fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 5-10 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation (e.g., 10 µg/mL):
-
Important: Prepare this solution immediately before your experiment.
-
Thaw one aliquot of the stock solution at room temperature.
-
Perform a serial dilution in sterile PBS (pH 7.2). For example, to make a 10 µg/mL solution, dilute the 10 mg/mL stock 1:1000.
-
Vortex gently to ensure homogeneity. The solution is now ready for use.
-
Discard any unused portion of the aqueous working solution after the experiment. Do not store it.
-
Protocol 2: General Workflow for Stability Assessment by HPLC
Objective: To outline a general procedure for evaluating the stability of a this compound solution under specific conditions (e.g., temperature, pH).
Materials:
-
Prepared this compound solution for testing
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile/water with a pH-adjusting acid like TFA)
-
Vials for HPLC autosampler
Procedure:
-
Initial Sample (T=0):
-
Immediately after preparing the Iloprost solution, take an initial sample.
-
Dilute it to a suitable concentration for HPLC analysis and transfer it to an HPLC vial.
-
Analyze this sample to determine the initial concentration and purity of Iloprost. This serves as your baseline.
-
-
Incubation:
-
Store the remaining solution under the desired test conditions (e.g., in a temperature-controlled chamber at 25°C).
-
Protect the solution from light unless photostability is being tested.
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Prepare the sample for HPLC analysis as done for the initial sample.
-
-
HPLC Analysis:
-
Analyze each time-point sample using a validated HPLC method.
-
Monitor the chromatogram for a decrease in the peak area of the parent Iloprost compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of remaining Iloprost at each time point relative to the initial (T=0) sample.
-
Plot the percentage of intact Iloprost versus time to determine the degradation rate.
-
Visualizations
Caption: Simplified Iloprost Degradation Pathway
Caption: Experimental Workflow for Stability Testing
Caption: Troubleshooting Logic Flow
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Inhaled iloprost for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
improving the stability of 15(R)-Iloprost stock solutions
Welcome to the technical support center for 15(R)-Iloprost. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound stock solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues you might encounter with your this compound stock solutions.
Issue 1: Solution appears cloudy or has visible precipitates immediately after preparation.
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Possible Cause 1: Poor Solubility. this compound has limited solubility in aqueous buffers.[1] If the concentration exceeds its solubility limit in the chosen solvent, it will not fully dissolve.
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Solution:
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Ensure you are using a suitable solvent. Organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are recommended for preparing initial high-concentration stock solutions.[1]
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For aqueous buffers like PBS (pH 7.2), the solubility is significantly lower (approximately 1 mg/mL).[1] Do not attempt to prepare aqueous stock solutions at high concentrations.
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When diluting a stock solution in an organic solvent into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
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Possible Cause 2: Low-Quality Solvent. The purity of the solvent can affect the solubility of this compound.
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Solution: Use high-purity, anhydrous grade solvents for preparing stock solutions.
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Possible Cause 3: Incompatible Buffer. The pH and composition of the buffer can influence the stability and solubility of prostaglandins.
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Solution: Prepare fresh buffer solutions using high-purity water and reagents. Ensure the pH of the buffer is correctly adjusted. For many prostaglandins, a slightly acidic to neutral pH is often preferred for stability in aqueous solutions.
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Issue 2: Solution becomes cloudy or shows precipitation after storage.
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Possible Cause 1: Temperature-Related Precipitation. The solubility of this compound may decrease at lower temperatures, leading to precipitation, especially in aqueous solutions.
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Solution: Before use, allow the refrigerated or frozen stock solution to equilibrate to room temperature. Gently vortex the solution to ensure it is fully redissolved before making further dilutions. If precipitation persists, gentle warming in a water bath may be necessary, but be cautious as heat can also promote degradation.
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Possible Cause 2: Chemical Degradation. Over time, this compound can degrade, and the degradation products may be less soluble, leading to precipitation.
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Solution: Store stock solutions at the recommended temperature to minimize degradation. For long-term storage, -20°C is recommended.[1] Prepare fresh aqueous solutions daily and avoid long-term storage of diluted aqueous solutions.
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Issue 3: Inconsistent or unexpected experimental results.
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Possible Cause 1: Degradation of this compound. Iloprost is known to be unstable at elevated temperatures.[2] Degradation of the compound will lead to a lower effective concentration and potentially interfering degradation products.
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Solution:
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Follow the storage recommendations strictly. Prepare fresh dilutions from a concentrated stock solution for each experiment.
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Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use vials.
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Protect solutions from light, as photolytic degradation can occur with some prostaglandins.
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Possible Cause 2: Isomerization. Prostaglandins can be susceptible to isomerization under certain conditions, which can alter their biological activity.
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Solution: Use appropriate storage conditions and validated analytical methods to check the isomeric purity of your stock solution if you suspect this to be an issue.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: For high-concentration stock solutions, organic solvents such as ethanol, DMSO, or DMF are recommended. This compound is readily soluble in these solvents at concentrations of 25-30 mg/mL.
Q2: How should I store my this compound stock solutions?
A2: For long-term stability, stock solutions of this compound in an organic solvent should be stored at -20°C. When stored properly, it can be stable for at least two years. Aqueous solutions are much less stable and it is recommended to prepare them fresh for daily use. One study found that an iloprost solution was stable for 33 days at 4°C with less than 10% degradation, although the specific solvent and concentration were not detailed.
Q3: Can I store diluted aqueous solutions of this compound?
A3: It is not recommended to store diluted aqueous solutions for more than one day. Prostaglandins are generally less stable in aqueous solutions. For consistent experimental results, it is best to prepare fresh aqueous dilutions from your concentrated organic stock solution immediately before use.
Q4: What are the main degradation products of Iloprost?
A4: At elevated temperatures, Iloprost has been shown to decompose into iloprost-11-iloprost ester and iloprost-15-iloprost ester. Under acidic conditions, prostaglandins can also undergo dehydration.
Q5: How can I check the stability of my this compound stock solution?
A5: The stability of your this compound stock solution can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from its potential degradation products.
Q6: My this compound is supplied in methyl acetate. How do I prepare a solution in a different solvent?
A6: To change the solvent, you can gently evaporate the methyl acetate under a stream of nitrogen gas and then immediately dissolve the resulting oil in your solvent of choice, such as ethanol, DMSO, or DMF.
Data on Solution Stability
While specific quantitative stability data for this compound under various conditions is limited in publicly available literature, the following table summarizes general stability information for Iloprost and related prostaglandins.
| Compound | Solvent/Matrix | Concentration | Storage Temperature | Duration | Stability | Reference |
| Iloprost | Not specified | Not specified | 4°C | 33 days | <10% degradation | |
| Iloprost | Not specified | Not specified | +6°C and +25°C | Not specified | Significant decomposition | |
| This compound | Methyl Acetate | Not specified | -20°C | ≥ 2 years | Stable | |
| This compound | Aqueous Buffer | Not specified | Not specified | > 1 day | Not recommended |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for developing a stability-indicating analytical method. These studies expose the drug to harsh conditions to accelerate degradation and identify potential degradation products.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a defined period (e.g., 24 hours).
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Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
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Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period (e.g., 24 hours).
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Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method.
Protocol 2: General Stability-Indicating HPLC Method for Prostaglandins
This is a general method that can be adapted and optimized for this compound.
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HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase:
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time to ensure the separation of the parent compound from its degradation products.
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Typically 25-30°C.
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Detection Wavelength: Prostaglandins have low UV absorbance, so a low wavelength (e.g., 200-210 nm) is often used.
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Injection Volume: Typically 10-20 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.
Visualizations
References
addressing off-target effects of 15(R)-Iloprost in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate the off-target effects of 15(R)-Iloprost in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic analog of prostacyclin (PGI2). Its primary on-target effect is binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[1]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of Iloprost is its ability to bind to and activate several prostaglandin E2 (PGE2) receptors, specifically EP1, EP2, EP3, and EP4.[2][3] This lack of selectivity is a crucial consideration in experimental design, as activation of these receptors can lead to effects that are independent of the IP receptor pathway. For instance, EP1 receptor activation is linked to vasoconstriction, which can counteract the intended vasodilatory effect of IP receptor activation.
Q3: Why am I observing a weaker-than-expected vasodilatory response or even vasoconstriction?
A3: This could be due to Iloprost's off-target activation of the EP1 receptor, which mediates vasoconstriction. The net effect on vascular tone will depend on the relative expression levels of IP and EP1 receptors in your experimental system. If EP1 receptors are highly expressed, their activation might partially or completely mask the vasodilatory effects of IP receptor activation.
Q4: My experimental results with Iloprost are showing tachyphylaxis (rapid decrease in response). What could be the cause?
A4: Tachyphylaxis with Iloprost is a documented phenomenon and can be attributed to receptor desensitization. Prolonged exposure to Iloprost can lead to the phosphorylation of the IP receptor by protein kinase C (PKC), causing it to uncouple from its G-protein. This is followed by receptor internalization, reducing the number of available receptors on the cell surface and thus diminishing the cellular response to the agonist.
Q5: How can I ensure the observed effects in my experiment are specifically due to IP receptor activation?
A5: To confirm that the observed effects are mediated by the IP receptor, it is essential to use appropriate controls. A highly effective method is the co-administration of a selective IP receptor antagonist, such as RO1138452. If the effects of Iloprost are blocked or significantly reduced in the presence of the antagonist, it provides strong evidence for IP receptor-mediated action. Additionally, using a selective EP1 receptor antagonist, like AH 6809, can help to dissect the contribution of this off-target pathway.
Data Presentation
Table 1: Binding Affinities (Ki) of this compound for Prostanoid Receptors
| Receptor | Ki (nM) | Primary Downstream Effect | Reference(s) |
| IP | 3.9 - 11 | Vasodilation, Anti-platelet aggregation (via ↑cAMP) | |
| EP1 | 1.1 - 11 | Vasoconstriction (via ↑Ca2+) | |
| EP3 | 56 | Vasoconstriction (via ↓cAMP) | |
| EP2 | 1870 | Vasodilation (via ↑cAMP) | |
| EP4 | 284 | Vasodilation (via ↑cAMP) | |
| DP1 | 1035 | Vasodilation (via ↑cAMP) | |
| FP | 619 | Vasoconstriction (via ↑Ca2+) | |
| TP | 6487 | Vasoconstriction, Platelet aggregation (via ↑Ca2+) |
Experimental Protocols
Protocol 1: General cAMP Assay for Measuring Iloprost Activity
This protocol outlines the general steps for quantifying intracellular cAMP levels in response to Iloprost stimulation using a commercially available ELISA or HTRF-based assay kit.
Materials:
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Cells expressing the receptor of interest (e.g., IP, EP1)
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Cell culture medium
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Phosphate-buffered saline (PBS)
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This compound
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cAMP assay kit (e.g., from Promega, Revvity)
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
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Lysis buffer (provided in the kit)
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Multi-well plates (96- or 384-well, as per kit instructions)
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Plate reader capable of detecting the assay signal (luminescence, fluorescence)
Procedure:
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Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
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Pre-treatment: The following day, wash the cells with PBS and replace the medium with a serum-free medium containing a PDE inhibitor. Incubate for 15-30 minutes to prevent cAMP degradation.
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Iloprost Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO or saline). Incubate for the desired time (typically 15-30 minutes).
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Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular cAMP.
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cAMP Detection: Perform the cAMP detection steps as outlined in the kit protocol. This usually involves the addition of detection reagents that generate a signal in proportion to the amount of cAMP present.
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Data Acquisition: Read the plate using a compatible plate reader.
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Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Use this curve to calculate the cAMP concentration in your experimental samples. Plot the cAMP concentration against the Iloprost concentration to generate a dose-response curve.
Protocol 2: Differentiating On-Target vs. Off-Target Effects Using Receptor Antagonists
This protocol describes how to use selective antagonists to distinguish between IP receptor-mediated effects and off-target effects, for instance, through the EP1 receptor.
Materials:
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All materials from Protocol 1
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Selective IP receptor antagonist (e.g., RO1138452)
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Selective EP1 receptor antagonist (e.g., AH 6809)
Procedure:
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Experimental Groups: Set up the following experimental groups:
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Vehicle control
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Iloprost alone (at a concentration that gives a submaximal response, e.g., EC80)
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IP antagonist alone
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EP1 antagonist alone
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Iloprost + IP antagonist
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Iloprost + EP1 antagonist
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Antagonist Pre-incubation: Following the pre-treatment step with the PDE inhibitor (as in Protocol 1), add the respective antagonists to the designated wells. Incubate for a sufficient time (e.g., 15-30 minutes) to allow for receptor binding.
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Iloprost Stimulation: Add Iloprost to the appropriate wells and incubate as previously determined.
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Assay and Analysis: Proceed with the cell lysis, cAMP detection, and data analysis steps as described in Protocol 1.
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Interpretation of Results:
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If the IP antagonist significantly reduces the effect of Iloprost, it confirms that the response is mediated by the IP receptor.
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If the EP1 antagonist alters the effect of Iloprost (e.g., enhances vasodilation by blocking vasoconstriction), it indicates a contribution from the EP1 receptor.
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Mandatory Visualizations
Caption: Iloprost on- and off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected Iloprost results.
Caption: Experimental workflow for using receptor antagonists.
References
- 1. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
how to handle 15(R)-Iloprost hygroscopic properties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the potential hygroscopic properties of 15(R)-Iloprost. Adherence to these guidelines is crucial for ensuring the stability, accurate quantification, and reliable performance of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What does it mean if this compound is hygroscopic?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. If this compound is hygroscopic, it can attract and hold water molecules, which may lead to changes in its physical and chemical properties. This can affect its weight, purity, and stability, potentially impacting experimental outcomes.
Q2: What are the potential consequences of improper handling of hygroscopic this compound?
A2: Improper handling can lead to several issues:
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Inaccurate Weighing: Absorption of moisture will lead to an overestimation of the compound's mass, resulting in the preparation of solutions with lower than intended concentrations.
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Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity and potency of the compound.
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Altered Physical Properties: Moisture absorption can cause the powder to clump, become sticky, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.
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Reduced Shelf-Life: Long-term exposure to humidity can significantly shorten the viable storage period of the compound.
Q3: How can I determine the water content of my this compound sample?
A3: The most accurate method for determining the water content in a pharmaceutical substance is Karl Fischer titration. This technique is specific for water and can provide precise measurements. For a detailed procedure, refer to the "Experimental Protocols" section below.
Q4: What are the ideal storage conditions for this compound to minimize moisture absorption?
A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate). For long-term storage, it is recommended to keep the compound at -20°C. Aliquoting the compound into smaller, single-use vials is also advisable to avoid repeated exposure of the bulk material to atmospheric moisture.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with potentially hygroscopic compounds like this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results in bioassays. | The actual concentration of this compound is lower than calculated due to moisture absorption during weighing. | 1. Handle and weigh the compound in a controlled environment with low humidity (e.g., a glove box). 2. If a controlled environment is unavailable, weigh the compound quickly. 3. Use a fresh aliquot for each experiment to avoid moisture contamination of the stock. 4. Determine the water content of the solid using Karl Fischer titration and correct the weighed amount accordingly. |
| The powder appears clumpy or sticky. | The compound has absorbed a significant amount of moisture from the atmosphere. | 1. Do not use the affected powder if accurate quantification is critical. 2. If the clumping is minor, you may be able to dry the compound under vacuum, but this should be validated to ensure it does not cause degradation. 3. For future use, ensure storage in a desiccator and minimize exposure to air. |
| Difficulty in dissolving the compound. | The presence of absorbed water may alter the dissolution properties of the compound. | 1. Ensure you are using the appropriate solvent as recommended by the supplier. 2. Use gentle warming or sonication to aid dissolution, if the compound's stability allows. 3. If the issue persists, consider that moisture-induced degradation may have occurred, leading to insoluble impurities. |
| Observed degradation peaks in HPLC analysis. | The compound may have degraded due to hydrolysis facilitated by absorbed moisture. | 1. Prepare fresh solutions from a new, unopened vial of this compound stored under recommended conditions. 2. Use anhydrous solvents for sample preparation and the mobile phase. 3. Review the storage conditions of your current stock and ensure they are optimal. |
Experimental Protocols
Protocol 1: Accurate Weighing of this compound
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Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the weighing area to prevent condensation.
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Environment: Whenever possible, perform weighing in a controlled environment with low relative humidity, such as a glove box flushed with an inert gas (e.g., nitrogen or argon).
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Procedure:
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Use a pre-tared, clean, and dry weighing vessel.
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Minimize the time the container of this compound is open.
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Quickly transfer the desired amount of powder to the weighing vessel.
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Immediately and securely reseal the main container.
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Record the weight promptly. For highly hygroscopic materials, the weight may increase visibly on the balance. In such cases, note the initial stable reading.
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Post-Weighing: Proceed immediately to the dissolution step to minimize further moisture absorption.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and sample.
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Apparatus: A calibrated Karl Fischer titrator (volumetric or coulometric).
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Reagents: Anhydrous methanol, Karl Fischer reagent (e.g., CombiTitrant).
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Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.
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Sample Preparation:
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In a controlled low-humidity environment, accurately weigh a suitable amount of this compound (typically 50-100 mg, depending on the expected water content and instrument sensitivity).
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Quickly transfer the weighed sample into the titration vessel containing pre-tared anhydrous methanol.
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Titration:
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Start the titration immediately after adding the sample.
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The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
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Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of titrant consumed.
Water Content (%) = (Volume of KF reagent consumed × KF reagent factor) / (Sample weight) × 100
Visualizations
Signaling Pathway of Iloprost
Iloprost, a prostacyclin (PGI2) analog, exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a range of cellular responses, including vasodilation and inhibition of platelet aggregation.
Technical Support Center: 15(R)-Iloprost Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving 15(R)-Iloprost.
Troubleshooting Guides
Experimentation with this compound can be sensitive to various factors that may introduce variability. The following tables outline common problems, their potential causes, and recommended solutions to ensure data accuracy and reproducibility.
General Handling and Preparation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected drug activity | Improper Storage: Iloprost is sensitive to temperature, light, and acidic conditions. | Store Iloprost according to the manufacturer's instructions, typically at -20°C for long-term storage of powder and protected from light. For solutions, prepare fresh or store aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1] |
| Incorrect Solvent: Use of inappropriate solvents or high concentrations of solvents like DMSO can affect Iloprost's stability and activity. | For concentrated stock solutions, use DMSO at a concentration that results in a final assay concentration of <0.5% to avoid solvent-induced artifacts.[1] For working solutions, sterile physiological saline or 5% glucose solution can be used.[2][3] | |
| Degradation of Diluted Solutions: Iloprost in diluted aqueous solutions may not be stable for long periods. | Prepare ready-to-use infusion or experimental solutions fresh daily to ensure sterility and stability.[2] | |
| Precipitation of Iloprost upon dilution | High Stock Concentration: Diluting a highly concentrated stock solution (e.g., in DMSO) directly into an aqueous buffer can cause the compound to precipitate. | Perform serial dilutions to gradually decrease the solvent concentration. Alternatively, use a lower concentration stock solution. |
Cell-Based Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution across the plate leads to variable cell numbers per well. | Ensure thorough but gentle mixing of the cell suspension before and during plating. Use calibrated pipettes and proper pipetting technique. |
| Edge Effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or buffer to maintain a humidified environment. | |
| Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are overly confluent can respond differently to stimuli. | Use cells with a low passage number and ensure they are in a logarithmic growth phase. Do not allow cells to become over-confluent in culture flasks. | |
| Low or no cellular response to Iloprost | Receptor Desensitization: Prolonged or repeated exposure of cells to Iloprost can lead to desensitization of the prostacyclin receptor. | For desensitization assays, pre-treat cells with Iloprost for the desired time, then wash thoroughly before re-stimulating to measure the response. |
| Low Receptor Expression: The cell line used may not express sufficient levels of the prostacyclin (IP) receptor. | Confirm IP receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. | |
| Presence of Serum: Components in serum may interfere with Iloprost activity or the assay itself. | Consider reducing the serum concentration or using serum-free media during the experiment, if appropriate for your cell type. | |
| Unexpected or paradoxical effects | Off-target Effects: Iloprost can bind to and activate other prostanoid receptors, such as EP receptors, which can lead to varied physiological responses. | Be aware of the potential for off-target effects and consider using receptor-specific antagonists to confirm the involvement of the IP receptor. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Iloprost is a synthetic analog of prostacyclin (PGI2). It primarily acts as a potent vasodilator by binding to the prostacyclin receptor (IP receptor), which is a G protein-coupled receptor (GPCR). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which mediates downstream effects including smooth muscle relaxation and inhibition of platelet aggregation.
Q2: How should I prepare and store this compound solutions?
A2: For long-term storage, Iloprost powder should be kept at -20°C. To prepare a stock solution, DMSO is a common solvent, but ensure the final concentration in your assay is less than 0.5%. For working solutions, you can dilute the stock in sterile physiological saline or a 5% glucose solution. It is recommended to prepare fresh diluted solutions daily to maintain sterility and stability. If you need to store solutions, prepare aliquots and store them at -80°C for up to six months to minimize freeze-thaw cycles.
Q3: What are the key signaling pathways activated by Iloprost?
A3: The primary signaling pathway activated by Iloprost involves the IP receptor, leading to increased cAMP production. However, Iloprost can also interact with other prostanoid receptors, such as the prostaglandin EP1, EP2, EP3, and EP4 receptors, which can trigger other signaling cascades and potentially lead to vasoconstriction via the EP3 receptor.
Q4: Can Iloprost affect gene expression in cells?
A4: Yes, studies have shown that Iloprost can modulate the expression of various genes. For instance, it has been shown to suppress the production of connective tissue growth factor (CTGF) in fibroblasts and upregulate the expression of vascular endothelial growth factor (VEGF) and collagen type I (COL1) in human periodontal ligament cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Iloprost on cell viability.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of Iloprost in the appropriate cell culture medium. Include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest Iloprost concentration).
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared Iloprost dilutions or vehicle control to the respective wells.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.
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Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
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Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.
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Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
cAMP Measurement Assay
This protocol provides a general framework for measuring Iloprost-induced changes in intracellular cAMP levels.
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Cell Culture: Grow cells to approximately 90% confluence in 24-well plates.
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Pre-incubation: Wash the cells three times with a suitable buffer (e.g., HBSS). Pre-incubate the cells in HBSS containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation) for 10 minutes at 37°C.
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Stimulation: Stimulate the cells with various concentrations of Iloprost or a positive control (e.g., forskolin) for a specified time (e.g., 10-30 minutes).
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Lysis: Stop the reaction by aspirating the medium and adding ice-cold ethanol to lyse the cells and extract the cAMP.
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Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based) according to the manufacturer's instructions.
Platelet Aggregation Assay
This protocol is a general guide for assessing the inhibitory effect of Iloprost on platelet aggregation.
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Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into sodium citrate tubes. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
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Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which will be used as a reference for 100% aggregation.
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Incubation: Pipette PRP into aggregometer cuvettes with a stir bar and allow it to equilibrate to 37°C for about 5 minutes.
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Iloprost Treatment: Add your Iloprost working solution or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).
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Agonist Addition: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
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Measurement: Record the change in light transmission for 5-10 minutes using a platelet aggregometer. The inhibition of aggregation by Iloprost is measured relative to the vehicle control.
Visualizations
Caption: Iloprost Signaling Pathway.
References
challenges in long-term storage of 15(R)-Iloprost
Technical Support Center: 15(R)-Iloprost
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the long-term storage and experimental use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling, storage, and application of this compound.
Storage and Stability
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Q1: What are the recommended long-term storage conditions for this compound?
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Q2: How should I store Iloprost solutions?
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A2: Aqueous solutions of Iloprost are not recommended for storage for more than one day.[2] If you have diluted Iloprost, it is best to use it immediately. For short-term storage of diluted solutions, some studies have shown chemical and physical in-use stability for up to 24 hours at 2-8°C or 25°C, but this can depend on the specific formulation and diluent.
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Q3: My Iloprost solution appears cloudy/has precipitated. What should I do?
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A3: Cloudiness or precipitation may indicate degradation or that the solubility limit has been exceeded. Iloprost is known to be an unstable substance, and at higher temperatures (+6°C and +25°C), the oily substance can crystallize and become turbid. Do not use a solution that is cloudy or contains precipitates. Prepare a fresh solution following the recommended solvent and concentration guidelines. The solubility of Iloprost is approximately 1 mg/ml in PBS (pH 7.2) and higher in organic solvents like ethanol, DMSO, and DMF (around 25 mg/ml).
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Q4: I am observing a loss of biological activity in my experiments. What could be the cause?
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A4: Loss of activity is often linked to improper storage and degradation. Iloprost is sensitive to temperature and pH. Ensure that the compound is stored at the correct temperature and that aqueous solutions are freshly prepared. Degradation can lead to the formation of inactive byproducts.
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Experimental Issues
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Q5: I am seeing inconsistent results between experiments. What are the potential sources of variability?
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A5: Inconsistent results can arise from several factors:
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Solution Instability: As Iloprost solutions can degrade over time, using freshly prepared solutions for each experiment is crucial for reproducibility.
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Solvent Effects: If using an organic solvent to prepare a stock solution, ensure that the final concentration of the solvent in your experimental medium is minimal and consistent across experiments, as organic solvents can have physiological effects.
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pH of Buffer: The stability of prostaglandins can be pH-dependent. Ensure the pH of your buffers is consistent.
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Q6: Can I mix Iloprost with other medicinal products or compounds in my experiments?
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A6: It is generally recommended not to mix Iloprost solutions with other medicinal products unless their compatibility has been validated. Interactions with other compounds could affect the stability and activity of Iloprost.
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Data Presentation: Storage and Stability Summary
The following tables summarize the key storage and stability information for this compound in different forms.
Table 1: Long-Term Storage of Solid this compound
| Parameter | Recommendation | Stability Period |
| Temperature | -20°C | ≥ 2 years |
Table 2: Stability of Diluted Iloprost Solutions
| Diluent | Storage Temperature | Stability Period |
| Aqueous Buffer (e.g., PBS) | Room Temperature | Not recommended for more than one day |
| Specific Formulations | 2-8°C or 25°C | Up to 24 hours |
Table 3: Common Degradation Products
| Degradation Product | Condition of Formation |
| Iloprost-11-iloprost ester | Higher temperatures (+6°C and +25°C) |
| Iloprost-15-iloprost ester | Higher temperatures (+6°C and +25°C) |
Experimental Protocols
Below are detailed methodologies for key experiments involving Iloprost.
Protocol 1: Assessment of Iloprost-Induced Vasodilation in an Experimental Pulmonary Hypertension Model
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Animal Model: Induce pulmonary hypertension in rats (e.g., using monocrotaline injection).
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Anesthesia and Instrumentation: Anesthetize the animals and perform cannulation of the internal jugular vein for drug administration and hemodynamic measurements.
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Baseline Measurements: Record baseline hemodynamic parameters, including right ventricular systolic pressure (RVSP) and cardiac output, using pressure-volume and Doppler flow measurements.
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Iloprost Administration: Administer Iloprost via intravenous infusion at a specific dose (e.g., 20 μg/kg). For inhalation studies, nebulize a specific dose (e.g., 0.4 ± 0.08 μg/kg) over a 10-minute period.
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Post-Administration Measurements: Repeat hemodynamic measurements 10-15 minutes after Iloprost administration to assess changes in RVSP, pulmonary vascular resistance, and cardiac output.
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Data Analysis: Compare pre- and post-Iloprost hemodynamic parameters to determine the vasodilatory effect.
Protocol 2: In Vitro Analysis of Iloprost's Effect on Intracellular cAMP Levels
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Cell Culture: Culture primary cells of interest (e.g., right ventricular cardiomyocytes or human cardiac fibroblasts).
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Cell Treatment: Treat the cells with varying concentrations of Iloprost for a specified duration (e.g., 30 minutes).
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Cell Lysis: After incubation, lyse the cells to release intracellular components.
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cAMP Measurement: Quantify the intracellular cAMP concentration using a cAMP-specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
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Protein Quantification: Determine the total protein concentration in each sample to normalize the cAMP levels.
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Data Analysis: Express cAMP levels as a function of Iloprost concentration to determine the dose-dependent effect on cAMP production.
Visualizations
Iloprost Signaling Pathway
Caption: Iloprost binds to the IP receptor, activating adenylate cyclase to produce cAMP, leading to vasodilation.
Experimental Workflow for Assessing Iloprost's Anti-Fibrotic Effects In Vitro
Caption: Workflow for evaluating the in vitro anti-fibrotic effects of Iloprost on cardiac fibroblasts.
References
Technical Support Center: Refining 15(R)-Iloprost Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for the effective delivery of 15(R)-Iloprost in various animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental application of Iloprost.
Q1: My intranasal Iloprost administration in mice yields inconsistent results. What factors could be contributing to this variability?
A1: Inconsistent results with intranasal delivery can stem from several factors. The effectiveness of this method is highly dependent on the volume of the drug delivered and the depth of anesthesia; improper administration can lead to variable deposition in the respiratory tract.[1] While both intranasal and nebulizer methods deliver medication to the lower respiratory tract, nebulization typically allows for a more uniform delivery to distal airways.[1] Ensure your anesthesia protocol is consistent and that the administration technique allows for proper inhalation into both nares.
Q2: I'm observing a diminished vasodilatory response to Iloprost after continuous intravenous infusion in my rabbit model. What is the likely cause?
A2: This phenomenon is likely due to receptor desensitization, also known as tachyphylaxis. Studies in isolated rabbit lungs have shown that continuous infusion of Iloprost over a period of 180 minutes can lead to a complete loss of the vasodilatory response.[2][3] This rapid desensitization may involve the protein kinase C (PKC) pathway and is not necessarily linked to changes in adenylate cyclase or phosphodiesterase activity.[2] Consider an intermittent dosing schedule or alternative delivery methods to mitigate this effect.
Q3: What are the expected systemic side effects of continuous Iloprost infusion in rats, and how can I manage them?
A3: A primary side effect of systemic Iloprost infusion is hypotension. When using osmotic pumps for continuous delivery in rat skin-flap models, hypotensive effects have been noted as a limiting factor. To manage this, it is crucial to perform a dose-response study to identify the optimal therapeutic window that minimizes systemic blood pressure changes while achieving the desired local or systemic effect. Careful monitoring of blood pressure is recommended.
Q4: What is the bioavailability of inhaled Iloprost, and how quickly is it metabolized?
A4: The pharmacokinetics of Iloprost can vary by species and delivery method. In isolated rabbit lungs, inhaled Iloprost rapidly enters the intravascular compartment, with a bioavailability of approximately 63%. The metabolism to its main metabolites, dinor- and tetranor-iloprost, is significantly more rapid following inhalation compared to intravascular administration. In mice, Iloprost is rapidly inactivated after intravenous dosing, with disposition half-lives of 3 and 14 minutes. This short half-life is a critical consideration for experimental design, particularly for studies requiring sustained exposure.
Q5: Can I use osmotic pumps for continuous, long-term Iloprost delivery?
A5: Yes, osmotic pumps are a viable and effective method for continuous, long-term delivery of agents like Iloprost in mice and rats. These pumps can be implanted subcutaneously or intraperitoneally for systemic administration or attached to a catheter for targeted delivery to specific sites, such as blood vessels. This method avoids the stress of repeated injections and ensures a stable, predictable dosing regimen, which is particularly useful given Iloprost's short half-life.
Data Presentation: Iloprost Administration Parameters
The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: Dosage and Administration Routes in Animal Models
| Animal Model | Delivery Route | Dosage Information | Study Focus | Citation |
| Mouse (FVB/N) | Intranasal | 5 µ g/mouse/100 µl | Lung Cancer Chemoprevention | |
| Mouse (C57BL/6) | Intranasal | 5 µ g/mouse/dose | COPD Model | |
| Rat | Intravenous (IV) Infusion | Fixed dose of 20 µg/kg | Pulmonary Hypertension | |
| Rat | Continuous Systemic Infusion (Osmotic Pump) | Low-Dose: 0.066 µg/kg/minHigh-Dose: 0.1 µg/kg/min | Skin Flap Survival | |
| Rat | Nebulization (Inhalation) | 6 µg/kg/day | Pulmonary Hypertension | |
| Rabbit | Continuous IV Infusion | Bolus: 200 ngInfusion: 33 ng/kg/h | Receptor Desensitization |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Iloprost
| Parameter | Animal Model | Delivery Route | Value | Citation |
| Bioavailability | Rabbit (isolated lung) | Inhalation | ~63% | |
| Disposition Half-Life | Mouse | Intravenous | 3 and 14 minutes | |
| Peak Plasma Concentration | Mouse | Intragastric (0.2 mg/kg) | 9.2 ng/ml (at 5 min) | |
| Effect on RV Ejection Fraction | Rat | Intravenous | Increase from 48.0% to 52.5% | |
| Effect on Pulmonary Vascular Resistance | Rat | Intravenous | Decrease from 0.50 to 0.33 Wood units | |
| Serum Half-Life (Clinical) | Human | Inhalation | 6.5 - 9.4 minutes | |
| Pharmacodynamic Half-Life (Clinical) | Human | Inhalation | 21 - 25 minutes |
Experimental Protocols
Detailed methodologies for key administration routes are provided below.
Protocol 1: Intranasal Delivery in Mice
This protocol is adapted from a study on lung cancer chemoprevention.
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Animal Preparation: Anesthetize the mouse using isoflurane. The level of anesthesia is critical and should be sufficient to prevent reflexive swallowing while maintaining respiration.
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Dosage Preparation: Prepare Iloprost solution (e.g., in saline) to deliver the target dose (e.g., 5 µg) in a total volume of 100 µl.
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Administration:
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Using a pipette (e.g., P200), deliver half the total volume (50 µl) to one nare.
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Pause briefly to allow the mouse to inhale the liquid.
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Deliver the remaining 50 µl to the other nare and observe for complete inhalation.
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Frequency: This procedure can be repeated as required by the experimental design (e.g., five days a week for five weeks).
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Post-Procedure Monitoring: Monitor the animal until it has fully recovered from anesthesia.
Protocol 2: Acute Intravenous Infusion in Rats
This protocol is based on a study of pulmonary hypertension.
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Animal Preparation: Anesthetize the rat and perform necessary surgical procedures to gain venous access (e.g., via the jugular vein).
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Dosage Preparation: Prepare Iloprost solution in a suitable vehicle (e.g., saline) at a concentration appropriate for infusion (e.g., 10 µg/mL).
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Administration: Infuse the prepared solution to deliver a total dose of 20 µg/kg body weight over a 5-minute period.
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Measurements: Perform hemodynamic assessments (e.g., pressure-volume loops) at baseline before the infusion and again 10-15 minutes after the infusion is complete to evaluate the acute effects.
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Post-Procedure Monitoring: Monitor the animal's vital signs throughout the procedure and during recovery.
Protocol 3: Continuous Delivery via Osmotic Pump in Rats
This protocol describes the general procedure for implanting an osmotic pump for systemic delivery.
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Pump Preparation: Following the manufacturer's instructions, fill the osmotic pump (e.g., Alzet) with the desired Iloprost solution. Ensure aseptic technique to prevent contamination.
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Animal Preparation: Anesthetize the rat and shave the fur at the implantation site, typically on the back, posterior to the scapulae. Prepare the surgical site using aseptic techniques.
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Implantation:
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Make a small incision in the skin.
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Create a subcutaneous pocket using blunt dissection.
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Insert the filled osmotic pump into the pocket.
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Close the incision with sutures or wound clips.
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Post-Operative Care: Administer analgesics as per institutional guidelines and monitor the animal for signs of pain, distress, or infection. The pump will deliver the agent continuously for a predetermined period (e.g., 7 days).
Visualizations: Pathways and Workflows
Iloprost Signaling Pathway
Iloprost functions as a prostacyclin (PGI₂) analog. Its primary mechanism involves binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor, which leads to the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This cascade results in vasodilation and inhibition of platelet aggregation.
Caption: Simplified signaling pathway of this compound via the IP receptor and cAMP.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a typical workflow for assessing the efficacy of Iloprost in an animal model of induced disease, such as pulmonary hypertension or COPD.
Caption: General experimental workflow for an in vivo Iloprost efficacy study.
References
- 1. Intranasal iloprost prevents tumors in a murine lung carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of 15(R)-Iloprost
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the poor bioavailability of 15(R)-Iloprost. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Disclaimer: Iloprost is a synthetic analog of prostacyclin PGI2 and exists as a mixture of two diastereomers, the 4S and 4R isomers. The 4S isomer is reported to be more potent in its vasodilatory effects. Much of the publicly available pharmacokinetic and formulation data does not separate these two isomers. Therefore, the information provided here is based on studies of "Iloprost" as a mixture, but the principles and methodologies are directly applicable to the formulation of the this compound isomer. Researchers should consider that the specific physicochemical properties of the 15(R) isomer may lead to variations in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of Iloprost, which is estimated to be around 16%, is attributed to several factors:
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Rapid Metabolism: Iloprost is extensively and rapidly metabolized, primarily through β-oxidation of its carboxyl side chain. This rapid breakdown significantly reduces the amount of active drug that reaches systemic circulation.
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Short Half-Life: The biological half-life of Iloprost is very short, typically between 20 to 30 minutes, requiring frequent administration to maintain therapeutic levels.[1]
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Gastrointestinal Instability: Like many prostaglandin analogs, Iloprost may be susceptible to degradation in the harsh acidic environment of the stomach.
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Efflux Transporters: It is possible that efflux transporters in the intestinal wall, such as P-glycoprotein (P-gp), actively pump Iloprost back into the intestinal lumen, further limiting its absorption.[2][3][4]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced drug delivery systems are being explored to overcome the challenges of oral administration for compounds like Iloprost:
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Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve drug solubilization and protect it from degradation in the GI tract.[5]
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Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can protect the drug from metabolic enzymes and allow for controlled release.
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Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles offer advantages of high drug loading, stability, and the potential for targeted delivery.
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Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, protecting them from the external environment and potentially enhancing absorption.
Q3: Are there any key differences in bioavailability between the 15(R) and 15(S) isomers of Iloprost?
A3: There is a significant lack of publicly available data directly comparing the pharmacokinetic profiles of the individual 15(R) and 15(S) diastereomers of Iloprost after oral administration. Most clinical and preclinical studies have been conducted on the racemic mixture. While the 4S isomer is known to be more pharmacologically potent, it is unclear if there are significant differences in their absorption, distribution, metabolism, and excretion (ADME) properties that would affect their bioavailability. It is plausible that differences in their three-dimensional structure could lead to differential interactions with metabolic enzymes and transport proteins.
Q4: What analytical methods are suitable for quantifying this compound in biological samples and formulations?
A4: For accurate quantification, especially when dealing with diastereomers, highly sensitive and specific methods are required:
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma.
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Chiral High-Performance Liquid Chromatography (HPLC): To specifically quantify the 15(R) isomer in the presence of the 15(S) isomer, a chiral separation method is necessary. This involves using a chiral stationary phase (CSP) in the HPLC column that can differentiate between the two diastereomers.
Troubleshooting Guides
Low Drug Loading/Encapsulation Efficiency
| Problem | Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency in nanoparticles (polymeric or lipid-based). | Poor drug solubility in the core matrix: The drug may have limited solubility in the chosen lipid or polymer. | - Screen different lipids/polymers: Test a variety of lipids (for SLNs/NLCs) or polymers (for polymeric nanoparticles) with varying properties to find one that better solubilizes this compound. - Use of a co-solvent: Incorporate a small amount of a biocompatible co-solvent in the formulation to improve drug solubility in the dispersed phase. |
| Drug partitioning into the external aqueous phase: This is common for slightly water-soluble drugs during the formulation process. | - Optimize the formulation pH: Adjust the pH of the aqueous phase to a value where the solubility of this compound is minimized, thus favoring its partitioning into the lipid/polymer phase. - Increase the viscosity of the external phase: This can slow down the diffusion of the drug into the aqueous medium. | |
| Rapid drug leakage from the nanoparticles after formation. | - Select lipids with higher melting points (for SLNs): This creates a more stable, crystalline core that can better retain the drug. - Choose polymers with a higher glass transition temperature (for polymeric nanoparticles): This results in a more rigid matrix. | |
| Low drug loading in Self-Emulsifying Drug Delivery Systems (SEDDS). | Limited solubility of this compound in the oil/surfactant mixture. | - Systematic screening of excipients: Test the solubility of this compound in a wide range of oils, surfactants, and co-surfactants to identify the combination that provides the highest solubilization capacity. - Construct pseudo-ternary phase diagrams: This will help in identifying the optimal ratios of oil, surfactant, and co-surfactant for maximum drug loading while maintaining good self-emulsification properties. |
Particle Size and Polydispersity Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Large particle size or high polydispersity index (PDI) in nanoparticle formulations. | Insufficient energy input during homogenization/sonication: The energy provided may not be adequate to break down the dispersed phase into nano-sized droplets. | - Increase homogenization pressure/time or sonication amplitude/duration: Systematically vary these parameters to find the optimal conditions for achieving the desired particle size. - Optimize the surfactant concentration: Insufficient surfactant can lead to droplet coalescence and larger particles. Conversely, excessive surfactant can sometimes lead to micelle formation. |
| Aggregation of nanoparticles after formation. | - Ensure adequate surface charge: For electrostatic stabilization, select a surfactant that imparts a sufficient zeta potential (typically > |20| mV) to the nanoparticles. - Incorporate a steric stabilizer: For polymeric nanoparticles, PEGylation (coating with polyethylene glycol) can provide steric hindrance and prevent aggregation. | |
| Instability of the emulsion formed by SEDDS upon dilution. | Suboptimal ratio of oil, surfactant, and co-surfactant. | - Re-evaluate the pseudo-ternary phase diagram: The chosen formulation may be near the edge of the stable microemulsion region. Adjust the ratios to move into a more robust region of the diagram. - Consider the HLB (Hydrophile-Lipophile Balance) of the surfactant system: The overall HLB of the surfactant/co-surfactant blend should be optimized for the specific oil used. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Iloprost via Different Routes of Administration (Data for Racemic Mixture)
| Parameter | Intravenous (IV) Infusion | Inhalation | Oral (p.o.) |
| Bioavailability | 100% | Not determined, but rapid systemic absorption | ~16% |
| Tmax (Time to Peak Plasma Concentration) | N/A (steady state) | Immediately after inhalation | ~10 minutes |
| Cmax (Peak Plasma Concentration) | Dose-dependent (e.g., 135 ± 24 pg/mL at 3 ng/kg/min) | ~157 pg/mL (for a 5 µg dose) | ~251 ± 32 pg/mL (for a 1 µg/kg dose) |
| Half-life (t½) | Biphasic: 3-4 min and 0.5 h | ~20-30 minutes | ~30 minutes |
| Clearance | ~20 mL/min/kg | - | - |
Note: This data is for the racemic mixture of Iloprost and should be used as a general reference for this compound.
Table 2: Example Formulation Parameters for Iloprost-Loaded Nanoparticles
| Formulation Type | Core Material(s) | Surfactant(s) | Particle Size (nm) | Encapsulation Efficiency (%) |
| Liposomes | Phosphatidylcholine, Cationic lipids (e.g., DOTAP) | - | 168-178 | >50% |
| Polymeric Nanoparticles | PLGA | PVA (Polyvinyl alcohol) | 150-300 | Varies depending on method |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., tristearin, cetyl palmitate) | Poloxamers, Tweens | 100-400 | Varies depending on method |
This table provides typical ranges and examples. Actual values will depend on the specific protocol and materials used.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Objective: To encapsulate this compound in a solid lipid matrix to protect it from degradation and potentially enhance its oral absorption.
Materials:
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This compound
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Solid Lipid: e.g., Glyceryl monostearate, tristearin, or cetyl palmitate
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Surfactant: e.g., Poloxamer 188 or Tween 80
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Purified water
Methodology:
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Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed amount of this compound in the molten lipid.
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Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
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Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer) for 5-10 minutes to form a coarse oil-in-water emulsion.
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High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer. Perform 3-5 homogenization cycles at a pressure of 500-1500 bar.
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Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid will recrystallize, forming solid lipid nanoparticles with the drug entrapped within the matrix.
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Purification (Optional): To remove any unencapsulated drug, the SLN dispersion can be subjected to ultracentrifugation or dialysis.
Characterization:
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Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
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Zeta Potential: Measured to assess the surface charge and stability of the nanoparticles.
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Encapsulation Efficiency (EE%): Determined by separating the unencapsulated drug from the SLNs (e.g., by ultrafiltration) and quantifying the drug in both the filtrate and the total formulation using a validated analytical method (e.g., HPLC).
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EE% = [(Total Drug - Free Drug) / Total Drug] x 100
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Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation Method
Objective: To encapsulate this compound within a biodegradable polymer matrix for sustained release and improved stability.
Materials:
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This compound
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Polymer: Poly(lactic-co-glycolic acid) (PLGA, specify ratio and molecular weight)
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Organic Solvent: e.g., Dichloromethane (DCM) or Ethyl Acetate
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Aqueous Phase/Surfactant: e.g., 1-2% w/v Polyvinyl alcohol (PVA) solution in water
Methodology:
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Organic Phase Preparation: Dissolve both PLGA and this compound in the organic solvent.
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Emulsification: Add the organic phase to the aqueous PVA solution. Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. The energy input (speed, time) is a critical parameter to control particle size.
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Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. This will cause the PLGA to precipitate, forming solid nanoparticles.
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Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm, 20 min). Discard the supernatant and wash the nanoparticle pellet by resuspending it in purified water and centrifuging again. Repeat the washing step 2-3 times to remove residual PVA and unencapsulated drug.
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Lyophilization: Resuspend the final washed pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry the suspension to obtain a powdered form of the nanoparticles.
Characterization:
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Similar characterization methods as described in Protocol 1 (DLS, Zeta Potential, EE%, TEM/SEM).
Visualizations
Signaling Pathway of Iloprost
References
- 1. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 2. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein plays a role in the oral absorption of BMS-387032, a potent cyclin-dependent kinase 2 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
managing vehicle control issues in 15(R)-Iloprost experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(R)-Iloprost. The following sections address common issues related to vehicle controls and experimental design to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: this compound is typically supplied in a methyl acetate solution. For experimental use, the methyl acetate can be evaporated under a gentle stream of nitrogen. The choice of solvent for reconstitution depends on the experimental requirements. Common solvents include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For aqueous solutions, it is sparingly soluble in buffers like PBS (pH 7.2). It is recommended to prepare fresh aqueous solutions and not store them for more than one day.
Q2: I am observing unexpected effects in my vehicle control group. What could be the cause?
A2: The vehicle itself can exert biological effects, which can be a confounding factor in experiments. Both DMSO and ethanol, common solvents for Iloprost, are known to have biological activity. DMSO can be cytotoxic at higher concentrations and may alter cell growth, viability, and gene expression.[1] High concentrations of DMSO have also been noted to inhibit prostacyclin production in endothelial cells.[2] Ethanol can have complex effects on the vasculature, including vasoconstriction and impaired angiogenesis.[3][4][5] It is crucial to run a vehicle-only control group to distinguish the effects of the solvent from those of Iloprost.
Q3: What is the mechanism of action of this compound?
A3: this compound is a stable synthetic analog of prostacyclin (PGI2). It is a potent vasodilator and inhibitor of platelet aggregation. Its primary mechanism of action is through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate its physiological effects.
Q4: How stable is this compound in different solutions?
A4: While the powdered form of Iloprost and its analogs are stable long-term when stored at -20°C, aqueous solutions are less stable and it is recommended to prepare them fresh for daily use. Stock solutions in organic solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments.
| Issue | Potential Cause | Recommended Solution |
| High background in cAMP assay with vehicle control | The vehicle (e.g., DMSO, ethanol) may be affecting adenylyl cyclase activity or phosphodiesterase (PDE) inhibition. | - Lower the final concentration of the organic solvent in the assay (ideally ≤ 0.1% for DMSO).- Include a "no treatment" control in addition to the vehicle control to assess baseline cAMP levels.- Ensure the PDE inhibitor used in the assay is effective and at an optimal concentration. |
| Inconsistent results in platelet aggregation assays | - Vehicle-induced platelet activation or inhibition.- Variability in platelet-rich plasma (PRP) preparation.- Degradation of Iloprost in the working solution. | - Use a low, consistent concentration of the vehicle in all samples.- Standardize the PRP preparation protocol, including centrifugation speed and time.- Prepare fresh Iloprost working solutions from a frozen stock for each experiment. |
| Unexpected changes in cell signaling pathways in the vehicle control group | DMSO is known to inhibit the phosphorylation of kinases like p38 and JNK. | - Compare the Iloprost-treated group directly against the vehicle control group, not just an untreated control.- If studying pathways known to be affected by the vehicle, consider alternative, less biologically active solvents if possible. |
| Precipitation of Iloprost when diluting stock solution into aqueous buffer | The solubility of Iloprost in aqueous buffers is limited. | - Decrease the concentration of the stock solution.- Perform a serial dilution to gradually introduce the Iloprost into the aqueous buffer.- Ensure the pH of the buffer is optimal for Iloprost solubility (around 7.2). |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is adapted from standard methods for assessing the inhibition of platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Keep the PRP at room temperature and use within 2-3 hours.
-
-
Preparation of Working Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare fresh serial dilutions of Iloprost in a suitable buffer (e.g., PBS) to create working solutions.
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest Iloprost concentration.
-
-
Aggregation Measurement:
-
Use a platelet aggregometer according to the manufacturer's instructions.
-
Pipette PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C.
-
Add the Iloprost working solution or vehicle control and incubate for a short period (e.g., 2-5 minutes).
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Induce platelet aggregation by adding an agonist such as ADP, collagen, or thrombin.
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Record the change in light transmission for 5-10 minutes to measure the extent of aggregation.
-
Generate a dose-response curve to calculate the IC₅₀ of Iloprost.
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Cell Culture Experiments for cAMP Measurement
This protocol outlines a general procedure for measuring Iloprost-induced cAMP production in cultured cells.
-
Cell Culture:
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Culture cells (e.g., smooth muscle cells, endothelial cells) to near confluence in appropriate multi-well plates.
-
-
Treatment:
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Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.
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Add varying concentrations of this compound or the vehicle control to the cells and incubate for the desired time (e.g., 10-15 minutes).
-
-
cAMP Measurement:
-
Terminate the reaction by adding a lysis buffer or a solution like ice-cold ethanol.
-
Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Normalize the cAMP levels to the protein concentration of each sample.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow for Vehicle Control Management
Caption: Workflow for managing vehicle controls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acute ethanol exposure disrupts VEGF receptor cell signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood Vessels as a Key Mediator for Ethanol Toxicity: Implication for Neuronal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating 15(R)-Iloprost experimental artifacts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 15(R)-Iloprost. Our goal is to help you identify and mitigate potential experimental artifacts to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with Iloprost show lower-than-expected potency. Could the presence of the 15(R)-epimer be the cause?
A1: Yes, this is a strong possibility. Iloprost is a synthetic analog of prostacyclin I2 (PGI2) and exists as a mixture of two diastereoisomers, 16(R) and 16(S). The 16(S) isomer is the more biologically active form.[1] this compound is the "unnatural" epimer of Iloprost, and this inversion at the C-15 position often leads to a significant reduction in biological activity.[2] If your Iloprost sample contains a significant proportion of the 15(R)-epimer, the overall observed potency will be lower. It is crucial to use a well-characterized, high-purity Iloprost standard for your experiments.
Q2: I am observing high variability and poor reproducibility in my cell-based assays with this compound. What could be the issue?
A2: High variability can stem from several factors related to the physicochemical properties of this compound:
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Poor Aqueous Solubility: this compound is poorly soluble in water and aqueous buffers like PBS (approximately 0.5 mg/ml).[2] This can lead to precipitation of the compound in your assay medium, resulting in inconsistent concentrations and variable cellular responses.
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Improper Stock Solution Preparation: The compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[3] When preparing aqueous working solutions from an organic stock, ensure that the final concentration of the organic solvent is low and does not affect your experimental system, as organic solvents can have physiological effects.[3]
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Instability of Aqueous Solutions: Aqueous solutions of Iloprost are not recommended for storage for more than one day. Degradation of the compound in your working solution can lead to a decrease in its effective concentration over the course of an experiment.
To mitigate these issues, prepare fresh aqueous dilutions for each experiment and visually inspect for any precipitation. Consider using a carrier protein like BSA to improve solubility and reduce non-specific binding to plasticware.
Q3: How can I confirm the purity and identity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a standard analytical method for assessing the purity and stability of Iloprost and its isomers. An HPLC method can be developed to separate this compound from other related impurities and epimers. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the compound and aid in its identification.
Q4: I am conducting a receptor binding assay and observing high non-specific binding. What are the potential causes and how can I reduce it?
A4: High non-specific binding in receptor assays can be a significant issue. Here are some common causes and mitigation strategies:
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Hydrophobic Interactions: Prostaglandin analogs can be "sticky" and bind non-specifically to plastic surfaces and other proteins in your assay.
-
Inadequate Blocking: The blocking agents used may not be sufficient to prevent non-specific interactions.
To address this, consider the following:
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Use of Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 in your assay buffers can help reduce non-specific binding.
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Carrier Proteins: Including a carrier protein such as bovine serum albumin (BSA) in your assay buffer can help to block non-specific binding sites.
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Assay Format Optimization: If possible, consider alternative assay formats that are less prone to non-specific binding, such as homogeneous assays (e.g., TR-FRET).
Quantitative Data Summary
Table 1: Solubility of Iloprost and its Epimers
| Compound | Solvent | Solubility | Reference |
| Iloprost | Ethanol | ~25 mg/ml | |
| Iloprost | DMSO | ~25 mg/ml | |
| Iloprost | Dimethyl formamide | ~25 mg/ml | |
| Iloprost | PBS (pH 7.2) | ~1 mg/ml | |
| This compound | DMF | 25 mg/ml | |
| This compound | DMSO | 25 mg/ml | |
| This compound | Ethanol | 30 mg/ml | |
| This compound | PBS (pH 7.2) | 0.5 mg/ml | |
| 5-cis-15(R)-Iloprost | DMF | 30 mg/ml | |
| 5-cis-15(R)-Iloprost | DMSO | 25 mg/ml | |
| 5-cis-15(R)-Iloprost | Ethanol | 30 mg/ml | |
| 5-cis-15(R)-Iloprost | PBS (pH 7.2) | 1 mg/ml |
Table 2: Stability of Iloprost
| Condition | Stability | Reference |
| Long-term storage (as supplied) | ≥ 1 year at -20°C | |
| Aqueous solution | Not recommended for more than one day | |
| Acidic conditions | Stable | |
| Prolonged exposure to light | May degrade | |
| High temperatures | May degrade |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
This compound is typically supplied as a solution in methyl acetate.
-
To change the solvent, evaporate the methyl acetate under a gentle stream of nitrogen.
-
Immediately add the desired organic solvent, such as ethanol or DMSO, to the desired concentration (e.g., 10 mg/ml).
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
Prepare fresh aqueous working solutions for each experiment.
-
Dilute the stock solution in your desired aqueous buffer (e.g., PBS, cell culture medium).
-
Ensure the final concentration of the organic solvent is minimal and does not exceed a level that affects your experimental system (typically <0.1%).
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, consider preparing a more dilute working solution or using a different buffer system.
-
Protocol 2: General Workflow for a Prostaglandin Receptor Binding Assay
-
Plate Coating (for solid-phase assays):
-
Coat microplate wells with the receptor of interest or a capture antibody.
-
Wash the wells to remove unbound protein.
-
Block the remaining non-specific binding sites with a suitable blocking buffer (e.g., PBS with 1% BSA).
-
-
Competitive Binding:
-
Add a constant concentration of a labeled prostaglandin ligand (e.g., radiolabeled or fluorescently tagged).
-
Add varying concentrations of unlabeled this compound or other test compounds.
-
Incubate to allow binding to reach equilibrium.
-
-
Washing:
-
Wash the wells to remove unbound ligands.
-
-
Detection:
-
Measure the amount of bound labeled ligand using an appropriate detection method (e.g., scintillation counting, fluorescence).
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-
Data Analysis:
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Plot the amount of bound labeled ligand as a function of the unlabeled competitor concentration.
-
Determine the IC50 value for this compound.
-
Visualizations
Caption: Signaling pathway of Iloprost via the prostacyclin (IP) receptor.
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Strategies to mitigate non-specific binding in in-vitro assays.
References
Navigating 15(R)-Iloprost Treatment: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing experiments involving 15(R)-Iloprost, a synthetic analog of prostacyclin PGI2. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful application of this potent vasodilator and inhibitor of platelet aggregation in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound mimics the action of prostacyclin (PGI2) by binding to prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells and platelets.[1][2] This binding activates adenylate cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[2] The elevated cAMP leads to the activation of Protein Kinase A (PKA), resulting in the relaxation of smooth muscle cells (vasodilation) and the inhibition of platelet aggregation.[2]
Q2: What is the typical in vitro half-life of Iloprost?
A2: The elimination half-life of Iloprost is approximately 20-30 minutes.[3] However, the pharmacodynamic effects, such as vasodilation, can persist even after the drug has been cleared from the systemic circulation, suggesting that local drug deposition plays a significant role.
Q3: How should I determine the optimal incubation time for my cell-based assay?
A3: The optimal incubation time for this compound treatment is dependent on the specific biological question and the cell type being investigated. For acute effects, such as cAMP production or smooth muscle relaxation, short incubation times ranging from minutes to a few hours are typically sufficient. For instance, a 30-minute incubation has been shown to induce a dose-dependent increase in cAMP in isolated rat right ventricular cardiomyocytes. For studies investigating changes in gene expression or protein synthesis, longer incubation times of several hours to 24 hours or more may be necessary. A study on endothelial cells showed increased VE-cadherin clustering after 2 hours of Iloprost incubation. It is recommended to perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to empirically determine the peak response for your specific endpoint.
Q4: What are the recommended concentrations for in vitro experiments?
A4: The effective concentration of Iloprost can vary significantly between cell types and experimental conditions. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay. Concentrations in the nanomolar to low micromolar range are commonly reported in the literature. For example, in vitro studies on cardiac fibroblasts have used Iloprost at a concentration of 1 ng/mL.
Q5: Can Iloprost treatment lead to receptor desensitization?
A5: Yes, continuous and prolonged exposure to Iloprost can lead to desensitization of the prostacyclin receptor. This can result in a diminished response to the drug over time. To avoid this in your experiments, consider intermittent treatment schedules or shorter incubation periods if the experimental design allows.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak response to Iloprost treatment | Suboptimal Incubation Time: The incubation period may be too short or too long to observe the desired effect. | Perform a time-course experiment to identify the optimal incubation time for your specific endpoint. |
| Incorrect Drug Concentration: The concentration of Iloprost may be too low to elicit a response or too high, leading to toxicity or receptor desensitization. | Conduct a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your system. | |
| Cell Health: The cells may be unhealthy, leading to a general lack of responsiveness. | Ensure proper cell culture conditions and check for viability before and after treatment. | |
| Receptor Expression: The cells may have low or no expression of the prostacyclin (IP) receptor. | Verify IP receptor expression in your cell line using techniques like qPCR or western blotting. | |
| High variability between replicates | Inconsistent Treatment Application: Uneven application of Iloprost across different wells or plates. | Ensure thorough mixing of Iloprost in the media and consistent application to all samples. |
| Cell Plating Density: Variations in cell number between wells can lead to inconsistent results. | Use a consistent cell seeding density and ensure even cell distribution. | |
| Edge Effects: Wells on the outer edges of a multi-well plate can experience different environmental conditions. | Avoid using the outermost wells of the plate for critical experiments or randomize the treatment layout. | |
| Unexpected or paradoxical effects | Off-target effects: At high concentrations, Iloprost may have off-target effects. | Use the lowest effective concentration determined from your dose-response studies. |
| Complex Biological Response: The observed effect may be a genuine but unexpected biological response. In some cases, Iloprost has been observed to cause a paradoxical increase in pulmonary vascular resistance. | Carefully review the literature for similar observations and consider further experiments to investigate the underlying mechanism. |
Experimental Protocols & Data
Dose-Response of Iloprost on cAMP Production in RV Cardiomyocytes
This protocol is adapted from a study investigating the inotropic effects of Iloprost on rat right ventricular (RV) cardiomyocytes.
Objective: To determine the dose-dependent effect of Iloprost on intracellular cAMP levels.
Methodology:
-
Isolate RV cardiomyocytes from Sprague-Dawley rats.
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Culture the isolated cardiomyocytes.
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Expose the cell-containing culture plates to control medium or different concentrations of Iloprost (e.g., 10 µg/mL, 20 µg/mL, 30 µg/mL) for 30 minutes at 37°C.
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Following incubation, lyse the cells and measure the intracellular cAMP concentration using a cAMP-specific enzyme immunoassay (EIA) kit.
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Normalize the cAMP levels to the total protein content in each sample.
Quantitative Data Summary:
| Iloprost Concentration | Incubation Time | % Increase in cAMP (Mean ± SEM) |
| 10 µg/mL | 30 minutes | ~25% |
| 20 µg/mL | 30 minutes | ~56% |
| 30 µg/mL | 30 minutes | ~107% |
Data adapted from a study on rat RV cardiomyocytes.
Time-Course of Iloprost Effect on Endothelial Cell Junctions
This protocol is based on a study examining the effect of Iloprost on endothelial cell adherens junctions.
Objective: To assess the time-dependent effect of Iloprost on the clustering of VE-cadherin at cell junctions.
Methodology:
-
Culture human dermal microvascular endothelial cells (HDMECs).
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Treat the cells with Iloprost (e.g., 100 nM) for various time points (e.g., 30 min, 1h, 2h, 4h).
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After incubation, fix the cells and perform immunofluorescence staining for VE-cadherin.
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Capture images using a fluorescence microscope.
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Quantify the fluorescence intensity of VE-cadherin at the cell-cell junctions.
Quantitative Data Summary:
| Treatment | Incubation Time | VE-cadherin Junctional Fluorescence (Mean ± SD) |
| Normal ECs | 2 hours | 29.7 ± 3.4 |
| SSc ECs + Iloprost | 2 hours | 37.3 ± 4.3 |
Data adapted from a study on normal and systemic sclerosis (SSc) endothelial cells (ECs).
Visualizing Key Processes
To further aid in understanding the experimental considerations for this compound treatment, the following diagrams illustrate the core signaling pathway and a logical workflow for optimizing incubation time.
Caption: this compound signaling pathway.
Caption: Workflow for optimizing incubation time.
References
Validation & Comparative
A Comparative Analysis of 15(R)-Iloprost and 15(S)-Iloprost Efficacy
For Researchers, Scientists, and Drug Development Professionals
Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vasospastic diseases.[1] As a chiral molecule, Iloprost exists as two stereoisomers, 15(R)-Iloprost and 15(S)-Iloprost. This guide provides an objective comparison of the efficacy of these two isomers, supported by experimental data, to inform research and drug development.
Executive Summary
Experimental evidence demonstrates a significant difference in the biological activity of the two stereoisomers of Iloprost. The 15(S)-Iloprost isomer is markedly more potent than the this compound isomer in its primary therapeutic effects, including inhibition of platelet aggregation and binding to the prostacyclin receptor. This disparity in efficacy underscores the importance of stereochemistry in the pharmacological activity of Iloprost.
Data Presentation
Table 1: Comparison of Platelet Aggregation Inhibition
| Isomer | Potency in Inhibiting Collagen-Induced Platelet Aggregation |
| 15(S)-Iloprost | 20-fold more potent than this compound |
| This compound | - |
Data sourced from a study comparing the biological activity of the two isomers.
Table 2: Comparison of Platelet Receptor Binding Affinity
| Isomer | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) |
| 15(S)-Iloprost | 13.4 nM | 665 fmol/mg protein |
| This compound | 288 nM | 425 fmol/mg protein |
A lower Kd value indicates a higher binding affinity. Data obtained from equilibrium binding of Iloprost isomers to platelet membrane receptors.
While it is reported that the 15(S) isomer exhibits a higher potency in dilating blood vessels compared to the 15(R) isomer, specific quantitative data such as EC50 values for vasodilation were not available in the reviewed literature.[2][3]
Signaling Pathway
Iloprost exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1] cAMP then activates Protein Kinase A (PKA), leading to a cascade of downstream effects that result in vasodilation and inhibition of platelet aggregation.
Experimental Protocols
Platelet Aggregation Inhibition Assay
Objective: To determine the inhibitory effect of this compound and 15(S)-Iloprost on platelet aggregation.
Methodology: Light Transmission Aggregometry (LTA)
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Preparation of Platelet-Rich Plasma (PRP):
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Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
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Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
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Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes. PPP is used as a reference for 100% light transmission.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
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Pre-warm the PRP samples to 37°C in an aggregometer cuvette with a magnetic stir bar.
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Add varying concentrations of this compound or 15(S)-Iloprost to the PRP and incubate for a specified time (e.g., 2 minutes).
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Induce platelet aggregation by adding a submaximal concentration of an agonist, such as collagen.
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Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
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The percentage of aggregation is calculated relative to the light transmission of the PPP.
-
The concentration of each isomer required to inhibit 50% of the maximal aggregation (IC50) is determined to compare their potency.
-
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) and the total number of binding sites (Bmax) of this compound and 15(S)-Iloprost for the prostacyclin receptor on platelet membranes.
Methodology: Radioligand Binding Assay
-
Preparation of Platelet Membranes:
-
Isolate platelets from whole blood by centrifugation.
-
Lyse the platelets in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
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Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a series of tubes, incubate a fixed amount of platelet membrane protein with increasing concentrations of radiolabeled Iloprost (e.g., [3H]-Iloprost).
-
To determine non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of unlabeled Iloprost to saturate the specific binding sites.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
-
Data Analysis:
-
Plot the specific binding data against the concentration of the radioligand.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values for each isomer.
-
Conclusion
The available data strongly indicate that the 15(S)-Iloprost isomer is the more biologically active form of the molecule. Its significantly higher potency in inhibiting platelet aggregation and its greater affinity for the prostacyclin receptor suggest that it is the primary contributor to the therapeutic effects of Iloprost. These findings are critical for the development of more effective and specific therapeutic agents targeting the prostacyclin pathway. Further research to quantify the vasodilatory potency of each isomer would provide a more complete understanding of their differential efficacy.
References
comparative analysis of iloprost isomers on receptor binding
For Researchers, Scientists, and Drug Development Professionals
Iloprost, a stable synthetic analogue of prostacyclin (PGI₂), is a cornerstone in the treatment of pulmonary arterial hypertension and other vasospastic disorders. Its therapeutic efficacy is intrinsically linked to its interaction with prostanoid receptors, primarily the prostacyclin (IP) receptor. Iloprost is synthesized as a mixture of stereoisomers, principally the 16(S) and 16(R) isomers, which exhibit distinct pharmacological profiles. This guide provides a detailed comparative analysis of these isomers, focusing on their receptor binding affinities and subsequent signaling pathways, supported by experimental data.
Comparative Receptor Binding Affinity of Iloprost Isomers
The differential binding of iloprost's stereoisomers to their target receptors is a critical determinant of their biological activity. The 16(S) isomer consistently demonstrates a significantly higher affinity for the platelet IP receptor compared to its 16(R) counterpart. This disparity in binding affinity directly translates to a marked difference in potency.
| Isomer | Receptor | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Potency (Inhibition of Collagen-Induced Platelet Aggregation) |
| 16(S)-Iloprost | Platelet IP Receptor | 13.4 nM[1] | 665 fmol/mg protein[1] | 20-fold more potent than 16(R) isomer[1] |
| 16(R)-Iloprost | Platelet IP Receptor | 288 nM[1] | 425 fmol/mg protein[1] |
While the primary therapeutic effects of iloprost are mediated through the IP receptor, it also interacts with other prostanoid receptors, which can contribute to its overall pharmacological profile and potential side effects. The binding affinities of a mixture of iloprost isomers to various human prostanoid receptors are summarized below. It is important to note that the 16(S) isomer is the biologically more active component.
| Receptor | Binding Affinity (Ki) of Iloprost |
| EP1 | 1.1 nM |
| IP | 3.9 nM |
| EP3 | Low Affinity |
| EP4 | Low Affinity |
| FP | Low Affinity |
| DP1 | Very Low Affinity |
| EP2 | Very Low Affinity |
| TP | Very Low Affinity |
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key experiments cited.
Receptor Binding Assays (Equilibrium Binding by Rapid Filtration)
This method is employed to determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of a ligand for its receptor.
-
Membrane Preparation: Platelet membranes are prepared from human blood. The platelets are isolated and then lysed to release the membrane fractions, which are subsequently purified through centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Incubation: The platelet membranes are incubated with varying concentrations of radiolabeled iloprost isomers in a binding buffer. The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound ligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding. The Kd and Bmax values are then determined by analyzing the saturation binding data using non-linear regression analysis.
Radioligand Displacement Assays
This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.
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Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells are transfected to express the specific human prostanoid receptor of interest. Membranes from these cells are then prepared.
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Competitive Binding: A fixed concentration of a specific radioligand for the receptor is incubated with the cell membranes in the presence of increasing concentrations of unlabeled iloprost.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the bound ligand is then quantified.
-
Data Analysis: The concentration of iloprost that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
Upon binding to the IP receptor, iloprost initiates a well-defined signaling cascade. The IP receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit (Gαs).
Caption: Iloprost-IP receptor signaling pathway.
The activation of the Gs protein leads to the stimulation of adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the ultimate cellular responses, which include vasodilation and the inhibition of platelet aggregation.
Experimental Workflow
The process of characterizing the receptor binding of iloprost isomers follows a structured workflow, from sample preparation to data interpretation.
Caption: Workflow for receptor binding analysis.
References
Cross-Validation of 15(R)-Iloprost Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 15(R)-Iloprost, a stable synthetic analogue of prostacyclin (PGI2), across various cell lines. Iloprost is a potent therapeutic agent known for its vasodilatory, anti-platelet, cytoprotective, and anti-proliferative effects.[1][2][3] Understanding its activity profile in different cellular contexts is crucial for elucidating its mechanism of action and exploring novel therapeutic applications.
Comparative Analysis of this compound Activity
The biological effects of Iloprost are mediated primarily through the activation of the prostacyclin receptor (IP), a G-protein coupled receptor that stimulates adenylyl cyclase and elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This signaling cascade triggers a range of downstream effects that vary depending on the cell type. The following table summarizes the observed activities of Iloprost in different cell lines based on available experimental data.
| Cell Line | Cell Type | Key Biological Activity | Observed Effect | Signaling Pathway Implication |
| Human Platelets | Primary Cells | Inhibition of Aggregation | Dose-dependent inhibition of platelet aggregation and apoptosis. Reversal of exercise-induced hyperaggregation. | Elevation of cAMP and Protein Kinase A (PKA) activity. |
| Human Dermal Endothelial Cells (SSc) | Endothelial | Enhanced Barrier Function, Angiogenesis | Increased VE-cadherin clustering, restored barrier function, promoted angiogenesis, and inhibited endothelial-to-mesenchymal transition (Endo-MT). | VE-cadherin signaling. |
| Human Pulmonary Artery Endothelial Cells | Endothelial | Barrier Protection, Anti-inflammatory | Attenuated lipopolysaccharide (LPS)-induced disruption of the endothelial monolayer and suppressed inflammatory signaling. | cAMP/PKA, Rac signaling, attenuation of NF-κB and p38 MAPK pathways. |
| Human Pulmonary Microvascular Endothelial Cells | Endothelial | Antioxidant, Anti-fibrotic | Counteracted oxidative stress and collagen synthesis induced by sera from scleroderma patients. | Modulation of oxidative markers. |
| A2780 & SKOV3 | Ovarian Cancer | Inhibition of Invasion and Migration | Significantly inhibited cancer cell migration and invasion in a dose-dependent manner. | Downregulation of MMP-2 via the IP-mediated PKA pathway, leading to inactivation of Akt and p38. |
| A549 | Lung Adenocarcinoma | Induction of Cellular Senescence | Induced robust cellular senescence, characterized by increased SA-β-galactosidase activity and expression of senescence markers. | Wnt/Frizzled receptor pathway. |
| Human Cardiac Fibroblasts | Fibroblast | Anti-fibrotic | Reduced TGF-β1-induced connective tissue growth factor expression, procollagen mRNA expression, and fibroblast activation and migration. | PKA-dependent pathway, induction of MMP-9 and autophagy. |
| Human Lung Fibroblasts | Fibroblast | Inhibition of Proliferation | Concentration-dependent inhibition of PDGF-induced proliferation. | Sustained cAMP signal in the nucleus. |
| Human Bronchial Epithelial Cells | Epithelial | Chemoprevention | Increased expression of PPARγ, CES1, and E-cadherin, and decreased expression of COX2 and Vimentin. | Activation of PPARγ. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Iloprost activity.
Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Treatment: PRP is incubated with varying concentrations of Iloprost or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Aggregation Measurement: Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP) or collagen. The change in light transmission is monitored over time using a platelet aggregometer.
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the maximal aggregation in the presence of Iloprost to that of the vehicle control.
Endothelial Cell Barrier Function Assay (Transendothelial Electrical Resistance - TEER)
-
Cell Culture: Human pulmonary artery endothelial cells are seeded onto gold microelectrodes in culture wells and grown to confluence.
-
Treatment: Confluent endothelial monolayers are pre-treated with Iloprost or vehicle for a specified duration (e.g., 15 minutes).
-
Challenge: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the wells to induce barrier disruption.
-
TEER Measurement: Transendothelial electrical resistance is measured continuously using an electric cell-substrate impedance sensing system. A decrease in resistance indicates increased permeability.
-
Data Analysis: The change in TEER over time is plotted to assess the protective effect of Iloprost against the LPS-induced drop in resistance.
Cancer Cell Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: The upper chamber of a Transwell insert with a porous membrane (e.g., 8 µm pore size) is coated with Matrigel to simulate the extracellular matrix.
-
Cell Seeding: Human ovarian cancer cells (e.g., A2780 or SKOV3) are serum-starved, resuspended in a serum-free medium containing different concentrations of Iloprost, and seeded into the upper chamber.
-
Chemoattraction: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The chambers are incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of invading cells in the Iloprost-treated groups is compared to the control group to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling cascades and experimental procedures can aid in understanding the complex biological processes involved.
Caption: General signaling pathway of Iloprost via the IP receptor and cAMP/PKA cascade.
Caption: Workflow for assessing cancer cell invasion using a Boyden chamber assay.
References
- 1. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Iloprost used for? [synapse.patsnap.com]
- 3. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Iloprost? [synapse.patsnap.com]
Validating the In Vivo Hypotensive Effects of 15(R)-Iloprost: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo hypotensive effects of 15(R)-Iloprost, a synthetic prostacyclin analog, with other therapeutic alternatives. It is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to this compound
Iloprost is a stable, synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic conditions.[1][2][3] Its primary therapeutic action stems from its potent vasodilatory properties, which lead to a reduction in blood pressure, particularly in the pulmonary vasculature.[3][4] Iloprost is a mixture of two diastereoisomers, 15(R)- and 15(S)-Iloprost. This guide focuses on the validation of the hypotensive effects of the 15(R) isomer, which is an active component contributing to the drug's overall efficacy.
Mechanism of Action: Vasodilation Signaling Pathway
Iloprost exerts its vasodilatory effect by mimicking the action of endogenous prostacyclin. It binds to the prostacyclin I receptor (IP receptor), a G-protein coupled receptor (GPCR), on the surface of vascular smooth muscle cells. This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.
Comparative Analysis with Alternative Hypotensive Agents
Iloprost is one of several agents used to treat PAH. Its performance is best understood in comparison to other drug classes targeting this condition, including other prostacyclin analogs, endothelin receptor antagonists (ERAs), and phosphodiesterase-5 (PDE-5) inhibitors.
| Drug Class | Examples | Mechanism of Action | Key Efficacy Endpoints |
| Prostacyclin Analogs | Iloprost , Epoprostenol, Treprostinil, Beraprost | Mimic endogenous prostacyclin, causing potent vasodilation and inhibiting platelet aggregation. | Improve exercise capacity (6MWD), hemodynamics (decrease mPAP, PVR), and symptoms. Epoprostenol is the only one shown to reduce mortality in idiopathic PAH. |
| Endothelin Receptor Antagonists (ERAs) | Bosentan, Ambrisentan | Block endothelin-1 receptors, preventing vasoconstriction and smooth muscle proliferation. | Improve 6MWD and hemodynamics. |
| Phosphodiesterase-5 (PDE-5) Inhibitors | Sildenafil, Tadalafil | Inhibit PDE-5, increasing cGMP levels, which enhances the nitric oxide signaling pathway, leading to pulmonary vasodilation. | Improve 6MWD and hemodynamics. |
Quantitative Data on Hypotensive Effects
The following tables summarize quantitative data from in vivo studies demonstrating the hypotensive effects of Iloprost.
Table 1: Hemodynamic Effects of Intravenous Iloprost in a Rat Model of Chronic PAH
| Parameter | Baseline (Mean ± SEM) | Post-Iloprost (20 µg/kg IV) (Mean ± SEM) | P-value |
| RV Systolic Pressure (mmHg) | 39.83 ± 1.62 | 39.2 ± 1.19 | NS |
| RV Ejection Fraction (%) | 48.0 | 52.5 | < 0.05 |
| Pulmonary Vascular Resistance (Wood units) | 0.50 ± 0.05 | 0.33 ± 0.05 | < 0.05 |
| Cardiac Output (mL/min) | 47.3 | 51.1 | 0.07 |
RV: Right Ventricular; NS: Not Significant
Table 2: Hemodynamic Effects of Intravenous Iloprost in Human Subjects
| Parameter | Change from Baseline (4 ng/kg/min IV) |
| Mean Arterial Pressure | -15% |
| Total Peripheral Resistance | -31% |
| Pulmonary Vascular Resistance | -34% |
| Cardiac Index | +26% |
| Heart Rate | +11% |
Table 3: Comparative Efficacy of Prostacyclin Analogs on 6-Minute Walk Distance (6MWD)
| Drug vs. Placebo | Improvement in 6MWD (meters) |
| Epoprostenol | 47 m |
| Iloprost | 36 m |
| Treprostinil | 16 m |
Experimental Protocols
Validating the in vivo hypotensive effects of a compound like this compound typically involves inducing pulmonary hypertension in an animal model, followed by therapeutic intervention and hemodynamic assessment.
Protocol: Monocrotaline-Induced PAH in Rats
A widely used preclinical model for PAH involves a single injection of monocrotaline (MCT) in rats, which causes progressive pulmonary vascular remodeling and hypertension.
-
Induction of PAH: Healthy male Sprague-Dawley rats receive a single intraperitoneal injection of monocrotaline (e.g., 60 mg/kg).
-
Disease Development: The animals are monitored for a period of several weeks (e.g., 6 weeks) to allow for the development of chronic PAH and right ventricular hypertrophy.
-
Hemodynamic Assessment (Baseline): Rats are anesthetized, and a pressure-volume catheter is inserted into the right ventricle via the jugular vein to perform baseline measurements of parameters like right ventricular systolic pressure (RVSP), cardiac output (CO), and pulmonary vascular resistance (PVR).
-
Drug Administration: A fixed dose of Iloprost (e.g., 20 µg/kg) is administered via intravenous infusion.
-
Hemodynamic Assessment (Post-Treatment): Measurements are repeated 10-15 minutes after the infusion to assess the acute effects of the drug on the cardiovascular system.
-
Data Analysis: Pre- and post-treatment data are statistically compared to determine the significance of the observed hypotensive and hemodynamic effects.
Conclusion
The experimental data robustly validate the in vivo hypotensive effects of this compound. Its mechanism of action, centered on the prostacyclin signaling pathway, results in significant vasodilation and a reduction in pulmonary vascular resistance. While other potent alternatives like epoprostenol may show greater efficacy in certain clinical endpoints such as 6MWD, Iloprost remains a valuable therapeutic agent for PAH. The experimental protocols outlined provide a standardized framework for the continued investigation and comparison of Iloprost and novel hypotensive compounds.
References
A Comparative Guide to the Differential Effects of Iloprost Epimers on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 16(S) and 16(R) epimers of iloprost, a synthetic prostacyclin analog, and their differential effects on platelet aggregation. The information presented herein is supported by experimental data to assist in research and development involving antiplatelet therapies.
Introduction
Iloprost is a stable analog of prostacyclin (PGI2) used for its vasodilatory and anti-platelet properties.[1] It is commercially available as a mixture of two stereoisomers, the 16(S) and 16(R) epimers.[2] Understanding the distinct pharmacological profiles of these epimers is crucial for the development of more targeted and effective therapeutic agents. This guide elucidates the differences in their biological activity, receptor binding affinity, and the underlying signaling mechanisms.
Mechanism of Action
Iloprost exerts its anti-platelet effects by activating the prostacyclin receptor (IP receptor) on the surface of platelets.[1] This G-protein coupled receptor is linked to the Gsα subunit, which, upon activation, stimulates adenylyl cyclase.[3] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] An elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins that ultimately inhibit platelet activation and aggregation. This signaling cascade is central to the anti-thrombotic effects of iloprost.
Comparative Efficacy on Platelet Aggregation
Experimental evidence demonstrates a significant difference in the potency of the two iloprost epimers in inhibiting platelet aggregation. The 16(S) epimer is considerably more effective than the 16(R) epimer.
| Epimer | IC50 for Collagen-Induced Platelet Aggregation | Potency Ratio (S vs. R) |
| 16(S)-Iloprost | ~1.4 nM (Calculated from relative potency) | ~20-fold more potent |
| 16(R)-Iloprost | ~28 nM (Calculated from relative potency) |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The 16(S) isomer is approximately 20 times more potent than the 16(R) isomer in inhibiting collagen-induced platelet aggregation.
Comparative Receptor Binding Affinity
The differential effects of the iloprost epimers on platelet aggregation are directly correlated with their binding affinities to the platelet IP receptor. The 16(S) epimer exhibits a much higher affinity for the receptor compared to the 16(R) epimer.
| Epimer | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Association Rate (k_on) at 15 nM |
| 16(S)-Iloprost | 13.4 nM | 665 fmol/mg protein | 0.036 s⁻¹ |
| 16(R)-Iloprost | 288 nM | 425 fmol/mg protein | 0.001 s⁻¹ |
Kd (Dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. Bmax (Maximum binding capacity) reflects the total number of receptors. The data clearly shows that the 16(S) epimer has a significantly lower Kd and a faster association rate, explaining its superior biological activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to determine the differential effects of iloprost epimers.
Collagen-Induced Platelet Aggregation Assay
This assay measures the ability of iloprost epimers to inhibit platelet aggregation induced by collagen.
-
Platelet Preparation: Human blood is collected in anticoagulant (e.g., trisodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.
-
Assay Procedure:
-
Aliquots of PRP or washed platelets are pre-incubated with varying concentrations of either the 16(S) or 16(R) iloprost epimer or a vehicle control at 37°C for a specified time (e.g., 20 minutes).
-
Platelet aggregation is initiated by adding a collagen solution (e.g., 1 µg/mL).
-
The change in light transmittance, which corresponds to the degree of platelet aggregation, is monitored over time using a platelet aggregometer.
-
-
Data Analysis: The IC50 value for each epimer is calculated from the dose-response curve of inhibition of platelet aggregation.
Platelet Receptor Binding Assay
This assay quantifies the binding affinity of the iloprost epimers to the IP receptor on platelet membranes.
-
Platelet Membrane Preparation: Platelets are lysed, and the cell membranes are isolated by differential centrifugation. The protein concentration of the membrane preparation is determined.
-
Binding Assay (Rapid Filtration Method):
-
Platelet membranes are incubated with a radiolabeled iloprost isomer (e.g., [³H]-iloprost) at various concentrations, either alone (for total binding) or in the presence of a high concentration of unlabeled iloprost (for non-specific binding).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by Scatchard analysis of the saturation binding data.
Conclusion
The 16(S) and 16(R) epimers of iloprost exhibit markedly different potencies in inhibiting platelet aggregation, with the 16(S) epimer being significantly more active. This difference in biological activity is a direct consequence of its higher binding affinity for the platelet IP receptor. These findings underscore the importance of stereochemistry in drug design and development. For researchers and pharmaceutical scientists, the selective use of the 16(S)-iloprost epimer could lead to the development of more potent and specific anti-platelet therapies with potentially fewer off-target effects.
References
- 1. Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of 15(R)-Iloprost and Epoprostenol for Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between prostacyclin analogs is critical for advancing therapeutic strategies, particularly in cardiovascular and pulmonary diseases. This guide provides a detailed comparative study of 15(R)-Iloprost, a stable synthetic analog of prostacyclin, and epoprostenol, the synthetic form of endogenous prostacyclin (PGI2).
This publication objectively compares the performance of these two compounds, presenting supporting experimental data in clearly structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to aid in experimental design and interpretation.
At a Glance: Key Physicochemical and Pharmacokinetic Properties
| Property | This compound | Epoprostenol |
| Chemical Stability | Chemically stable carbacyclin analog | Unstable at physiological pH and temperature |
| Half-life | Approximately 20-30 minutes[1] | Approximately 3-6 minutes[2] |
| Administration | Intravenous, Inhaled[1] | Continuous intravenous infusion[2][3] |
| Stereochemistry | A single stereoisomer of Iloprost. Iloprost is a mixture of 16(S) and 16(R) isomers. | A single biologically active molecule |
Mechanism of Action: A Shared Pathway with Subtle Differences
Both this compound and epoprostenol exert their primary effects by acting as agonists of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP is the cornerstone of their therapeutic effects, initiating a signaling cascade that results in vasodilation and potent inhibition of platelet aggregation.
The downstream effects of increased cAMP include the activation of protein kinase A (PKA), which phosphorylates various target proteins. In vascular smooth muscle cells, this leads to the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation. In platelets, elevated cAMP levels inhibit platelet activation and aggregation, contributing to the antithrombotic properties of these compounds.
Comparative Performance: Experimental Data
Receptor Binding Affinity
A key determinant of a drug's potency is its affinity for its target receptor. The following table summarizes the available data on the binding affinity of iloprost and epoprostenol to the prostacyclin (IP) receptor. It is important to note that the data for each compound are derived from different studies and experimental conditions, which may influence the absolute values.
| Compound | Receptor | Cell Type/Membrane Source | Radioligand | Ki / Kd (nM) | Citation |
| Iloprost | Human IP | HEK-293 cells | [3H]Iloprost | 3.9 (Ki) | |
| Iloprost | Human EP1 | HEK-293 cells | [3H]PGE2 | 1.1 (Ki) | |
| 16(R)-Iloprost | Platelet Membranes | Human Platelets | [3H]Iloprost | 288 (Kd) | |
| 16(S)-Iloprost | Platelet Membranes | Human Platelets | [3H]Iloprost | 13.4 (Kd) | |
| Epoprostenol | High-affinity site | Human Platelets | [3H]PGI2 | 16 (Kd) |
Ki: Inhibition constant; Kd: Dissociation constant. Lower values indicate higher binding affinity.
Iloprost demonstrates high affinity for the human IP receptor, and notably, also exhibits high affinity for the EP1 receptor. The stereoisomers of iloprost show a significant difference in binding affinity, with the 16(S) isomer having a much higher affinity than the 16(R) isomer. Epoprostenol also displays high affinity for its receptor on human platelets.
Inhibition of Platelet Aggregation
The anti-platelet activity of these compounds is a critical aspect of their therapeutic potential. The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of platelet aggregation.
| Compound | Agonist | Platelet Source | IC50 (nM) | Citation |
| 16(R)-Iloprost | Collagen | Human | 65 | |
| 16(S)-Iloprost | Collagen | Human | ~3.25* | |
| Iloprost (racemic) | Collagen | Human (Normal Subjects) | 0.51 ± 0.06 | |
| Epoprostenol | ADP | Human | Not directly compared in the same study |
Calculated based on the finding that the 16(S) isomer is 20-times more potent than the 16(R) isomer.
The data clearly indicates the stereospecificity of iloprost's anti-platelet activity, with the 16(S) isomer being significantly more potent than the this compound (16(R)-Iloprost).
Vasodilation
The vasodilatory properties of these prostacyclin analogs are fundamental to their use in conditions like pulmonary arterial hypertension. While direct comparative in vitro studies on isolated pulmonary arteries are limited, clinical and preclinical data provide insights into their effects.
| Compound | Experimental Model | Key Findings | Citation |
| Iloprost | Isolated human pulmonary arteries | Induced vasorelaxation, with response dependent on the pre-constricting agent. | |
| Epoprostenol | Patients with primary pulmonary hypertension | Reduced mean pulmonary arterial pressure and total pulmonary resistance. |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki or Kd) of this compound and epoprostenol for the prostacyclin (IP) receptor.
Materials:
-
HEK-293 cells stably expressing the human IP receptor.
-
Cell membrane preparations from these cells.
-
Radioligand (e.g., [3H]Iloprost).
-
Test compounds: this compound and epoprostenol.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Culture and harvest HEK-293 cells expressing the IP receptor. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound or epoprostenol) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled ligand.
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
Objective: To determine the inhibitory effect (IC50) of this compound and epoprostenol on platelet aggregation.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., adenosine diphosphate (ADP) or collagen).
-
Test compounds: this compound and epoprostenol.
-
Light transmission aggregometer.
Procedure:
-
PRP Preparation: Collect blood into citrate tubes. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Keep the remaining blood to prepare PPP by centrifuging at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP.
-
Aggregation Measurement: Pipette PRP into the aggregometer cuvettes and allow it to stabilize at 37°C. Set 0% aggregation with PRP and 100% aggregation with PPP.
-
Inhibition Assay: Add various concentrations of the test compound (this compound or epoprostenol) or vehicle control to the PRP and incubate for a short period (e.g., 2 minutes).
-
Initiate Aggregation: Add the platelet agonist (e.g., ADP) to induce aggregation and record the change in light transmission for a set time (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximum aggregation for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.
In Vitro Vasodilation Assay (Pulmonary Artery Rings)
Objective: To assess and compare the vasodilatory potency of this compound and epoprostenol on isolated pulmonary arteries.
Materials:
-
Isolated pulmonary artery segments (e.g., from rats or humans).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Isometric force transducer and data acquisition system.
-
Vasoconstrictor agent (e.g., phenylephrine or U46619, a thromboxane A2 analog).
-
Test compounds: this compound and epoprostenol.
Procedure:
-
Tissue Preparation: Dissect the pulmonary artery and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in the organ baths between two hooks, with one connected to a force transducer.
-
Equilibration: Allow the rings to equilibrate under a resting tension for about 60-90 minutes, with periodic washing with fresh buffer.
-
Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine) to achieve a stable plateau.
-
Cumulative Concentration-Response: Once a stable contraction is achieved, add cumulative concentrations of the test compound (this compound or epoprostenol) to the bath.
-
Data Recording: Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction tension. Plot the concentration-response curve and determine the EC50 (half-maximal effective concentration) for each compound.
Conclusion
Both this compound and epoprostenol are potent activators of the prostacyclin signaling pathway, leading to vasodilation and inhibition of platelet aggregation. Epoprostenol is the endogenous ligand, characterized by its high potency but significant chemical instability. This compound, as a stable analog, offers a longer duration of action. The available data suggests that the stereochemistry of iloprost is critical for its biological activity, with the 16(S) isomer being significantly more potent than the 15(R) isomer in both receptor binding and anti-platelet effects. While both compounds are valuable tools in cardiovascular and pulmonary research, the choice between them will depend on the specific experimental goals, with considerations for stability, duration of action, and receptor selectivity. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the subtle yet important differences in their pharmacological profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of equimolar concentrations of iloprost, prostacyclin, and prostaglandin E1 on human platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytoprotective Properties of 15(R)-Iloprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytoprotective properties of 15(R)-Iloprost, a stable synthetic analogue of prostacyclin PGI2, with other notable cytoprotective agents. The information presented is supported by experimental data from preclinical and clinical studies, offering a comprehensive resource for evaluating its therapeutic potential.
Overview of Cytoprotective Mechanisms
Cytoprotection refers to the ability of a compound to protect cells from damage induced by a variety of noxious agents. This protection is often independent of systemic effects like acid neutralization. The agents discussed in this guide employ distinct yet sometimes overlapping mechanisms to achieve this cellular defense.
This compound , as a prostacyclin analogue, exerts its effects primarily through the activation of the prostacyclin (IP) receptor. This interaction triggers a cascade of intracellular events leading to vasodilation, inhibition of platelet aggregation, preservation of mitochondrial function, and a reduction in oxidative stress[1]. These multifaceted actions contribute to its ability to protect tissues from ischemic and oxidative damage[1].
Misoprostol , a synthetic prostaglandin E1 analogue, is another potent cytoprotective agent. Its mechanism involves the stimulation of prostaglandin E1 receptors on parietal cells, leading to a decrease in gastric acid secretion[2]. Furthermore, it enhances mucosal defense by increasing mucus and bicarbonate secretion and improving mucosal blood flow[3].
N-acetylcysteine (NAC) is a well-established antioxidant with cytoprotective properties. Its primary mechanism involves replenishing intracellular levels of glutathione (GSH), a critical endogenous antioxidant[3]. NAC also functions as a direct scavenger of reactive oxygen species (ROS) and has been shown to trigger the production of hydrogen sulfide (H2S) and sulfane sulfur species, which are potent antioxidants.
Comparative Analysis of Cytoprotective Efficacy
Direct quantitative comparisons of the cytoprotective efficacy of these agents across standardized assays are limited in the available literature. However, data from individual studies provide insights into their relative potencies and effects on various cellular processes.
Table 1: Comparison of Effects on Oxidative Stress Markers
| Agent | Marker Measured | Model | Key Findings | Reference |
| This compound | Malondialdehyde (MDA) | Patients with Systemic Sclerosis | Iloprost infusion decreased blood levels of MDA. | |
| Superoxide Dismutase (SOD) & Catalase | Patients with Systemic Sclerosis | Iloprost infusion improved the levels of natural antioxidants SOD and catalase. | ||
| Glutathione (GSH) | Ischemia-reperfusion in rat brain | Iloprost treatment significantly increased GSH levels. | ||
| Misoprostol | Malondialdehyde (MDA) | APP/PS1 mice (Alzheimer's model) | Misoprostol significantly blunted the increase in MDA content. | |
| Superoxide Dismutase (SOD) | APP/PS1 mice (Alzheimer's model) | Misoprostol significantly blunted the decrease in SOD activity. | ||
| N-acetylcysteine | Malondialdehyde (MDA) | Ischemia-reperfusion in rat skeletal muscle | NAC was effective in decreasing ischemia-related tissue injury. | |
| Total Oxidant Status | Ischemia-reperfusion in rat skeletal muscle | NAC lowered the total oxidant status compared to the control group. |
Table 2: Comparison of Effects on Apoptosis and Cell Viability
| Agent | Assay | Model | Key Findings | Reference |
| This compound | Mitochondrial Membrane Potential (ΔΨm) | Platelets | Concentration-dependently inhibited ΔΨm depolarization. | |
| Caspase-3 Activity | Platelets | Reduced caspase-3 activity. | ||
| Cell Viability | Human Periodontal Ligament Cells | Did not affect cell proliferation at concentrations of 10⁻⁹–10⁻⁶ M. | ||
| Misoprostol | Apoptosis | Conjunctiva-derived epithelial cells | Produced proapoptotic effects, but lower than its preservative (BAC). | |
| N-acetylcysteine | Cell Viability | Spinal cord ischemia in rabbits | Mean viability index was higher than the control group. | |
| Apoptosis | ROS-induced cytotoxicity in HK-2 cells | Almost completely abolished cytotoxicity. |
Note: Direct comparative studies with standardized IC50 values for cytotoxicity between Iloprost and Misoprostol were not identified in the reviewed literature.
Signaling Pathways
The cytoprotective effects of these agents are mediated by distinct signaling pathways.
This compound Signaling Pathway
Iloprost binds to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation, inhibition of platelet aggregation, and other cytoprotective effects.
Caption: this compound signaling pathway.
Misoprostol Signaling Pathway
Misoprostol acts on the prostaglandin E2 (EP) receptors, which are also GPCRs. Depending on the receptor subtype, it can either increase intracellular calcium (via Gq) or decrease cAMP (via Gi), or increase cAMP (via Gs). The cytoprotective effects in the gastric mucosa are primarily mediated through EP3 receptors, which are coupled to Gi, leading to decreased gastric acid secretion, and potentially other pathways that enhance mucosal defense.
Caption: Misoprostol signaling pathway.
N-acetylcysteine (NAC) Cytoprotective Mechanism
NAC's cytoprotective actions are primarily intracellular and multifaceted, focusing on combating oxidative stress.
Caption: N-acetylcysteine cytoprotective mechanism.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate cytoprotective properties.
Measurement of Oxidative Stress Markers
4.1.1. Malondialdehyde (MDA) Assay (TBARS Assay)
This assay quantifies lipid peroxidation by measuring MDA, a major byproduct.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (MDA-TBA₂), which is measured spectrophotometrically.
-
Procedure:
-
Prepare a 10% w/v tissue homogenate or use cell lysate in cold buffer.
-
Add BHT reagent to prevent further oxidation.
-
Add acid reagent (e.g., trichloroacetic acid) to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant.
-
Incubate at 95°C for 60 minutes.
-
Cool and measure the absorbance at 532 nm.
-
Quantify MDA concentration using a standard curve prepared with a known MDA standard (e.g., from hydrolysis of 1,1,3,3-tetramethoxypropane).
-
Caption: Workflow for MDA Assay.
4.1.2. Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of the antioxidant enzyme SOD.
-
Principle: A water-soluble tetrazolium salt (WST-1) is reduced by superoxide anions to a colored formazan product. SOD scavenges the superoxide anions, thereby inhibiting the color development. The extent of inhibition is proportional to the SOD activity.
-
Procedure:
-
Prepare cell or tissue lysate.
-
In a 96-well plate, add sample, WST working solution, and enzyme working solution (containing xanthine oxidase to generate superoxide).
-
Incubate at 37°C for 20 minutes.
-
Read the absorbance at 450 nm.
-
Calculate the percentage of inhibition of the formazan formation to determine SOD activity, often expressed in units/mg protein.
-
4.1.3. Glutathione (GSH) Assay
This assay quantifies the total glutathione (GSH and GSSG) levels.
-
Principle: This is an enzymatic recycling assay. GSH is oxidized by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form GSSG and 5-thio-2-nitrobenzoic acid (TNB), which is yellow. GSSG is then reduced back to GSH by glutathione reductase using NADPH. The rate of TNB formation is proportional to the total glutathione concentration.
-
Procedure:
-
Prepare deproteinized sample extracts using an acid like 5-sulfosalicylic acid (SSA).
-
In a 96-well plate, add the sample, DTNB, and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Measure the rate of increase in absorbance at 412 nm.
-
Quantify total glutathione using a standard curve of known GSH concentrations.
-
Assessment of Apoptosis
4.2.1. Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-1)
This assay detects early-stage apoptosis by measuring changes in mitochondrial membrane potential.
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.
-
Procedure:
-
Culture cells and treat with the test compound.
-
Incubate cells with JC-1 staining solution at 37°C for 15-30 minutes.
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.
-
4.2.2. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: Activated caspase-3 in apoptotic cells cleaves a specific substrate (e.g., DEVD-pNA or DEVD-AFC), releasing a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-trifluoromethyl coumarin, AFC). The amount of released product is proportional to the caspase-3 activity.
-
Procedure:
-
Induce apoptosis in cells and prepare cell lysates.
-
In a 96-well plate, add cell lysate and the caspase-3 substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 400/505 nm (for AFC).
-
Calculate the fold-increase in caspase-3 activity compared to an untreated control.
-
Caption: General workflows for apoptosis assays.
Conclusion
References
Side-by-Side Analysis of 15(R)-Iloprost and Selexipag: A Comparative Guide for Researchers
This guide provides a detailed, data-driven comparison of two key prostacyclin pathway agonists used in the research and treatment of pulmonary arterial hypertension (PAH): 15(R)-Iloprost, a stable synthetic analog of prostacyclin (PGI2), and Selexipag, a first-in-class selective, non-prostanoid prostacyclin receptor (IP receptor) agonist.
Mechanism of Action: Targeting the Prostacyclin Pathway
Both iloprost and selexipag exert their primary therapeutic effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) located on the surface of vascular smooth muscle cells and platelets.[1] Activation of the IP receptor stimulates the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2][3] Elevated cAMP leads to the activation of Protein Kinase A (PKA), resulting in vasodilation and inhibition of smooth muscle cell proliferation, two critical effects in mitigating the pathology of PAH.[2][3]
A key distinction lies in their chemical nature and receptor selectivity. Iloprost is a prostacyclin analog and shares structural similarities with endogenous prostanoids. This can lead to binding and activation of other prostanoid receptors, such as EP1 and EP3, which may contribute to off-target effects. In contrast, selexipag is a non-prostanoid agonist. It is a prodrug that is rapidly hydrolyzed to its active metabolite, ACT-333679 (also known as MRE-269), which is a potent and highly selective agonist for the IP receptor. This high selectivity is designed to minimize the side effects associated with the activation of other prostanoid receptors.
Pharmacodynamic Profile
The pharmacodynamic properties reveal significant differences in receptor affinity, selectivity, and functional agonism between iloprost and selexipag's active metabolite, ACT-333679.
ACT-333679 demonstrates high affinity for the IP receptor with over 130-fold selectivity against other human prostanoid receptors. This contrasts with iloprost, which shows binding to other receptors like EP1 and EP3.
Table 1: Comparative Binding Affinity (Ki, nM) at Human Prostanoid Receptors
| Compound | IP | EP1 | EP2 | EP3 | EP4 | DP1 | FP | TP |
|---|---|---|---|---|---|---|---|---|
| ACT-333679 | 20 | >10,000 | 2,600 | 4,300 | >10,000 | >10,000 | >10,000 | >10,000 |
| Iloprost | 11 | 2,700 | 1,800 | 360 | 10,000 | 10,000 | >10,000 | 3,100 |
Data adapted from Morrison, K. et al. (2010) and Whittle, B.J. et al. (2012).
While both compounds are effective IP receptor agonists, ACT-333679 displays a unique profile of "biased agonism." In receptor-proximal assays that measure cAMP accumulation, it behaves as a partial agonist compared to the full agonism of iloprost. However, in downstream cellular assays more relevant to PAH pathology, such as inducing relaxation and inhibiting proliferation of pulmonary arterial smooth muscle cells (PASMCs), ACT-333679 acts as a full agonist with potency comparable to or greater than iloprost. This suggests that full cAMP stimulation may not be necessary for maximal functional response, and the partial agonism of ACT-333679 may contribute to a lower potential for receptor desensitization.
Table 2: Comparative Functional Potency (EC50/IC50, nM) and Efficacy (Emax)
| Assay | Parameter | ACT-333679 | Iloprost |
|---|---|---|---|
| cAMP Accumulation (CHO cells) | EC50 | 11 | 3.2 |
| Emax | 56% | ~100% | |
| β-Arrestin Recruitment | Emax | 40% | ~100% |
| PASMC Relaxation | EC50 | 4.3 | N/A |
| PASMC Proliferation Inhibition | IC50 | 4.0 | N/A |
| Extracellular Matrix Synthesis Inhibition | IC50 | 8.3 | N/A |
Data from Asaki, T. et al. (2015) and Gatfield, J. et al. (2017).
Pharmacokinetic Properties
The pharmacokinetic profiles of iloprost and selexipag are markedly different, largely driven by their chemical stability, route of administration, and metabolism. Selexipag's design as an oral prodrug with a long-acting active metabolite overcomes the limitations of iloprost's short half-life.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Selexipag |
|---|---|---|
| Administration | Inhalation, Intravenous | Oral |
| Prodrug | No | Yes |
| Active Metabolite | None | ACT-333679 |
| Tmax (Median) | ~5-10 min (post-inhalation/infusion) | ~1 h (Selexipag); 3-4 h (ACT-333679) |
| Terminal Half-life | ~20-30 minutes | 0.8-2.5 h (Selexipag); 6.2-13.5 h (ACT-333679) |
| Metabolism | β-oxidation to inactive metabolites | Hydrolysis by carboxylesterase 1 to ACT-333679 |
| Protein Binding | ~60% | ~99% (both Selexipag and ACT-333679) |
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize IP receptor agonists.
This assay determines the binding affinity (Ki) of a test compound for the IP receptor.
-
Membrane Preparation: Culture HEK-293 cells stably expressing the human IP receptor. Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled ligand (e.g., [3H]-Iloprost), and varying concentrations of the unlabeled test compound (Iloprost or ACT-333679).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quantification: Wash the filters with ice-cold wash buffer. Place the filter discs into scintillation vials with scintillation cocktail.
-
Data Analysis: Measure radioactivity using a liquid scintillation counter. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand. Calculate specific binding and plot the percentage of inhibition against the log concentration of the test compound. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
This assay measures the ability of a compound to stimulate cAMP production following receptor activation.
-
Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human IP receptor into a 384-well plate and culture overnight.
-
Agonist Stimulation: Aspirate the culture medium. Add varying concentrations of the test compound (Iloprost or ACT-333679) diluted in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis & Detection: Add the two HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents sequentially: cAMP labeled with d2 and an anti-cAMP antibody labeled with a Europium cryptate.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the cAMP concentration from a standard curve. Plot the concentration-response curve to determine EC50 and Emax values.
Summary and Conclusion
This compound and selexipag represent two distinct approaches to targeting the prostacyclin pathway.
-
This compound is a direct, non-selective prostacyclin analog that acts as a full agonist. Its clinical utility is limited by a very short pharmacokinetic half-life, requiring frequent administration, and a side-effect profile potentially influenced by its activity at other prostanoid receptors.
-
Selexipag is an orally available, selective, non-prostanoid IP receptor agonist. As a prodrug, it provides sustained exposure to its highly potent and long-acting active metabolite, ACT-333679. The high selectivity of ACT-333679 for the IP receptor is designed to improve the therapeutic window and reduce off-target effects. Furthermore, its unique profile as a partial agonist in cAMP assays but a full agonist in functional cellular responses may confer a favorable balance of sustained efficacy with a reduced risk of receptor desensitization.
For drug development professionals, selexipag exemplifies the successful application of medicinal chemistry principles to overcome the limitations of an endogenous ligand analog. Its selectivity and pharmacokinetic profile represent a significant advancement, providing a more convenient and targeted therapeutic option. For researchers, the differential signaling properties of its active metabolite, ACT-333679, compared to traditional analogs like iloprost, offer a valuable tool for dissecting the downstream consequences of IP receptor activation and the nuances of biased agonism in the context of vascular biology.
References
A Comparative Analysis of 15(R)-Iloprost's Vasodilatory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilatory potency of 15(R)-Iloprost against other prostacyclin analogs. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.
Introduction
Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator used in the treatment of pulmonary hypertension and other vascular disorders.[1][2] It is commercially available as a mixture of two diastereoisomers: this compound and 15(S)-Iloprost.[3][4] Pharmacological studies have demonstrated that the vasodilatory activity of Iloprost resides primarily in the 15(S) isomer, which is significantly more potent than its 15(R) counterpart.[3] This guide focuses on confirming the vasodilatory potency of the this compound isomer in comparison to the more active 15(S) isomer and other prostacyclin mimetics.
Comparative Vasodilatory Potency
Experimental data from studies on isolated human pulmonary arteries consistently demonstrate the superior vasodilatory potency of the 15(S)-Iloprost isomer over the this compound isomer. The potency of a vasodilator is often expressed as the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
| Compound | Tissue | Pre-constrictor | pEC50 / pD2 | Reference |
| Iloprost (Isomer Mixture) | Human Pulmonary Artery | U-46619 | 7.94 ± 0.06 | |
| Iloprost (Isomer Mixture) | Human Pulmonary Artery | Histamine | 7.42 | |
| Treprostinil | Human Pulmonary Artery | U-46619 | 6.73 ± 0.08 | |
| Prostacyclin (PGI2) | Human Pulmonary Artery | Histamine | 6.33 |
Experimental Protocols
The following is a detailed methodology for a typical isolated organ bath experiment used to determine the vasodilatory potency of compounds like this compound.
Isolated Human Pulmonary Artery Vasodilation Assay
1. Tissue Preparation:
-
Human lung tissue is obtained from patients undergoing lung resection, with informed consent and ethical approval.
-
Small segments of pulmonary arteries are dissected and placed in cold Krebs-Ringer bicarbonate solution.
-
The arteries are cut into rings of approximately 2-4 mm in length. The endothelium can be removed by gently rubbing the intimal surface if required for the study.
2. Experimental Setup:
-
The arterial rings are mounted in an isolated organ bath system containing Krebs-Ringer bicarbonate solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied to the rings and they are allowed to equilibrate for a period of time, typically 60-90 minutes, with regular changes of the buffer solution.
3. Experimental Procedure:
-
Following equilibration, the viability of the arterial rings is assessed by contracting them with a high concentration of potassium chloride (KCl).
-
The rings are then washed and allowed to return to baseline tension.
-
A stable contraction is induced using a pre-constrictor agent such as the thromboxane A2 analog U-46619 or histamine.
-
Once a stable plateau of contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., this compound) to the organ bath.
-
The resulting relaxation is recorded as a percentage of the pre-contraction induced by U-46619 or histamine.
4. Data Analysis:
-
The concentration-response data is fitted to a sigmoidal curve to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the maximal relaxation (Emax).
-
The pEC50 is then calculated as the negative logarithm of the EC50 value.
Signaling Pathway
The vasodilatory effect of prostacyclin analogs like Iloprost is mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to the relaxation of vascular smooth muscle cells.
Caption: Iloprost signaling pathway leading to vasodilation.
Conclusion
The available scientific evidence robustly indicates that the vasodilatory potency of Iloprost is predominantly attributed to its 15(S) isomer. While this compound is a component of the clinical formulation, its contribution to the overall vasodilatory effect is minimal. For researchers and developers focusing on prostacyclin analogs, the stereochemistry at the C-15 position is a critical determinant of biological activity, with the S-configuration conferring significantly higher potency in inducing vasodilation. Further investigation into the specific interactions of the 15(R) isomer with the prostacyclin receptor and other potential signaling pathways could provide a more complete understanding of its pharmacological profile.
References
A Comparative Guide to the Pharmacokinetics of Iloprost Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of different iloprost formulations, a synthetic analogue of prostacyclin PGI2 used in the treatment of pulmonary arterial hypertension and other vascular disorders. The information presented herein is intended to support research and development efforts by offering a consolidated overview of key pharmacokinetic parameters, experimental methodologies, and the underlying signaling pathway.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for intravenous, inhaled, and oral iloprost formulations based on data from various clinical studies.
| Pharmacokinetic Parameter | Intravenous Formulation | Inhaled Formulation | Oral Formulation (Sustained Release) |
| Maximum Plasma Concentration (Cmax) | 135 ± 24 pg/mL (at 3 ng/kg/min infusion) | 155 - 158 pg/mL | 160 - 223 pg/mL (dose-normalized) |
| Time to Maximum Plasma Concentration (Tmax) | End of infusion | Immediately after inhalation | 1.5 - 1.9 hours |
| Area Under the Curve (AUC) | Data not directly reported in a comparable format | Data not directly reported in a comparable format | 651 - 763 pg·h/mL (dose-normalized) |
| Elimination Half-life (t½) | Biphasic: 3-4 min (alpha), 0.5 h (beta)[1] | 6.5 - 9.4 min[2] | ~2.4 - 2.8 hours (half-value duration)[3] |
| Absolute Bioavailability | 100% | Not definitively determined in humans | 13 - 19% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are synthesized protocols for key experiments cited in the literature for each iloprost formulation.
Intravenous Administration Protocol
A representative study investigating the pharmacokinetics of intravenous iloprost involves the following steps[4][5]:
-
Subject Selection: Healthy volunteers or patients with the specific condition under investigation (e.g., pulmonary hypertension, peripheral arterial occlusive disease) are recruited. Inclusion and exclusion criteria are strictly defined.
-
Dosing Regimen: Iloprost is administered as a continuous intravenous infusion. A common protocol involves a dose-titration phase, starting at a low infusion rate (e.g., 0.5 ng/kg/min) and gradually increasing to a maximum tolerated dose (e.g., 2.0 or 3.0 ng/kg/min). The infusion is typically maintained for a set duration (e.g., 45 minutes to 6 hours).
-
Blood Sampling: Venous blood samples are collected at predefined time points: before the start of the infusion (baseline), at regular intervals during the infusion to determine steady-state concentrations, and at multiple time points after the cessation of the infusion to characterize the elimination phase.
-
Plasma Analysis: Plasma is separated from the blood samples and stored under appropriate conditions (typically frozen) until analysis. The concentration of iloprost in the plasma samples is quantified using a validated analytical method, such as gas chromatography/mass spectrometry (GC/MS) or a specific radioimmunoassay.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including steady-state concentration (Css), clearance, and elimination half-life.
Inhaled Administration Protocol
Pharmacokinetic studies of inhaled iloprost typically follow this experimental workflow:
-
Subject Selection: Similar to intravenous studies, participants are selected based on specific inclusion and exclusion criteria, often focusing on patients with pulmonary hypertension.
-
Dosing and Administration: A standardized dose of iloprost (e.g., 5 µg) is administered via a specific nebulizer device. The inhalation is performed over a defined period (e.g., approximately 10 minutes). Cross-over study designs are often employed to compare different nebulizer devices.
-
Blood Sampling: Arterial or venous blood samples are collected before inhalation, immediately at the end of the inhalation maneuver, and at frequent intervals thereafter (e.g., 2, 5, 10, 20, 30, and 45 minutes post-inhalation) to capture the rapid absorption and elimination phases.
-
Plasma Analysis: Iloprost concentrations in plasma are determined using a validated and sensitive analytical method, such as high-pressure liquid chromatography and tandem mass-spectrometric detection (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time profiles are used to determine Cmax, Tmax, and the elimination half-life.
Oral Administration Protocol
A typical pharmacokinetic study for an oral sustained-release formulation of iloprost is conducted as follows:
-
Subject Selection: The study population consists of healthy volunteers or patients with conditions like thromboangiitis obliterans or Raynaud's phenomenon.
-
Dosing Regimen: A single oral dose of a sustained-release iloprost formulation (e.g., 50 µg or 100 µg) is administered. In some studies, multiple dosing regimens are evaluated.
-
Blood Sampling: Blood samples are collected prior to dosing and at numerous time points after drug administration over an extended period (e.g., up to 10-12 hours) to accurately define the absorption, distribution, and elimination phases.
-
Plasma Analysis: Plasma concentrations of iloprost are measured using a validated radioimmunoassay or other sensitive analytical techniques.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed to calculate Cmax, Tmax, AUC, and bioavailability. The bioavailability is typically determined by comparing the AUC after oral administration to the AUC after an intravenous administration of a known dose.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Iloprost Signaling Pathway
General Pharmacokinetic Experimental Workflow
References
- 1. Pharmacokinetics and tolerability of oral iloprost in thromboangiitis obliterans patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The safety and pharmacokinetics of rapid iloprost aerosol delivery via the BREELIB nebulizer in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nn.nhs.scot [nn.nhs.scot]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
